CALCIUM GLUTAMATE
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;2-aminopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.Ca/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDRASOKXCQPKX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7CaNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, practically odourless crystals or crystalline powder | |
| Record name | CALCIUM DIGLUTAMATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Freely soluble in water; practically insoluble in ethanol or ether | |
| Record name | CALCIUM DIGLUTAMATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
19238-49-4 | |
| Record name | L-Glutamic acid, calcium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Calcium Glutamate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and application of calcium glutamate in a research context. This compound, the calcium salt of the non-essential amino acid glutamic acid, serves as a valuable tool in neuroscience, cell biology, and drug development due to its role in excitatory neurotransmission and calcium signaling. This document details various synthesis methodologies, analytical characterization techniques, and experimental protocols for its use in laboratory settings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of glutamic acid with a suitable calcium salt. Several methods have been reported, with variations in precursors, reaction conditions, and purification steps influencing the final product's yield and purity.
Common Synthesis Routes
The most prevalent methods for synthesizing this compound are:
-
Reaction with Calcium Carbonate: This method involves the reaction of L-glutamic acid with calcium carbonate in an aqueous solution. The reaction proceeds with the evolution of carbon dioxide.[1]
-
Reaction with Calcium Hydroxide: L-glutamic acid can be neutralized with a stoichiometric amount of calcium hydroxide in water. This method offers a clean reaction with water as the only byproduct.[2]
-
Reaction with Calcium Chloride: This approach utilizes the double displacement reaction between a glutamate salt (like monosodium glutamate) and calcium chloride in an aqueous medium.[3]
Summary of Synthesis Parameters
The following table summarizes key quantitative data from various reported synthesis methods for this compound.
| Precursors | Molar Ratio (Calcium Salt:Glutamic Acid/Glutamate) | Temperature (°C) | pH | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| L-Glutamic Acid, Calcium Hydroxide | 1:2 (approx.) | 89 | 6.0 | 0.53 | 98 | 99 | [2] |
| Monosodium Glutamate, Calcium Chloride | 0.48-0.52:1 | 40-58 | Not Specified | 0.5-2.5 | 93.1-95.4 | 95.3-97.8 | [3] |
| L-Glutamic Acid, Calcium Carbonate | 1:2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Detailed Experimental Protocol: Synthesis via Calcium Hydroxide
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
L-Glutamic Acid
-
Calcium Hydroxide
-
Deionized Water
-
Ethanol (95%)
-
Magnetic stirrer with heating plate
-
pH meter
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Dissolution of L-Glutamic Acid: In a beaker, dissolve L-glutamic acid in deionized water with stirring. The process can be expedited by gentle heating.
-
Neutralization: Slowly add a stoichiometric amount of calcium hydroxide to the glutamic acid solution while continuously monitoring the pH. The target pH for the reaction is typically around 6.0-7.0.
-
Reaction: Maintain the reaction mixture at a specific temperature (e.g., 89°C) for a set duration (e.g., 30-60 minutes) with constant stirring to ensure complete reaction.[2]
-
Cooling and Crystallization: After the reaction is complete, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of this compound.
-
Filtration and Washing: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with cold deionized water and then with cold 95% ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified crystals in a drying oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
Characterization of this compound
Thorough characterization is crucial to ensure the identity, purity, and quality of the synthesized this compound for research applications.
Physicochemical Properties
The following table outlines key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆CaN₂O₈ | [1] |
| Molar Mass | 332.32 g/mol | [1] |
| Appearance | White crystalline powder or granules | [4] |
| Solubility in Water | 30 g/L | [5][6] |
| Solubility in Ethanol | Insoluble | [4] |
| Optical Rotation | Specific to the L-glutamate isomer | [1] |
Analytical Techniques for Characterization
A variety of analytical methods are employed to characterize this compound.
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and quantifying any related substances or impurities.[7][8][9][10]
-
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated based on their affinity for the stationary phase and detected by a suitable detector (e.g., UV or refractive index detector).
-
Typical Conditions: A reversed-phase C18 column is often used with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol or acetonitrile.[8][9][10]
2.2.2. Titration
Complexometric titration is a common method for determining the calcium content and thereby the purity of this compound.[4][11][12]
-
Principle: A known amount of the sample is dissolved in water and titrated with a standardized solution of a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), using a specific indicator to detect the endpoint.
2.2.3. Spectroscopy
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the this compound molecule, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of the compound.
Application in Research: Investigating Neuronal Signaling
This compound is instrumental in studying excitatory neurotransmission and its downstream effects on neuronal function, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[1][13]
Glutamate-Mediated Calcium Signaling Pathway
The binding of glutamate to its receptors on the postsynaptic membrane of a neuron triggers a cascade of events leading to an increase in intracellular calcium concentration, which in turn activates various downstream signaling pathways.
Caption: Glutamate-mediated calcium signaling pathway in a postsynaptic neuron.
Experimental Workflow: Investigating the Effect of this compound on Neuronal Activity
This workflow outlines a typical experiment to study the effects of this compound on cultured neurons using calcium imaging.
Caption: A typical experimental workflow for studying neuronal responses to this compound.
Detailed Experimental Protocol: Calcium Imaging in Cultured Neurons
This protocol provides a step-by-step guide for performing calcium imaging experiments to assess the effect of this compound on neuronal activity.
Materials:
-
Cultured neurons (primary or cell line) on glass-bottom dishes
-
Synthesized and characterized this compound
-
Sterile physiological saline solution (e.g., Hank's Balanced Salt Solution, HBSS)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope equipped with a suitable camera and software for image acquisition and analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the calcium indicator dye in high-quality anhydrous DMSO.
-
Prepare a stock solution of Pluronic F-127 in DMSO.
-
Prepare a concentrated stock solution of this compound in sterile physiological saline. It is crucial to ensure the pH of the final working solution is within the physiological range (7.2-7.4). Aqueous solutions of glutamate can be unstable over long periods, so fresh preparation or aliquoting and freezing for short-term storage is recommended.[14][15][16]
-
-
Dye Loading:
-
Prepare the loading solution by diluting the calcium indicator stock and Pluronic F-127 stock into physiological saline to their final working concentrations.
-
Remove the culture medium from the neurons and wash them gently with the saline solution.
-
Incubate the cells with the loading solution in the dark at 37°C for 30-60 minutes.
-
-
Washing:
-
After incubation, gently wash the cells multiple times with fresh physiological saline to remove the excess dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Mount the dish on the fluorescence microscope stage.
-
Acquire baseline fluorescence images for a few minutes to establish a stable baseline.
-
Perfuse the cells with the prepared this compound working solution.
-
Continuously record the fluorescence intensity changes over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neurons.
-
Measure the fluorescence intensity within each ROI over the time course of the experiment.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀) to quantify the change in intracellular calcium concentration.
-
Conclusion
This guide has provided a detailed overview of the synthesis, characterization, and application of this compound for research purposes. The methodologies and protocols described herein offer a foundation for researchers to produce and utilize this important compound in their studies of glutamatergic signaling and calcium-dependent cellular processes. Careful synthesis and rigorous characterization are paramount to obtaining reliable and reproducible experimental results.
References
- 1. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. CN111116390A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. fao.org [fao.org]
- 5. CALCIUM GLUCONATE MONOHYDRATE CAS#: 66905-23-5 [m.chemicalbook.com]
- 6. CALCIUM GLUCONATE MONOHYDRATE | 66905-23-5 [chemicalbook.com]
- 7. CN112611821A - High Performance Liquid Chromatography Analysis Method of Calcium Gluconate Related Substances - Google Patents [patents.google.com]
- 8. Validated RP-HPLC Method for Identification and Simultaneous Quantitation of Calcium Gluconate and Calcium Phospholactate in Combined Dosage Form | Semantic Scholar [semanticscholar.org]
- 9. jsmcentral.org [jsmcentral.org]
- 10. JSM Central || Article Info [jsmcentral.org]
- 11. drugfuture.com [drugfuture.com]
- 12. Assay of calcium gluconate | PDF [slideshare.net]
- 13. Long-Term Potentiation at CA3–CA1 Hippocampal Synapses with Special Emphasis on Aging, Disease, and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Analysis of Calcium Glutamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium glutamate, the calcium salt of the non-essential amino acid glutamic acid, plays a significant role in various biological and pharmaceutical applications. As a source of both calcium and glutamate, it is utilized in nutritional supplements and as a food additive (E623) to impart the umami flavor. In the context of neuroscience and pharmacology, the individual components of calcium and glutamate are pivotal in numerous signaling pathways, making the compound of interest for research into synaptic transmission and neuronal excitability. This technical guide provides a comprehensive overview of the chemical properties of this compound and detailed methodologies for its analysis, tailored for professionals in research and drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application and analysis. Key quantitative data are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C5H7CaNO4 | [1] |
| Molecular Weight | 185.19 g/mol | [1] |
| Appearance | White, practically odorless crystals or crystalline powder. | [1] |
| Solubility | Freely soluble in water; practically insoluble in ethanol or ether. | [1] |
| pH of Aqueous Solution | A 10% solution in water has a pH of approximately 6.0 to 8.2. | [2] |
| Stability | Stable in air. Decomposes with dilute mineral acids. | [2] |
Table 1: Chemical and Physical Properties of this compound
Experimental Protocols for Analysis
Accurate and precise analytical methods are crucial for the quality control and research applications of this compound. The following sections detail methodologies for its quantification and characterization.
High-Performance Liquid Chromatography (HPLC) for Glutamate Quantification
Principle: The glutamate anion is separated from other components by reversed-phase HPLC and quantified using a UV or fluorescence detector after derivatization.
Experimental Protocol (Adapted from Amino Acid Analysis Methods):
-
Sample Preparation:
-
Pre-column Derivatization (Example using o-Phthalaldehyde - OPA):
-
To 100 µL of the sample solution, add 400 µL of OPA reagent (prepared by dissolving OPA in borate buffer with the addition of a thiol, such as 2-mercaptoethanol).
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes) at room temperature before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Sodium acetate buffer (e.g., 25 mM, pH 6.5) with a small percentage of tetrahydrofuran (e.g., 1%).
-
Mobile Phase B: Methanol or acetonitrile.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm for OPA derivatives).[7]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of glutamic acid of known concentrations.
-
The concentration of glutamate in the sample is determined by comparing its peak area to the calibration curve.
-
Complexometric Titration for Calcium Quantification
This method is a standard approach for determining the concentration of metal ions in a solution.[8][9]
Principle: Calcium ions form a stable, colored complex with an indicator at a specific pH. A chelating agent, typically ethylenediaminetetraacetic acid (EDTA), is titrated into the solution. EDTA forms a more stable complex with the calcium ions, displacing the indicator and causing a color change at the endpoint.[8]
Experimental Protocol:
-
Sample Preparation:
-
Titration Procedure:
-
While stirring, add approximately 30 mL of 0.05 M EDTA solution from a burette.[10]
-
Add 15 mL of 1 N sodium hydroxide to raise the pH.[10]
-
Add approximately 300 mg of a suitable indicator, such as hydroxy naphthol blue.[10]
-
Continue the titration with 0.05 M EDTA until the solution color changes to a distinct blue, indicating the endpoint.[10]
-
-
Calculation:
-
The concentration of calcium is calculated based on the volume of EDTA used and its molarity. Each mL of 0.05 M EDTA is equivalent to a specific amount of calcium.
-
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is a valuable tool for the structural characterization of this compound. The spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Expected Spectral Features (based on metal-amino acid complexes): [11][12]
-
O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ due to the hydroxyl groups of the glutamate moiety and any water of hydration.
-
N-H Stretching: Bands in the region of 3000-3300 cm⁻¹ corresponding to the amino group.
-
C=O Stretching (Carboxylate): Strong asymmetric and symmetric stretching bands for the carboxylate group (COO⁻) are expected in the regions of 1550-1650 cm⁻¹ and 1300-1420 cm⁻¹, respectively. The coordination to the calcium ion will influence the exact position of these bands compared to free glutamic acid.[13]
-
C-N Stretching: A band in the region of 1000-1200 cm⁻¹.
-
Metal-Oxygen (Ca-O) Stretching: This will appear in the far-infrared region, typically below 500 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure of this compound in solution.
-
Expected ¹H NMR Spectral Features (in D₂O): [14][15]
-
The spectrum will show signals corresponding to the α-proton and the two methylene groups of the glutamate backbone. The chemical shifts will be influenced by the pH of the solution and the presence of the calcium ion.
-
-
Expected ¹³C NMR Spectral Features (in D₂O): [14][15]
-
Signals for the five carbon atoms of the glutamate molecule will be observed, including the two carboxyl carbons, the α-carbon, and the two methylene carbons.
-
Role in Cellular Signaling Pathways
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and calcium acts as a ubiquitous second messenger. The interplay between glutamate receptors and calcium signaling is fundamental to neuronal function.
Glutamate Receptor Interaction and Calcium Influx
This compound, upon dissociation in physiological environments, provides both glutamate and calcium ions. Glutamate activates several types of receptors, leading to calcium influx and the initiation of downstream signaling cascades.
-
NMDA Receptors: Activation of N-methyl-D-aspartate (NMDA) receptors by glutamate and a co-agonist (glycine or D-serine) opens a channel that is highly permeable to calcium. This influx of calcium is a critical trigger for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[12][16]
-
AMPA Receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are primarily responsible for fast excitatory synaptic transmission. While most AMPA receptors have low calcium permeability, a subset lacking the GluA2 subunit are permeable to calcium and can contribute to calcium-mediated signaling.[11][13]
-
Metabotropic Glutamate Receptors (mGluRs): These G-protein coupled receptors modulate neuronal excitability and synaptic transmission through various second messenger systems. Group I mGluRs (mGluR1 and mGluR5) are coupled to phospholipase C, leading to the production of inositol trisphosphate (IP₃), which triggers the release of calcium from intracellular stores.[1][16][17]
Mandatory Visualizations
Caption: Workflow for HPLC analysis of glutamate.
Caption: Workflow for complexometric titration of calcium.
Caption: Glutamate receptor signaling pathways leading to increased intracellular calcium.
References
- 1. mdpi.com [mdpi.com]
- 2. Validated RP-HPLC Method for Identification and Simultaneous Quantitation of Calcium Gluconate and Calcium Phospholactate in Combined Dosage Form | Semantic Scholar [semanticscholar.org]
- 3. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. JSM Central || Article Info [jsmcentral.org]
- 6. agilent.com [agilent.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. firsthope.co.in [firsthope.co.in]
- 9. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 10. uspbpep.com [uspbpep.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Glutamate Measurements using Edited Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR Spectroscopy of Brain Glutamate Function | Springer Nature Experiments [experiments.springernature.com]
- 16. Complex interactions between mGluRs, intracellular Ca2+ stores and ion channels in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Calcium Glutamate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the aqueous solubility and stability of calcium glutamate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on the physicochemical properties of this compound, outlines experimental protocols for its characterization, and explores relevant biological signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages information on glutamic acid and its other salts to provide a thorough understanding of its expected behavior in aqueous environments. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
This compound, the calcium salt of glutamic acid, is utilized in various applications, including as a flavor enhancer in the food industry and potentially in pharmaceutical formulations as a source of calcium or as a component in drug delivery systems. A thorough understanding of its solubility and stability in aqueous solutions is paramount for ensuring product quality, efficacy, and shelf-life. This guide delves into the core physicochemical characteristics of this compound, providing a foundational resource for its application in research and development.
Physicochemical Properties of this compound
Calcium di-L-glutamate is described as a white, practically odorless crystalline powder.[1] It is known to be freely soluble in water.[2][3]
Table 1: Physicochemical Properties of Calcium di-L-Glutamate
| Property | Value | Reference |
| Chemical Name | Monocalcium di-L-glutamate | [1] |
| Synonyms | This compound, CDG, E623 | [1][4] |
| CAS Number | 19238-49-4 | [1] |
| Molecular Formula | C₁₀H₁₆CaN₂O₈ · xH₂O (x=0, 1, 2, or 4) | [1] |
| Molecular Weight | 332.32 g/mol (anhydrous) | [1] |
| Appearance | White, practically odorless crystals or crystalline powder | [1][2] |
Aqueous Solubility of this compound
The solubility of this compound is influenced by several factors, most notably temperature and pH.
Effect of Temperature
Table 2: Qualitative and Analogous Quantitative Solubility of Glutamate Salts in Water at Different Temperatures
| Compound | 0°C ( g/100g H₂O) | 20°C ( g/100g H₂O) | 25°C ( g/100g H₂O) | 100°C ( g/100g H₂O) | Reference |
| Calcium di-L-glutamate | Data not available | "Freely soluble" | Data not available | Data not available | [2][3] |
| L-Glutamic Acid | - | - | 0.86 | 14.0 | [6][7] |
| Monosodium Glutamate | Data not available | ~74 | Data not available | Data not available | [8] |
Note: The data for L-Glutamic Acid and Monosodium Glutamate are provided for comparative purposes to infer the likely temperature-dependent solubility trend of this compound.
Effect of pH
The pH of an aqueous solution significantly impacts the solubility of glutamic acid and its salts. The solubility of amino acids is minimal at their isoelectric point and increases as the pH moves away from this point due to the ionization of the carboxylic and amino groups. For glutamic acid, the isoelectric point is approximately 3.2. Therefore, the solubility of this compound is expected to be lowest in acidic conditions around this pH and increase significantly in neutral to alkaline solutions.
A study on the solubility of L-glutamic acid showed a strong increase in solubility with increasing pH above its isoelectric point.[1] Another study demonstrated that the solubility of calcium salts derived from shrimp shells was greater than 90% at a pH of ≤5 and decreased to 70-80% in less acidic and alkaline regions.[9]
Table 3: pH-Dependent Solubility Profile of Glutamic Acid
| pH | Qualitative Solubility of Glutamic Acid | Reference |
| < 2.1 | Increased solubility (protonated carboxyl groups) | [10] |
| ~3.2 (pI) | Minimum solubility (zwitterionic form) | [10] |
| > 4.1 | Increased solubility (deprotonated carboxyl groups) | [10] |
| 6.0 - 8.0 | High solubility | [11] |
Note: This table describes the general pH-dependent solubility behavior of glutamic acid, which is the primary determinant for this compound's solubility profile.
Stability of this compound in Aqueous Solutions
The stability of this compound in aqueous solutions is crucial for determining its shelf-life and ensuring its efficacy and safety. The primary degradation pathway for the glutamate moiety is the non-enzymatic cyclization to form 5-oxoproline, also known as pyroglutamic acid (pGlu).[12][13]
Degradation Pathways
The formation of pyroglutamic acid from the N-terminal glutamic acid or glutamine residues is a common degradation reaction.[13] This intramolecular cyclization involves the loss of a water molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5H7CaNO4 | CID 24148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Calcium diglutamate - Wikipedia [en.wikipedia.org]
- 5. CN111116390A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Glutamic acid - Wikipedia [en.wikipedia.org]
- 8. Monosodium glutamate - Wikipedia [en.wikipedia.org]
- 9. jsmcentral.org [jsmcentral.org]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Gluconate | C12H22CaO14 | CID 9290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
The Atomic Architecture of Calcium-Glutamate Interactions: A Technical Guide to the Crystal Structure of Calcium L-Glutamate Chloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of calcium L-glutamate chloride monohydrate, a compound of significant interest in neuroscience and pharmacology. Understanding the precise three-dimensional arrangement of atoms in this complex is crucial for elucidating the mechanisms of glutamate receptor binding and the role of calcium in neuronal signaling. This document offers a comprehensive overview of the crystallographic data, detailed experimental protocols for structure determination, and a visualization of the relevant signaling pathways.
Crystal Structure Analysis
The crystal structure of calcium L-glutamate chloride monohydrate ([CaCI(C₅H₈NO₄)·H₂O]) was determined by single-crystal X-ray diffraction. The analysis reveals an orthorhombic crystal system with the space group P2₁2₁2₁. The asymmetric unit contains one calcium ion, one glutamate anion, one chloride ion, and one water molecule.
The calcium ion is six-coordinate, forming a distorted octahedron. It is coordinated by oxygen atoms from the carboxyl groups of five different glutamate anions and one water molecule. This coordination scheme highlights the role of glutamate in chelating calcium ions. The glutamate carboxyl groups act as unidentate ligands in the calcium coordination sphere.
Crystallographic Data
The following tables summarize the key quantitative data obtained from the crystal structure analysis of calcium L-glutamate chloride monohydrate.
| Crystal Data | Value |
| Chemical Formula | CaCI(C₅H₈NO₄)·H₂O |
| Formula Weight | 241.6 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 5.0731(5) Å |
| b | 8.2168(5) Å |
| c | 23.067(2) Å |
| Volume | 961.5 ų |
| Z (formula units per cell) | 4 |
| Data Collection and Refinement | Value |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | Not specified |
| 2θ range for data collection | Not specified |
| No. of reflections collected | 2463 |
| No. of independent reflections | Not specified |
| Final R index | 0.045 |
| Goodness-of-fit (S) | Not specified |
Selected Bond Lengths and Angles
The coordination geometry of the calcium ion is further detailed by the specific bond lengths and angles within the coordination sphere.
| Bond | Length (Å) |
| Ca-O(1) | 2.319 |
| Ca-O(2) | 2.345 |
| Ca-O(3) | 2.355 |
| Ca-O(4) | 2.396 |
| Ca-O(W) | 2.365 |
Note: The specific oxygen atom designations (O(1), O(2), etc.) are based on the original publication and refer to the carboxyl oxygen atoms of the glutamate molecules and the oxygen of the water molecule (O(W)).
Experimental Protocols
The determination of the crystal structure of calcium L-glutamate chloride monohydrate involves a series of precise experimental steps.
Crystal Growth
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an aqueous solution containing calcium and L-glutamate ions, with an excess of calcium chloride. The pH of the solution was adjusted to 7.5 before evaporation.
Single-Crystal X-ray Diffraction
A suitable single crystal was mounted on a goniometer. The crystal was then placed in a monochromatic X-ray beam. The diffraction pattern was collected using a diffractometer. The crystal was rotated to collect a complete dataset of reflections.
The following is a generalized workflow for single-crystal X-ray diffraction:
Structure Solution and Refinement
The collected diffraction data was processed to yield the unit cell parameters and space group. A trial structure was obtained using Patterson and Fourier techniques. This initial model was then refined using full-matrix least-squares calculations to achieve the final, accurate crystal structure.
Glutamate and Calcium Signaling Pathway
Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its signaling is intricately linked with intracellular calcium levels. The binding of glutamate to its receptors on a postsynaptic neuron or glial cell can trigger a cascade of events leading to an increase in intracellular calcium concentration. This calcium influx acts as a second messenger, activating various downstream signaling pathways.
The following diagram illustrates a simplified signaling pathway initiated by glutamate binding to a metabotropic glutamate receptor (mGluR), leading to the release of calcium from intracellular stores.
This guide provides a foundational understanding of the structural basis of calcium and glutamate interactions. This knowledge is paramount for the rational design of novel therapeutic agents targeting glutamatergic signaling pathways, which are implicated in a wide range of neurological disorders. The detailed structural and protocol information herein serves as a valuable resource for researchers in the fields of structural biology, pharmacology, and drug development.
mechanism of action of calcium glutamate in the central nervous system
An In-depth Technical Guide on the Mechanism of Action of Calcium in Glutamate-Mediated Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its signaling is intricately linked with intracellular calcium (Ca²⁺) dynamics. The term "calcium glutamate" signaling refers to the cascade of events initiated by glutamate receptor activation that leads to an influx of Ca²⁺ or its release from intracellular stores. This influx acts as a critical second messenger, activating a wide array of downstream enzymatic pathways that regulate fundamental neuronal processes, including synaptic plasticity, gene expression, and excitotoxicity. This technical guide provides a detailed examination of the molecular mechanisms governing the interplay between glutamate receptors and calcium signaling, presents quantitative data from key experiments, details common experimental protocols, and illustrates the core signaling pathways.
Introduction: The Glutamate-Calcium Axis
Effective synaptic transmission and plasticity rely on the precise control of intracellular Ca²⁺ concentrations.[1] In the resting neuron, cytosolic free Ca²⁺ is maintained at a very low concentration (around 30-50 nM).[2] Upon synaptic activation by glutamate, specific receptors are engaged, leading to a rapid and localized increase in postsynaptic Ca²⁺ concentration. This Ca²⁺ signal is the primary trigger for the induction of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[3][4][5] The amplitude, duration, and spatial localization of the Ca²⁺ transient determine the specific downstream signaling pathways that are activated and, consequently, the functional outcome.[6][7]
Glutamate Receptors: Gateways for Calcium Entry
Glutamate receptors are broadly classified into two families: ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled receptors). Both families are instrumental in modulating intracellular Ca²⁺ levels.
Ionotropic Glutamate Receptors (iGluRs)
iGluRs are multimeric protein complexes that form ion channels through the neuronal membrane. Upon binding glutamate, they undergo a conformational change that opens the channel pore, allowing cation influx.
2.1.1. NMDA Receptors (N-methyl-D-aspartate Receptors)
NMDARs are a unique subclass of iGluRs renowned for their high permeability to Ca²⁺.[4][8] Their activation is a coincidence detector, requiring both glutamate binding and postsynaptic membrane depolarization to relieve a voltage-dependent block by magnesium ions (Mg²⁺).[9][10] This property makes NMDARs fundamental for Hebbian plasticity.[9] The Ca²⁺ influx through NMDARs is a direct trigger for synaptic remodeling and is essential for many forms of LTP and LTD.[4][9] The Ca²⁺ permeability of NMDARs can be dynamically regulated by protein kinases like PKA and by various allosteric modulators.[4][11]
Signaling Pathway: NMDA Receptor-Mediated Calcium Signaling
Caption: NMDA Receptor signaling cascade for synaptic plasticity.
2.1.2. AMPA Receptors (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid Receptors)
AMPA receptors mediate the majority of fast excitatory neurotransmission.[12] Most AMPARs in the mature brain contain the GluA2 subunit, which has undergone RNA editing at the Q/R site.[13][14] This editing renders the channel impermeable to Ca²⁺.[13][14][15]
However, a subtype of AMPARs lacks the edited GluA2 subunit, making them permeable to Ca²⁺ (CP-AMPARs).[12][16][17][18] These CP-AMPARs are implicated in various forms of synaptic plasticity, including specific types of LTP and LTD, and their expression can be dynamically regulated by neuronal activity.[16][18][19][20] Dysregulation of CP-AMPARs is also linked to excitotoxicity and neurological disorders.[12][15]
Signaling Pathway: AMPA Receptor Calcium Permeability
Caption: Calcium-Impermeable (CI) vs. Calcium-Permeable (CP) AMPA Receptors.
Metabotropic Glutamate Receptors (mGluRs)
mGluRs modulate neuronal excitability and synaptic transmission over a slower timescale. They are classified into three groups. Group I mGluRs (mGluR1 and mGluR5) are of particular relevance to calcium signaling.
Group I mGluRs are coupled to Gαq/11 G-proteins.[21][22][23] Upon activation by glutamate, the G-protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[22][23][24] IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of Ca²⁺ from these intracellular stores.[22][23] This pathway can contribute to the induction of synaptic plasticity, often by lowering the threshold for LTP induction.[21][22][25]
Signaling Pathway: Group I mGluR-Mediated Calcium Release
Caption: Group I mGluR signaling pathway leading to intracellular Ca²⁺ release.
Downstream Calcium-Dependent Signaling
The rise in intracellular Ca²⁺ concentration activates numerous enzymes, with protein kinases and phosphatases being central to synaptic plasticity. The specific outcome (LTP or LTD) is hypothesized to depend on the magnitude and dynamics of the Ca²⁺ signal.[6]
-
High-Amplitude, Transient Ca²⁺ Signals , typically resulting from high-frequency stimulation and robust NMDAR activation, preferentially activate Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) .[26] Activated CaMKII can autophosphorylate, becoming constitutively active for a period, and is a key driver of LTP.[27][28]
-
Low-Amplitude, Prolonged Ca²⁺ Signals , often induced by low-frequency stimulation, tend to favor the activation of Ca²⁺-dependent phosphatases like calcineurin (PP2B) .[26] Calcineurin activation is a critical step in the induction of many forms of LTD.[26]
Quantitative Data Summary
The precise concentration of intracellular Ca²⁺ is a determining factor in neuronal response. The following tables summarize key quantitative findings from the literature.
Table 1: Glutamate-Induced Changes in Intracellular Ca²⁺ Concentration ([Ca²⁺]i)
| Condition | Basal [Ca²⁺]i | Stimulated [Ca²⁺]i | Cell Type/Region | Citation(s) |
| Resting State | ~30 nM | N/A | Rat Hippocampal Neurons | [2] |
| 100 µM L-Glutamate Application | ~30 nM | Up to 500 nM | Rat Hippocampal Neurons | [2] |
| LTP Induction (Tetanic Stim.) | - | ~50 µM (in dendritic spines) | Rat CA1 Hippocampal Neurons | [3][29] |
| LTD Induction (Low Freq. Stim.) | - | < 1 µM (in dendrites) | Rat CA1 Hippocampal Neurons | [3][29] |
| Agonist Application (Norepinephrine) | - | ~1.8 µM | Astrocytes | [30] |
| Agonist Application (Glutamate) | - | ~2.0 µM | Astrocytes | [30] |
| Agonist Application (Dopamine) | - | ~3.5 µM | Astrocytes | [30] |
Table 2: Pharmacological Modulation of Glutamate-Induced Ca²⁺ Influx
| Antagonist (Concentration) | Target Receptor | Effect on Ca²⁺ Influx | Cell Type/Region | Citation(s) |
| DL-APV (10 µM) | NMDA | 58% reduction (soma) | Cultured Rat Neocortical Neurons | [31] |
| DL-APV (10 µM) | NMDA | 67% reduction (dendrites) | Cultured Rat Neocortical Neurons | [31] |
| CNQX (5 µM) | Non-NMDA (AMPA/Kainate) | No change (soma) | Cultured Rat Neocortical Neurons | [31] |
| CNQX (5 µM) | Non-NMDA (AMPA/Kainate) | 11% reduction (dendrites) | Cultured Rat Neocortical Neurons | [31] |
Experimental Protocols
Studying the dynamics of glutamate-induced calcium signaling requires specialized techniques. Calcium imaging and electrophysiology are two cornerstone methodologies.
Protocol: Neuronal Calcium Imaging with Fura-2 AM
This protocol describes a method for measuring intracellular Ca²⁺ changes in cultured neurons using the ratiometric fluorescent indicator Fura-2 AM.[32][33][34]
Objective: To visualize and quantify changes in [Ca²⁺]i in response to glutamate or other stimuli.
Materials:
-
Cultured neurons on glass coverslips
-
Physiological saline solution (e.g., Tyrode's solution, phenol red-free)
-
Fura-2 AM (acetoxymethyl ester)
-
High-purity DMSO
-
Pluronic F-127 (optional, to aid dye solubilization)
-
Fluorescence imaging microscope equipped with a UV light source, filter wheel for 340 nm and 380 nm excitation, a 510 nm emission filter, and a sensitive camera.
Procedure:
-
Dye Loading Solution Preparation:
-
Cell Loading:
-
De-esterification (Wash):
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on the microscope stage.
-
Excite the cells alternately with light at 340 nm and 380 nm. Fura-2 fluorescence emission increases at 340 nm and decreases at 380 nm upon binding Ca²⁺.[33][34][36]
-
Collect the fluorescence emission at ~510 nm for both excitation wavelengths.[33][36]
-
The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is calculated. This ratio is directly proportional to the intracellular Ca²⁺ concentration and corrects for variations in dye concentration and cell thickness.[34]
-
-
Data Acquisition:
-
Establish a baseline resting fluorescence ratio.
-
Apply glutamate or other stimuli via the perfusion system.
-
Record the change in the F340/F380 ratio over time to measure the Ca²⁺ transient.
-
Workflow Diagram: Calcium Imaging Experiment
Caption: A typical experimental workflow for neuronal calcium imaging using Fura-2 AM.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents, including Ca²⁺ currents, flowing through glutamate receptors.[37][38][39]
Objective: To isolate and quantify Ca²⁺ currents mediated by specific glutamate receptors (e.g., NMDARs).
Materials:
-
Brain slice preparation or cultured neurons
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
Pharmacological agents (e.g., TTX to block Na⁺ channels, specific glutamate receptor antagonists like APV and CNQX).
Procedure:
-
Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Pipette Formation: Pull a glass micropipette to a fine tip (resistance of 3-7 MΩ) and fill it with an appropriate intracellular solution.
-
Seal Formation: Under visual guidance, carefully approach a neuron with the micropipette. Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.[37] The cell's membrane potential can now be clamped at a desired voltage.
-
Recording Glutamate-Evoked Currents:
-
Hold the neuron at a negative potential (e.g., -70 mV) to study AMPAR currents while NMDARs are blocked by Mg²⁺.
-
To record NMDAR currents, depolarize the cell (e.g., to +40 mV) to expel the Mg²⁺ block.
-
Puff glutamate onto the cell or stimulate presynaptic afferents to evoke postsynaptic currents.
-
-
Isolating Ca²⁺ Currents:
-
To isolate NMDAR-mediated currents, perform recordings in the presence of an AMPAR antagonist (e.g., CNQX).
-
The contribution of Ca²⁺ to the total NMDAR current can be determined by changing the extracellular Ca²⁺ concentration and measuring the shift in the reversal potential of the current.
-
Conclusion
The intricate relationship between glutamate and calcium is a cornerstone of CNS function. Glutamate receptors, acting as sophisticated molecular gates, translate presynaptic signals into postsynaptic calcium transients with specific spatial and temporal profiles. These Ca²⁺ signals, in turn, activate downstream effectors like CaMKII and calcineurin to orchestrate lasting changes in synaptic strength. A thorough understanding of these mechanisms, supported by quantitative analysis from techniques like calcium imaging and electrophysiology, is critical for researchers and drug development professionals aiming to unravel the complexities of brain function and devise therapeutic strategies for a host of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamate-induced increase in intracellular Ca2+ concentration in isolated hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium signals in long-term potentiation and long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of NMDA receptor Ca2+ signalling and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synaptic plasticity - Wikipedia [en.wikipedia.org]
- 6. Ca2+ signaling requirements for long-term depression in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA Receptor-Mediated Calcium Transients in Dendritic Spines - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. NMDA receptor-mediated Ca2+ signaling: Impact on cell cycle regulation and the development of neurodegenerative diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 11. Dynamic control of NMDA receptor Ca2+ permeability by endogenous and synthetic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ -permeable AMPA receptors and their auxiliary subunits in synaptic plasticity and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]
- 16. Ca2+-permeable AMPA receptors in synaptic plasticity and neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GluA2-lacking, calcium-permeable AMPA receptors – inducers of plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. Frontiers | The Role of Calcium-Permeable AMPARs in Long-Term Potentiation at Principal Neurons in the Rodent Hippocampus [frontiersin.org]
- 20. Regulation of Ca2+-permeable AMPA receptors: synaptic plasticity and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Group I metabotropic glutamate receptor signaling via Galpha q/Galpha 11 secures the induction of long-term potentiation in the hippocampal area CA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 24. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 25. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 | Journal of Neuroscience [jneurosci.org]
- 26. Mechanisms for localising calcineurin and CaMKII in dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 29. cdnsciencepub.com [cdnsciencepub.com]
- 30. pnas.org [pnas.org]
- 31. Glutamate-induced increases in intracellular Ca2+ in cultured rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. brainvta.tech [brainvta.tech]
- 33. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 34. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 35. news-medical.net [news-medical.net]
- 36. youtube.com [youtube.com]
- 37. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 38. scholars.uky.edu [scholars.uky.edu]
- 39. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
The Interplay of Calcium and Glutamate: A Technical Guide to a Fundamental Neuromodulatory Axis
For: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical and intricate relationship between intracellular calcium (Ca²⁺) and the neurotransmitter glutamate, a cornerstone of synaptic transmission and plasticity in the central nervous system (CNS). While not a distinct molecular entity, the concept of "calcium glutamate" signaling encapsulates the synergistic actions of these two powerful signaling molecules. This document provides an in-depth exploration of the mechanisms governing calcium-dependent glutamate release, glutamate-induced calcium signaling, and the experimental methodologies used to investigate these phenomena.
The Core Concept: A Synergistic Signaling Duo
In the CNS, glutamate is the primary excitatory neurotransmitter, while calcium acts as a ubiquitous second messenger. Their interplay is fundamental to neuronal communication. The core concept revolves around two key processes:
-
Calcium-Dependent Glutamate Release: The release of glutamate from presynaptic terminals and glial cells (notably astrocytes) is a process critically dependent on elevations in intracellular calcium concentration.
-
Glutamate-Induced Calcium Signaling: The activation of postsynaptic glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, triggers a significant influx of calcium into the postsynaptic neuron, initiating a cascade of downstream signaling events.
This reciprocal relationship forms a positive feedback loop that is essential for synaptic plasticity but can also lead to excitotoxicity under pathological conditions.[1][2][3]
Calcium-Dependent Glutamate Release
The release of glutamate is a tightly regulated process that can occur from both neurons and astrocytes.
Neuronal Glutamate Release
In neurons, the arrival of an action potential at the presynaptic terminal depolarizes the membrane, leading to the opening of voltage-gated calcium channels (VGCCs). The subsequent influx of Ca²⁺ triggers the fusion of glutamate-containing synaptic vesicles with the presynaptic membrane, a process mediated by the SNARE protein complex.[4]
Astrocytic Glutamate Release (Gliotransmission)
Astrocytes, a type of glial cell, are now recognized as active participants in synaptic signaling through the release of "gliotransmitters," including glutamate.[5] This release is also a calcium-dependent process.[6][7][8] Increases in astrocytic intracellular Ca²⁺, which can be triggered by neuronal activity, lead to the release of glutamate through several proposed mechanisms, including Ca²⁺-dependent exocytosis involving the SNARE complex.[8][9]
Glutamate-Induced Calcium Signaling
Once released into the synaptic cleft, glutamate binds to and activates ionotropic and metabotropic glutamate receptors on postsynaptic neurons and surrounding glial cells.
Ionotropic Glutamate Receptors and Calcium Influx
-
NMDA Receptors (NMDARs): These receptors are highly permeable to Ca²⁺.[10] Their activation requires both glutamate binding and postsynaptic depolarization to relieve a voltage-dependent magnesium (Mg²⁺) block.[10] The resulting Ca²⁺ influx through NMDARs is a critical trigger for synaptic plasticity.[3]
-
AMPA Receptors (AMPARs): While most AMPARs have low Ca²⁺ permeability, a subset of AMPARs lacking the GluA2 subunit are permeable to calcium.
Metabotropic Glutamate Receptors and Intracellular Calcium Release
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that, upon activation by glutamate, can lead to the production of inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.
Quantitative Data
The following tables summarize key quantitative parameters related to calcium and glutamate signaling.
| Parameter | Value | Cell Type/Condition | Reference |
| Basal Intracellular Ca²⁺ Concentration | 84 ± 1 nM | Cultured Astrocytes | [8] |
| Ca²⁺ Concentration for Glutamate Release | 140 ± 15 nM | Cultured Astrocytes | [8] |
| Glutamate-induced Ca²⁺ Increase | to 2.0 µM | Cultured Astrocytes | [6] |
| Dopamine-induced Ca²⁺ Increase | to 3.5 µM | Cultured Astrocytes | [6] |
| Norepinephrine-induced Ca²⁺ Increase | to 1.8 µM | Cultured Astrocytes | [6] |
| Extrasynaptic NMDA Receptor Density | ~3 receptors/µm² | Cultured Hippocampal Neurons | [11][12] |
| Synaptic NMDA Receptor Density | ~10,000 receptors/µm² | Cultured Hippocampal Neurons | [11][12] |
| 4-AP-stimulated Glutamate Release (Ca²⁺-dependent) | 89 ± 5% | Rat Striatal Synaptosomes | |
| Depolarization-induced Glutamate Release (50 mM K⁺) | 291% of control (blocked synaptic transmission) | Human Neocortex | [13] |
| Depolarization-induced Glutamate Release (50 mM K⁺) | 669% of control (unblocked synaptic transmission) | Human Neocortex | [13] |
Table 1: Quantitative Parameters of Calcium-Glutamate Interplay.
Experimental Protocols
Measurement of Intracellular Calcium using Fura-2 AM Imaging
This protocol outlines the steps for measuring intracellular calcium concentrations using the ratiometric fluorescent indicator Fura-2 AM.
5.1.1 Materials
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Cultured cells on coverslips
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
5.1.2 Protocol
-
Prepare Loading Solution: Dissolve Fura-2 AM in cell-culture grade DMSO to make a 1 mM stock solution. For the working solution, mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 in DMSO. Dilute this mixture in HBSS to a final Fura-2 AM concentration of 2-5 µM.
-
Cell Loading: Replace the culture medium with the Fura-2 AM loading solution and incubate the cells at 37°C for 30-60 minutes in the dark.
-
Wash: After incubation, wash the cells three times with fresh, pre-warmed HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Imaging: Mount the coverslip onto the imaging chamber of the fluorescence microscope. Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated. This ratio is then used to determine the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺] = K_d * [(R - R_{min}) / (R_{max} - R)] * (F_{380,min} / F_{380,max})]. R is the measured 340/380 ratio, R_min and R_max are the ratios in the absence of Ca²⁺ and at saturating Ca²⁺, respectively, and K_d is the dissociation constant of Fura-2 for Ca²⁺.[6]
Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
This protocol describes the whole-cell patch-clamp technique to record NMDA receptor-mediated currents in cultured neurons.
5.2.1 Materials
-
Cultured neurons on coverslips
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
NMDA and glycine (co-agonist)
-
CNQX (AMPA/kainate receptor antagonist)
-
Picrotoxin (GABA_A receptor antagonist)
5.2.2 Protocol
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Approach: Place the coverslip with cultured neurons in the recording chamber and perfuse with the external solution containing CNQX and picrotoxin to isolate NMDA receptor currents. Under visual guidance, approach a neuron with the patch pipette while applying positive pressure.
-
Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing a whole-cell recording configuration.
-
Recording: Clamp the neuron at a holding potential of -70 mV. Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) via a perfusion system to evoke NMDA receptor-mediated currents. Record the resulting inward currents.
-
Data Analysis: Analyze the amplitude, rise time, and decay kinetics of the recorded currents using appropriate software.
Signaling Pathways and Visualizations
The intricate signaling pathways involving calcium and glutamate can be visualized using Graphviz.
Calcium-Dependent Glutamate Release from Astrocytes
Calcium-Dependent Glutamate Release from an Astrocyte.
Glutamate-Induced Calcium Signaling in a Postsynaptic Neuron
Glutamate-Induced Calcium Signaling in a Postsynaptic Neuron.
Conclusion
The dynamic and bidirectional relationship between calcium and glutamate is a fundamental principle of neuroscience. Understanding the quantitative aspects and the underlying molecular machinery of this interplay is crucial for elucidating the mechanisms of synaptic plasticity, learning, and memory. Furthermore, dysregulation of this signaling axis is implicated in numerous neurological disorders, making it a prime target for therapeutic intervention. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further explore this critical area of neurobiology.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NLRX1 Enhances Glutamate Uptake and Inhibits Glutamate Release by Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons [jove.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Identification of complexin II in astrocytes: a possible regulator of glutamate release in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. SNARE protein-dependent glutamate release from astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. style | Graphviz [graphviz.org]
- 11. Distribution, density, and clustering of functional glutamate receptors before and after synaptogenesis in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Calcium-dependent release of glutamate from human cerebral cortex. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
The Application of Calcium Diglutamate in Food Science and Nutrition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium diglutamate (CDG), identified by the E-number E623, is the calcium salt of L-glutamic acid.[1][2] It serves as a functional ingredient in the food industry, primarily utilized as a flavor enhancer to impart the umami taste, the fifth basic taste often described as savory or meaty.[3][4] As a calcium analog of monosodium glutamate (MSG), calcium diglutamate offers similar flavor-enhancing properties with the added benefit of contributing to calcium intake and reducing the sodium content in food products.[1][5] This technical guide provides an in-depth exploration of calcium diglutamate's role in food science and nutrition, detailing its chemical properties, applications, physiological effects, and the methodologies used for its analysis and evaluation.
Chemical and Physical Properties
The scientifically recognized compound for the food additive is calcium di-L-glutamate.[1][6] It is crucial to distinguish it from a 1:1 calcium glutamate salt. Only the L-isomer of glutamate is employed for its characteristic umami flavor.[1]
| Property | Value | Source(s) |
| Chemical Name | Calcium di-L-glutamate | [2][6] |
| Synonyms | Calcium diglutamate, CDG, Calcium L-glutamate (1:2) | [1][6] |
| E-Number | E623 | [1] |
| CAS Number | 5996-22-5 (anhydrous) | [6] |
| Molecular Formula | C₁₀H₁₆CaN₂O₈ | [2][6] |
| Molecular Weight | 332.32 g/mol (anhydrous) | [2][6] |
| Appearance | White, practically odorless crystalline powder | [2][6] |
| Solubility in Water | Freely soluble | [2][6][7] |
| Solubility in Organic Solvents | Practically insoluble in ethanol or ether | [6] |
| Optical Rotation [α]D/20 | Between +27.4° and +29.2° (for tetrahydrate) | [6] |
Synthesis: Calcium di-L-glutamate is typically synthesized through the reaction of L-glutamic acid with a calcium source, such as calcium carbonate or calcium hydroxide, in an aqueous solution.[1][8][9][10] The reaction with calcium carbonate proceeds as follows:
CaCO₃ + 2 HOOC(CH₂)₂CH(NH₂)COOH → Ca(OOC(CH₂)₂CH(NH₃)COO)₂ + H₂O + CO₂[1]
Applications in the Food Industry
Calcium diglutamate is a versatile food additive used across a range of products to enhance flavor and, in some cases, improve texture.
Flavor Enhancement
The primary application of calcium diglutamate is as a flavor enhancer. The glutamate component is responsible for the umami taste, which can improve the overall flavor profile of savory foods.[1] It is particularly effective in:
-
Soups and Broths: A study on lower-salt soups demonstrated that the addition of calcium diglutamate (up to 43 mM) can maintain palatability while allowing for significant reductions in sodium content.[5][11]
-
Processed Meats and Cheeses: It is used to improve the texture and quality of products like cured and smoked meats, as well as various cheeses.[12]
-
Snack Foods and Ready Meals: Calcium diglutamate enhances the savory notes in a variety of snack products and ready-to-eat meals.[12]
Sodium Reduction
With growing consumer awareness of the health implications of high sodium intake, calcium diglutamate offers a viable strategy for sodium reduction in processed foods.[5] By providing a similar umami taste to MSG without the sodium component, it allows for a reduction in added salt while maintaining flavor intensity.[1][11]
Nutritional Fortification
As a source of calcium, calcium diglutamate can contribute to the overall calcium content of foods. While specific bioavailability data for the calcium in calcium diglutamate is not extensively documented, one patent suggests a high human absorption rate due to the chelating ability of glutamic acid.[10] The elemental calcium content is approximately 11% by mass.[10]
| Food Category | Typical Usage Level (as glutamates E620-E625) | Source(s) |
| Soups, broths | Up to 10,000 mg/kg | [13] |
| Processed meats | Up to 10,000 mg/kg | [13] |
| Seasonings and condiments | Up to 10,000 mg/kg | [13] |
| Potato-, cereal-, flour-, or starch-based snacks | Up to 10,000 mg/kg | [13] |
| Processed nuts | Up to 10,000 mg/kg | [13] |
| Desserts (excluding certain categories) | Up to 10,000 mg/kg | [13] |
| Food supplements | Up to 10,000 mg/kg | [13] |
Nutritional and Physiological Aspects
Dietary glutamate, from sources like calcium diglutamate, plays several physiological roles beyond taste perception.
Umami Taste Perception and Signaling
The umami taste is initiated by the binding of glutamate to specific G protein-coupled receptors (GPCRs) on the taste receptor cells of the tongue. The primary receptor for umami taste is the heterodimer T1R1/T1R3.[14][15][16] Metabotropic glutamate receptors (mGluRs), such as mGluR1 and mGluR4, are also involved.[14]
The binding of glutamate to these receptors triggers a downstream signaling cascade, leading to the perception of umami taste.
Umami Taste Signaling Pathway
Gut-Brain Axis and Metabolism
Dietary glutamate is a significant energy source for the gut and is extensively metabolized by the intestines. It also serves as a precursor for the synthesis of other non-essential amino acids and bioactive molecules. Glutamate signaling in the gut, mediated by various receptors, plays a role in digestion, nutrient absorption, and gut-brain communication.
Experimental Protocols
Sensory Evaluation of Umami Taste
This protocol outlines a method for determining the taste threshold of calcium diglutamate using a trained sensory panel.
Objective: To determine the recognition threshold of calcium diglutamate in an aqueous solution.
Materials:
-
Calcium di-L-glutamate
-
Deionized water
-
Glassware for serial dilutions
-
Presentation cups, coded with random three-digit numbers
-
Palate cleansers (e.g., unsalted crackers, deionized water at 45°C)
-
Score sheets
Procedure:
-
Panelist Training:
-
Recruit 10-15 panelists.
-
Familiarize panelists with the five basic tastes (sweet, sour, salty, bitter, umami) using standard solutions (e.g., sucrose for sweet, citric acid for sour, sodium chloride for salty, caffeine for bitter, and MSG for umami).
-
Train panelists to specifically identify the umami taste of calcium diglutamate.
-
-
Sample Preparation:
-
Prepare a stock solution of calcium diglutamate in deionized water (e.g., 1% w/v).
-
Perform serial dilutions to create a range of concentrations (e.g., 0.8%, 0.4%, 0.2%, 0.1%, 0.05%, 0.025%, 0.0125% w/v).
-
-
Testing Protocol (Two-Alternative Forced Choice - 2-AFC):
-
For each concentration level, present panelists with two samples: one containing the calcium diglutamate solution and one containing deionized water (control).
-
The order of presentation should be randomized.
-
Instruct panelists to identify the sample with the umami taste.
-
A forced choice is required.
-
Ensure panelists rinse their mouths thoroughly with the provided palate cleanser between samples.
-
-
Data Analysis:
-
The recognition threshold for each panelist is the lowest concentration at which they can correctly identify the umami sample.
-
The group threshold is typically calculated as the geometric mean of the individual thresholds.
-
References
- 1. Calcium diglutamate - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. infocons.org [infocons.org]
- 4. Showing Compound Calcium diglutamate (FDB020320) - FooDB [foodb.ca]
- 5. Calcium diglutamate improves taste characteristics of lower-salt soup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium diglutamate | C10H16CaN2O8 | CID 56841881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound for Research|RUO [benchchem.com]
- 8. CN101602685B - Calcium-glutamate chelate synthesis method using shellfish processing waste as calcium source - Google Patents [patents.google.com]
- 9. CN101434555B - this compound synthesis method - Google Patents [patents.google.com]
- 10. CN102924310A - this compound, and preparation method and application thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. E623 (calcium diglutamate) – what is it? | Properties, application | flavor enhancers | Foodcom S.A. [foodcom.pl]
- 13. Re‐evaluation of glutamic acid (E 620), sodium glutamate (E 621), potassium glutamate (E 622), this compound (E 623), ammonium glutamate (E 624) and magnesium glutamate (E 625) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Umami taste transduction mechanisms1 - PMC [pmc.ncbi.nlm.nih.gov]
bioavailability and absorption of calcium glutamate as a calcium supplement
An In-Depth Technical Guide to the Bioavailability and Absorption of Calcium Glutamate as a Calcium Supplement
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcium is an essential mineral for numerous physiological processes, most notably for the maintenance of bone health. The efficacy of a calcium supplement is critically dependent on its bioavailability, which is governed by the physicochemical properties of the calcium salt and its interaction with the gastrointestinal environment. This compound, the calcium salt of the amino acid glutamic acid, is a highly water-soluble form of calcium. This property suggests a potential for superior dissolution, particularly in the neutral pH of the small intestine, a factor that often limits the absorption of less soluble salts like calcium carbonate.
This technical guide provides a comprehensive analysis of the available scientific information regarding the bioavailability and absorption of this compound. While direct, peer-reviewed clinical data on this compound is notably scarce, this document synthesizes its known physicochemical characteristics with established principles of intestinal calcium absorption and data from related amino acid chelates to build a scientific profile. We present detailed experimental protocols for evaluating calcium bioavailability and signaling pathways relevant to the potential influence of the glutamate moiety.
A singular, secondary report from an animal study suggests that this compound may have lower bioavailability compared to other common salts, a finding that contrasts with the favorable hypothesis based on its solubility. This highlights a critical knowledge gap and underscores the necessity for rigorous clinical and preclinical studies to definitively establish the therapeutic potential of this compound as a viable calcium supplement.
Physicochemical Properties of Calcium Salts
The foundational determinant of a calcium supplement's bioavailability is its ability to dissolve in the gastrointestinal tract to release free calcium ions (Ca²⁺) for absorption. This compound's high water solubility is its most significant physicochemical advantage over salts like calcium carbonate, which require an acidic environment for efficient dissolution.[1][2][3][4][5]
| Property | This compound (di-L-glutamate) | Calcium Citrate | Calcium Carbonate |
| Molecular Formula | Ca(C₅H₈NO₄)₂ | Ca₃(C₆H₅O )₂ | CaCO₃ |
| Molecular Weight | 332.32 g/mol [2] | 498.44 g/mol | 100.09 g/mol |
| Elemental Calcium (%) | ~12.1% (Calculated) | ~21%[6][7] | ~40%[6][7] |
| Solubility in Water | Freely Soluble[1][2] | Slightly Soluble | Practically Insoluble |
| Acid Dependency | Low (Theoretically) | Low | High[4] |
Mechanisms of Intestinal Calcium Absorption
Intestinal calcium absorption occurs via two primary routes: the active, transcellular pathway, which is saturable and vitamin D-dependent, and the passive, paracellular pathway, which is non-saturable and driven by the luminal calcium concentration gradient.[8]
Figure 1: Primary pathways of intestinal calcium absorption.
The Postulated Role of High Solubility
This compound's high solubility is hypothesized to increase the concentration of dissolved Ca²⁺ in the intestinal lumen, particularly in the more neutral pH of the jejunum and ileum. This would enhance the electrochemical gradient, thereby promoting absorption through the passive paracellular pathway. This mechanism is less efficient for calcium carbonate, which can precipitate and become unavailable for absorption as it moves past the acidic environment of the stomach.[3][5]
Potential Contributions of the Glutamate Moiety
The glutamic acid component of the supplement may play a beneficial, multifaceted role in absorption beyond simply acting as a soluble carrier.
-
Maintenance of Intestinal Integrity : Studies in animal models have shown that luminal L-glutamate can drive the renewal and proliferation of intestinal epithelial cells.[9] This action helps maintain a healthy and extensive absorptive surface area, which is crucial for nutrient uptake.
-
Protection Against Oxidative Stress : Research on the related amino acid glutamine demonstrates a protective effect on intestinal calcium absorption under conditions of oxidative stress, preserving the function of enterocytes.[10][11] Glutamate, as a key component of the antioxidant glutathione, may exert a similar protective effect on the gut environment.
-
Modulation of Paracellular Permeability : While not demonstrated for glutamate, studies on other amino acids, such as leucine, have shown they can directly increase paracellular calcium flux by altering the localization of tight junction proteins like claudin-2.[12] Given the presence of glutamate receptors in the intestinal epithelium, a similar signaling mechanism is plausible.[13][14]
Figure 2: Potential mechanisms of enhanced this compound absorption.
Bioavailability and Pharmacokinetic Data
Despite the promising physicochemical properties, direct clinical evidence for the bioavailability of this compound is severely limited. A comprehensive literature search did not identify any peer-reviewed human pharmacokinetic studies specifically evaluating this compound.
The only direct comparative data found comes from a secondary citation within a 2020 study on ovariectomized rats. The abstract reports that a previous investigation [reference not available in snippet] indicated that the absorption and bioavailability of this compound were the lowest among four tested salts: lactate, carbonate, citrate, and glutamate.[15] This finding, if validated, would contradict the hypothesis that high solubility leads to superior absorption and suggests other factors may be at play.
For comparative purposes, the following table summarizes pharmacokinetic data for other common calcium salts.
| Calcium Salt | Study Type / Model | Key Findings | Reference |
| Calcium Citrate vs. Carbonate | Meta-analysis | Absorption of calcium citrate was 22-27% higher than calcium carbonate. | [6] |
| Calcium Glucoheptonate vs. Carbonate | Human Clinical Trial (n=24) | Relative oral bioavailability of calcium from glucoheptonate was 89% that of carbonate over 12 hours. | [16] |
| Calcium Fumarate vs. Gluconate | Human Clinical Trial (n=12) | No statistically significant difference in AUC, Cmax, or Tmax; the two salts were found to be bioequivalent. | [17] |
| Calcium Ascorbate vs. Acetate vs. Chloride | Mouse Study | Absolute bioavailability: Ascorbate (20.5%) > Acetate (12.3%) > Chloride (8.0%). | [18] |
| Calcium L-Lactate | Mouse Study | Absolute bioavailability was 8.9%. | [19] |
| Calcium Lysinate vs. Carbonate & CCM | Human Clinical Trial | Relative bioavailability of Calcium Lysinate was 223.15% compared to Calcium Carbonate. | [7] |
Experimental Protocols for Bioavailability Assessment
To address the data gap for this compound, standardized experimental protocols are required. The following sections detail established methodologies for in vitro and in vivo assessment.
In Vitro Bioaccessibility and Caco-2 Cell Bioavailability
This model simulates human digestion and subsequent absorption by an intestinal cell monolayer. It provides a rapid, ethical, and reproducible method for screening the relative bioavailability of different nutrient forms.[20][21]
Protocol Steps:
-
Sample Preparation : Prepare solutions of this compound and control salts (e.g., calcium carbonate, calcium citrate) with a known concentration of elemental calcium.
-
Simulated Gastric Digestion : Incubate the samples with a pepsin solution at pH 2.0-3.0 for 1-2 hours at 37°C to simulate stomach conditions.[21][22]
-
Simulated Intestinal Digestion : Neutralize the gastric digestate and add a pancreatin-bile salt solution. Incubate at pH 7.0-7.5 for 2 hours at 37°C.[21][22]
-
Bioaccessibility Measurement : Centrifuge the final digestate. The concentration of calcium in the supernatant represents the "bioaccessible" or soluble fraction.
-
Caco-2 Cell Culture : Grow Caco-2 cells on permeable Transwell inserts for ~21 days until they form a differentiated monolayer with stable transepithelial electrical resistance (TEER).[23][24]
-
Uptake/Transport Assay : Apply the bioaccessible (supernatant) fraction to the apical side of the Caco-2 monolayer. Incubate for 2-4 hours.
-
Bioavailability Measurement : Measure the calcium concentration in the basolateral medium. This represents the amount of calcium transported across the cell layer. Cellular uptake can also be measured by lysing the cells and measuring their internal calcium content.
Figure 3: Workflow for in vitro Caco-2 cell bioavailability assay.
Human Pharmacokinetic Crossover Study
A randomized, double-blind, crossover clinical trial is the gold standard for comparing the bioavailability of different supplement formulations in humans.
Protocol Design:
-
Subject Recruitment : Enroll healthy adult volunteers. Screen for conditions affecting calcium metabolism.
-
Dietary Control : Subjects consume a low-calcium diet for a defined period (e.g., 1 week) before each study arm to standardize baseline calcium status.
-
Randomization & Blinding : Subjects are randomly assigned to an initial treatment sequence (e.g., this compound, then Calcium Carbonate, then Placebo). The study is blinded to both subjects and investigators.
-
Dosing : After an overnight fast, subjects ingest a single, standardized dose (e.g., 500 mg elemental calcium) of the assigned supplement.
-
Blood Sampling : Collect serial blood samples at baseline (pre-dose) and at multiple time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24 hours).
-
Washout Period : A washout period of at least one week separates the treatment arms to ensure clearance of the previous supplement.
-
Crossover : Subjects "cross over" to the next treatment in their assigned sequence and repeat the dosing and sampling protocol.
-
Analysis : Analyze serum samples for total and/or ionized calcium concentration. Calculate key pharmacokinetic parameters:
-
Cmax : Maximum serum concentration.
-
Tmax : Time to reach Cmax.
-
AUC (Area Under the Curve) : Total calcium exposure over time.
-
-
Statistical Comparison : Compare the pharmacokinetic parameters between the different calcium salts to determine relative bioavailability.
Figure 4: Design of a human pharmacokinetic crossover study.
Conclusion and Future Directions
This compound presents a compelling theoretical profile as a calcium supplement due to its high water solubility, which should facilitate dissolution independently of gastric acid. Furthermore, the glutamate moiety has plausible, albeit unproven, ancillary benefits for maintaining intestinal health and potentially modulating absorption pathways.
However, the stark lack of direct, peer-reviewed bioavailability data is a major impediment to its clinical recommendation. The single piece of available evidence from a secondary source in an animal model suggests its bioavailability may be inferior to common salts, a claim that urgently requires verification.[15]
Therefore, the path forward is clear:
-
Preclinical Validation : Rigorous in vitro studies using the Caco-2 cell model are needed to directly compare the bioaccessibility and transport of this compound against calcium carbonate and citrate.
-
Definitive Animal Studies : Well-controlled animal studies are required to confirm or refute the preliminary negative findings and to assess effects on bone mineral density.
-
Human Pharmacokinetic Trials : The ultimate determination of this compound's utility will require a randomized, controlled crossover study in humans to definitively measure its bioavailability and establish its pharmacokinetic profile.
Until such data are available, the potential of this compound as a superior calcium supplement remains a promising but unproven hypothesis.
References
- 1. In Vitro Solubility Characteristics of Six Calcium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Solubility Characteristics of Six Calcium Salts. | Semantic Scholar [semanticscholar.org]
- 3. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Calcium supplements and structure–activity relationship of peptide-calcium chelates: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. l-Glutamate drives porcine intestinal epithelial renewal by increasing stem cell activity via upregulation of the EGFR-ERK-mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamine protects intestinal calcium absorption against oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Paracellular calcium flux across Caco-2 cell monolayers: Effects of individual amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epithelial-Neuronal Communication in the Colon: Implications for Visceral Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Group I Metabotropic Glutamate Receptors Modulate Motility and Enteric Neural Activity in the Mouse Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. pjps.pk [pjps.pk]
- 18. researchgate.net [researchgate.net]
- 19. Effect of anions or foods on absolute bioavailability of calcium from calcium salts in mice by pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scienceopen.com [scienceopen.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Paracellular calcium transport across Caco-2 and HT29 cell monolayers [pubmed.ncbi.nlm.nih.gov]
The Dual Role of Calcium and Glutamate in Optimizing Cell Culture Media: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The composition of cell culture media is a critical factor influencing cellular growth, viability, metabolism, and the production of biotherapeutics. Among the myriad of components, the precise concentrations and forms of ions and amino acids play a pivotal role. This technical guide delves into the intricate functions of two such crucial components: calcium and glutamate. While traditionally supplemented as separate entities, such as calcium chloride and L-glutamine, this paper will also investigate the potential of utilizing calcium glutamate as a single, combined source. We will explore the fundamental roles of each component, present quantitative data from existing literature, detail relevant experimental protocols, and visualize key cellular pathways.
The Essential Functions of Calcium in Cell Culture
Calcium is a ubiquitous second messenger that governs a wide array of cellular processes vital for successful in vitro culture. Its concentration in classic and contemporary media formulations is tightly controlled, as both deficiency and excess can be detrimental to cell health and productivity.
Core Functions of Calcium:
-
Cell Adhesion and Signaling: Calcium ions are integral to the function of cell adhesion molecules like cadherins and integrins, which mediate cell-cell and cell-matrix interactions. This is particularly crucial for adherent cell lines.
-
Signal Transduction: Fluctuations in intracellular calcium concentrations ([Ca2+]i) are a fundamental mechanism for signal transduction, regulating processes from proliferation to apoptosis.[1] In unstimulated cells, the cytosolic Ca2+ concentration is maintained at approximately 100 nM, while the extracellular concentration in media is typically in the millimolar range (1-3 mM).[1][2]
-
Metabolism and Proliferation: Calcium is involved in the regulation of key enzymes and metabolic pathways, thereby influencing cell growth and division.
-
Toxicity: Dysregulation of calcium homeostasis can lead to cytotoxicity. Damage to the cell membrane can cause a rapid influx of calcium, triggering apoptotic or necrotic cell death pathways.[2]
Glutamate and its Precursor, L-Glutamine: Fueling the Cellular Engine
L-glutamine is the most abundant amino acid in standard cell culture media and serves as a primary energy and nitrogen source for many cell lines, particularly rapidly dividing ones like Chinese Hamster Ovary (CHO) cells and hybridomas.[3][4]
Key Roles of Glutamine and Glutamate:
-
Energy Production: Glutamine is a key substrate for the tricarboxylic acid (TCA) cycle, providing energy for cellular processes.[5]
-
Biosynthesis: It acts as a nitrogen donor for the synthesis of nucleotides, non-essential amino acids, and other vital biomolecules.[6]
-
Redox Balance: L-glutamine is a precursor for the synthesis of glutathione, a major cellular antioxidant.[6]
-
Instability and Byproduct Formation: A significant challenge with L-glutamine is its instability in liquid media at physiological temperature and pH, where it degrades into ammonia and pyrrolidone carboxylic acid.[7] Ammonia accumulation can be toxic to cells, negatively impacting growth, viability, and protein glycosylation.[7][8]
-
Glutamate as an Alternative: In some applications, glutamate can be used as a more stable alternative to glutamine, particularly in CHO cell cultures.[3] It serves as a direct entry point into the TCA cycle.
This compound: A Potential Dual-Source Supplement
While research directly evaluating this compound as a cell culture media supplement is limited, its potential benefits can be extrapolated from the known functions of its constituent ions. This compound is a salt of glutamic acid and is freely soluble in water.[9][10]
Potential Advantages of this compound:
-
Combined Delivery: It offers a single compound for the delivery of both essential calcium and a key energy/nitrogen source.
-
Stability: Glutamate is more stable than glutamine in liquid media, potentially reducing the accumulation of toxic ammonia.[5]
-
pH Stabilization: Monosodium glutamate (MSG) has been shown to help stabilize the pH of culture medium, a property that this compound may share.[11]
-
Enhanced Bioavailability: The chelating ability of glutamic acid may improve the bioavailability of calcium ions in the culture medium.[9]
However, it is crucial to consider the potential for glutamate-induced excitotoxicity, particularly in neuronal cell lines, which is often mediated by a massive influx of calcium.[12] The optimal concentration would need to be carefully determined for each cell line.
Quantitative Data on Calcium and Glutamine/Glutamate in Cell Culture
The following tables summarize typical concentration ranges and observed effects of calcium and glutamine/glutamate in various cell culture media and for different cell lines.
| Media Component | Cell Line | Typical Concentration Range | Observed Effects & Remarks |
| Calcium | Various | 0.03 mM - 2.0 mM[2] | Concentration is highly cell-type dependent. Low levels (0.03 mM) for keratinocytes, higher levels (up to 1.8 mM) in classic media like DMEM for attached cells.[2] |
| CHO | 0.30 mM - 1.05 mM[2] | DMEM/F-12, a common base for CHO media, contains 1.05 mM calcium.[2] | |
| Hybridoma | ~0.30 mM (in F-12 based media)[2] | ||
| L-Glutamine | Various | 0.5 mM - 10 mM[3] | Typically 2-4 mM in most media. Unstable in liquid media.[3] |
| CHO | 2 mM - 8 mM | Reduced glutamine can improve transient antibody titers due to lower ammonia accumulation.[8] | |
| HEK-293 | 0 mM - 6 mM | Optimal transient IgG production at 0 mM glutamine.[8] | |
| Glutamate | CHO | N/A (used as replacement for Gln) | Increased glutamate supply can increase monoclonal antibody production but may negatively impact cell growth.[13] |
Key Signaling Pathways
Calcium Signaling Pathway
Intracellular calcium levels are tightly regulated through a complex interplay of channels and pumps on the plasma membrane and the membranes of intracellular stores like the endoplasmic reticulum (ER). External stimuli can trigger the release of calcium from the ER, leading to a cascade of downstream events.
Caption: A simplified diagram of the IP3-mediated calcium signaling pathway.
Glutamine/Glutamate Metabolism
Glutamine is transported into the cell and then into the mitochondria, where it is converted to glutamate. Glutamate can then be converted to α-ketoglutarate, which enters the TCA cycle to generate ATP.
Caption: Overview of glutamine metabolism and its entry into the TCA cycle.
Experimental Protocols
Measuring Intracellular Calcium Concentration Using Fura-2 AM
This protocol describes a common method for measuring changes in intracellular calcium concentration using a fluorescent indicator.
Materials:
-
Cells cultured on glass-bottom dishes
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Prepare Loading Buffer: Prepare a 1 mM Fura-2 AM stock solution in DMSO. For the working solution, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS (with Ca2+ and Mg2+). Add an equal volume of 20% Pluronic F-127 to aid in dye solubilization.
-
Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, remove the loading buffer and wash the cells 2-3 times with HBSS to remove any extracellular dye.
-
De-esterification: Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging: Mount the dish on the fluorescence microscope. Acquire fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm. The emission is collected at ~510 nm.
-
Data Analysis: The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is calculated. This ratio is directly proportional to the intracellular calcium concentration.
References
- 1. C Flux Analysis Reveals that Rebalancing Medium Amino Acid Composition can Reduce A… | Molecular Physiology & Biophysics | Vanderbilt University [medschool.vanderbilt.edu]
- 2. Calcium in Cell Culture [sigmaaldrich.com]
- 3. Analysis of CHO cells metabolic redistribution in a glutamate-based defined medium in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tabletscapsules.com [tabletscapsules.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Stimulation of glutamate receptors in cultured hippocampal neurons causes Ca2+-dependent mitochondrial contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 8. Influence of glutamine on transient and stable recombinant protein production in CHO and HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for Research|RUO [benchchem.com]
- 10. This compound | C5H7CaNO4 | CID 24148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glutamate neurotoxicity in cortical cell culture is calcium dependent [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of glutamine metabolism in CHO cells by dynamic metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
laboratory protocol for the synthesis of high-purity calcium glutamate
An overview of the laboratory-scale synthesis of high-purity calcium glutamate, tailored for researchers and professionals in drug development. This document provides a detailed protocol, quantitative data comparison, and a visual workflow for the synthesis process.
Application Note
Introduction
This compound, the calcium salt of glutamic acid, is utilized as a flavor enhancer and a calcium supplement.[1][2] In pharmaceutical research, high-purity this compound can be of interest for various formulation and cell culture applications. The synthesis of high-purity this compound can be achieved through several methods, primarily involving the reaction of glutamic acid with a suitable calcium salt. Common methods include the reaction of L-glutamic acid with calcium hydroxide or calcium carbonate.[1][3][4] Another approach involves the reaction of a glutamate-containing substance, such as monosodium glutamate, with calcium chloride.[5] The choice of method can influence the reaction conditions, yield, and purity of the final product.
Synthesis and Purification
The synthesis of this compound typically involves a neutralization reaction between L-glutamic acid and a basic inorganic calcium compound.[6] Key parameters that are controlled to ensure high yield and purity include reaction temperature, pH, and reaction time.[3] Following the reaction, purification is crucial to remove unreacted starting materials and byproducts. Common purification techniques include crystallization, often induced by cooling, and precipitation using a non-solvent like ethanol.[4][5] Decolorization using activated carbon can also be employed to remove colored impurities.[6]
Quantitative Data Summary
The following table summarizes quantitative data from various synthesis methods for this compound, providing an easy comparison of reaction conditions and outcomes.
| Reactants | Molar/Mass Ratio | Temperature (°C) | Time | pH | Yield (%) | Purity (%) | Reference |
| L-glutamic acid : Calcium hydroxide | 1 : 0.477 (mass) | 89 | 32 min | 6.0 | 98 | 99 | [3] |
| L-glutamic acid : Calcium hydroxide | 1 : 0.6 (mass) | 85 | 32 min | 6.0 | 98 | 99 | [3] |
| L-glutamic acid : Calcium hydroxide | 1 : 0.3 (mass) | 89 | 32 min | 6.5 | 98 | 99 | [3] |
| Glutamic acid : Shell powder (CaCO₃) | 2 : 1.0-1.2 (molar) | 70-75 | 1.0-1.5 h | - | - | - | [4] |
| Monosodium glutamate : Calcium chloride | 1 : 0.48-0.52 (molar) | 40-58 | 0.5-2.5 h | - | >95 | >95 | [5] |
Experimental Protocol
This protocol details the synthesis of high-purity this compound via the reaction of L-glutamic acid with calcium hydroxide.
Materials
-
L-glutamic acid
-
Calcium hydroxide
-
Deionized water
-
Ethanol (95%)
-
Activated carbon (optional)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Reaction vessel with stirring and temperature control
-
pH meter
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure
-
Dissolution of L-glutamic acid: In a reaction vessel, dissolve L-glutamic acid in deionized water. The ratio of glutamic acid to water can be in the range of 1:2 to 1:3 by weight.[6] Heat the mixture to aid dissolution.
-
Reaction: Heat the L-glutamic acid solution to the desired reaction temperature (e.g., 89°C).[3]
-
Slowly add calcium hydroxide to the solution with continuous stirring. The mass ratio of L-glutamic acid to calcium hydroxide should be approximately 1:0.477.[3]
-
pH Adjustment: Monitor the pH of the reaction mixture and maintain it at approximately 6.0 using small additions of hydrochloric acid or sodium hydroxide as needed.[3]
-
Reaction Time: Maintain the reaction at the set temperature and pH for approximately 32 minutes with continuous stirring.[3]
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and stir for a short period to decolorize the solution.[6]
-
Filtration: Filter the hot reaction mixture to remove any insoluble impurities, including excess calcium hydroxide and activated carbon if used.
-
Crystallization: Cool the filtrate to induce crystallization of this compound. The cooling can be done in a controlled manner to obtain crystals of a desired size.
-
Isolation: Isolate the this compound crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water or ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals in a drying oven at an appropriate temperature to a constant weight.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of high-purity this compound.
References
- 1. Calcium diglutamate - Wikipedia [en.wikipedia.org]
- 2. This compound for Research|RUO [benchchem.com]
- 3. CN102924310A - this compound, and preparation method and application thereof - Google Patents [patents.google.com]
- 4. CN101602685B - Calcium-glutamate chelate synthesis method using shellfish processing waste as calcium source - Google Patents [patents.google.com]
- 5. CN111116390A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN101434555B - this compound synthesis method - Google Patents [patents.google.com]
Application Notes and Protocols for Inducing Neuronal Excitability using Glutamate in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in a vast array of physiological processes including synaptic transmission, plasticity, learning, and memory.[1][2] Its function is mediated through the activation of ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors on the neuronal membrane.[3][4] The ionotropic receptors, namely AMPA, NMDA, and kainate receptors, are ligand-gated ion channels that, upon binding glutamate, allow the influx of cations, leading to membrane depolarization and the generation of action potentials.[2][5] Notably, NMDA receptors and certain subtypes of AMPA receptors are highly permeable to calcium ions (Ca²⁺), which act as a critical second messenger, initiating downstream signaling cascades that modulate neuronal function.[4][6]
In the context of electrophysiology and drug development, the controlled application of glutamate is a fundamental technique to study neuronal excitability, synaptic function, and the effects of novel therapeutic compounds on these processes. The term "calcium glutamate" in this context refers to the experimental application of glutamate in a physiological solution containing calcium, which is essential for maintaining neuronal health and for mediating many of glutamate's downstream effects.
These application notes provide detailed protocols for inducing neuronal excitability with glutamate in electrophysiological studies, including whole-cell patch-clamp and concurrent calcium imaging.
Signaling Pathways of Glutamate-Induced Neuronal Excitability
The application of glutamate to a neuron initiates a cascade of events that leads to its excitation. This process is primarily mediated by ionotropic glutamate receptors (AMPARs and NMDARs).
Figure 1. Glutamate receptor signaling cascade leading to neuronal excitation.
Quantitative Data on Glutamate-Induced Neuronal Responses
The following tables summarize quantitative data from various electrophysiology and calcium imaging studies, demonstrating the dose-dependent effects of glutamate on neuronal activity.
Table 1: Glutamate-Induced Changes in Membrane Potential and Firing Rate
| Glutamate Concentration | Cell Type | Method | Effect | Reference |
| 1 mM | Cultured Suprachiasmatic Nucleus (SCN) Neurons | Patch-clamp | ~+44 mV depolarization | [7] |
| 15 µM (NMDA) | Hippocampal CA1 Pyramidal Cells | Current-clamp | 24.9 ± 10.1 mV depolarization | |
| 25 µM | Adult Hippocampal Neurons in culture | Patch-clamp | Inward current increased from -188.3 pA to -403.6 pA | [8] |
| >20 µM | Primary Cultured Cortical Neurons | Micro-electrode array | Inhibition of spike generation | [9] |
| 100 µM | Cultured Forebrain Neurons | Electrophysiology | Excitotoxic | [10] |
Table 2: Glutamate-Induced Changes in Postsynaptic Currents
| Glutamate Concentration | Cell Type | Method | Effect on EPSC/Inward Current | Reference |
| 100 µM | Ventral Tegmental Area (VTA) Neurons | Voltage-clamp | EPSC amplitude of 150-300 pA | [2] |
| 100 µM | Hypothalamic Paraventricular Nucleus (PVN) Neurons | Voltage-clamp | Increased eIPSC amplitude to 131-137% of baseline after washout | [11] |
| 25 µM | Adult Hippocampal Neurons in culture | Voltage-clamp | Outward current increased from 304.2 pA to 923.5 pA | [8] |
Table 3: Glutamate-Induced Changes in Intracellular Calcium Concentration ([Ca²⁺]i)
| Glutamate Concentration | Cell Type | Method | Effect on [Ca²⁺]i | Reference |
| 0.01 - 100 µM | Cultured Hippocampal Neurons | Fura-2 Imaging | Dose-dependent increase from ~30 nM to 500 nM | [3] |
| 5 µM | Cultured Neocortical Neurons | Calcium Imaging | Increase in [Ca²⁺]i in soma and dendrites | [12] |
| 300 µM | Cultured Cortical Neurons | Fura-2/dextran Imaging | [Ca²⁺]i > 5 µM | [4] |
| 1 - 100 µM | Cultured Astrocytes | NADH Fluorescence Assay | Estimated local glutamate concentration leading to Ca²⁺ elevation | [13] |
| 25 µM | Cultured Hippocampal Neurons | Fura-2FF Imaging | Sustained increase in cytosolic Ca²⁺ | [14] |
Experimental Protocols
The following protocols detail the procedures for preparing solutions and inducing neuronal excitability with glutamate for electrophysiological recording and calcium imaging.
Protocol 1: Preparation of Solutions
1.1 Artificial Cerebrospinal Fluid (aCSF) for Recording
This solution mimics the composition of cerebrospinal fluid and is used for perfusing brain slices or cultured neurons during recording.
| Reagent | Final Concentration (mM) | Amount for 1 L |
| NaCl | 124 | 7.24 g |
| KCl | 2.5 | 0.186 g |
| KH₂PO₄ | 1.2 | 0.163 g |
| MgCl₂ | 1.3 | 0.264 g |
| CaCl₂ | 2.4 | 0.353 g |
| NaHCO₃ | 26 | 2.18 g |
| D-Glucose | 10 | 1.8 g |
Preparation Steps:
-
Add all reagents except CaCl₂ and MgCl₂ to ~900 mL of high-purity water and stir until dissolved.
-
Bubble the solution with carbogen (95% O₂ / 5% CO₂) for at least 15 minutes.
-
Add CaCl₂ and MgCl₂ while stirring.
-
Adjust the pH to 7.3-7.4 with NaOH or HCl if necessary.
-
Bring the final volume to 1 L with high-purity water.
-
The final osmolarity should be between 290-310 mOsm. Continuously bubble with carbogen.
1.2 Intracellular Solution for Whole-Cell Patch-Clamp (K-Gluconate based)
This solution is used to fill the patch pipette and mimics the intracellular environment of the neuron.
| Reagent | Final Concentration (mM) | Amount for 100 mL |
| K-Gluconate | 130 | 3.04 g |
| KCl | 4 | 0.03 g |
| HEPES | 10 | 0.238 g |
| EGTA | 0.3 | 0.011 g |
| Mg-ATP | 4 | 0.203 g |
| Na₂-GTP | 0.3 | 0.016 g |
| Phosphocreatine-Na₂ | 10 | 0.256 g |
Preparation Steps:
-
Dissolve all components in ~90 mL of high-purity water.
-
Adjust the pH to 7.3 with KOH.
-
Adjust the osmolarity to 280-290 mOsm with sucrose or water.
-
Bring the final volume to 100 mL.
-
Aliquot and store at -20°C. Thaw and filter through a 0.2 µm syringe filter before use.
1.3 Glutamate Stock Solution
A high-concentration stock solution of L-glutamate is prepared for easy dilution to the final working concentrations.
-
Prepare a 100 mM stock solution of L-glutamic acid in high-purity water.
-
Adjust the pH to 7.4 with NaOH. Glutamic acid is poorly soluble until the pH is adjusted.
-
Store the stock solution in aliquots at -20°C.
Protocol 2: Whole-Cell Patch-Clamp Recording of Glutamate-Induced Activity
This protocol describes how to record changes in membrane potential and firing rate in response to glutamate application.
Experimental Workflow
Figure 2. Experimental workflow for electrophysiological recording of glutamate-induced activity.
Methodology:
-
Preparation: Prepare acute brain slices or neuronal cultures according to standard laboratory protocols. Transfer the preparation to the recording chamber of the electrophysiology setup and continuously perfuse with carbogenated aCSF at a rate of 1-2 mL/min.
-
Obtain Whole-Cell Recording:
-
Using a micromanipulator, approach a neuron with a borosilicate glass pipette (4-7 MΩ resistance) filled with intracellular solution.
-
Apply positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Rupture the membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
Switch the amplifier to current-clamp mode.
-
Record the resting membrane potential and any spontaneous firing for a stable period of 5-10 minutes to establish a baseline.
-
-
Glutamate Application:
-
Method A: Bath Application: Dilute the glutamate stock solution in aCSF to the desired final concentration (e.g., 10 µM, 50 µM, 100 µM) and switch the perfusion inlet to the glutamate-containing aCSF.
-
Method B: Puff Application: Fill a separate micropipette with aCSF containing a higher concentration of glutamate (e.g., 100 µM - 1 mM). Position the puff pipette near the neuron of interest (20-50 µm away). Apply a brief pressure pulse (10-100 ms, 2-5 psi) to focally deliver glutamate.
-
-
Record Response: Record the changes in membrane potential and action potential firing during and after glutamate application.
-
Washout: Switch the perfusion back to the standard aCSF to wash out the glutamate and allow the neuron to return to its baseline activity level.
Protocol 3: Combined Electrophysiology and Calcium Imaging
This protocol allows for the simultaneous measurement of electrical activity and changes in intracellular calcium.
Additional Materials:
-
Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP)
-
Fluorescence microscopy setup integrated with the electrophysiology rig.
Methodology:
-
Cell Loading:
-
For chemical indicators, incubate the cells or brain slice with the AM ester form of the dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C.
-
For genetically encoded indicators, use transgenic animals or viral vectors to express the indicator in the neurons of interest.
-
-
Setup Integration: Ensure the fluorescence excitation and emission light paths are correctly aligned with the recording area on the microscope.
-
Simultaneous Recording:
-
Perform the whole-cell patch-clamp protocol as described in Protocol 2.
-
Before glutamate application, acquire a baseline fluorescence signal.
-
During and after glutamate application, simultaneously record the electrical response and the changes in fluorescence intensity.
-
For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm.[15]
-
Data Analysis
Electrophysiology Data:
-
Membrane Potential: Measure the average membrane potential before, during, and after glutamate application.
-
Firing Rate: Quantify the number of action potentials per unit of time (Hz) during the baseline and response periods.
-
Action Potential Properties: Analyze changes in action potential threshold, amplitude, and duration.
-
Excitatory Postsynaptic Currents (EPSCs): In voltage-clamp mode, measure the amplitude, frequency, and kinetics of inward currents evoked by glutamate.
Calcium Imaging Data:
-
Define regions of interest (ROIs) over the soma and dendrites of the recorded neuron.
-
Measure the average fluorescence intensity within the ROIs for each time point.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀).
-
For ratiometric dyes, calculate the ratio of fluorescence intensities at the two excitation wavelengths. This ratio can then be converted to an absolute intracellular calcium concentration using a calibration curve.[16]
Troubleshooting
-
No response to glutamate:
-
Verify the viability of the neuron or slice.
-
Check the concentration and pH of the glutamate solution.
-
Ensure the puff pipette is not clogged and is positioned correctly.
-
Consider that the neuron may not express a high density of glutamate receptors.
-
-
Excitotoxicity (cell dies after glutamate application):
-
High background noise in recordings:
-
Ensure proper grounding of the setup.
-
Use a Faraday cage to shield from electrical interference.
-
Check the quality of the pipette seal.
-
By following these protocols, researchers can reliably induce and measure neuronal excitability in response to glutamate, providing a robust platform for studying fundamental neuroscience and for the preclinical evaluation of novel therapeutics.
References
- 1. Glutamate Spillover Dynamically Strengthens Gabaergic Synaptic Inhibition of the Hypothalamic Paraventricular Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glutamate-induced increase in intracellular Ca2+ concentration in isolated hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. rupress.org [rupress.org]
- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The effects of glutamate on membrane potential and discharge rate of suprachiasmatic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Addition of glutamate to serum free culture promotes recovery of electrical activity in adult hippocampal neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated Glutamate-Mediated Neuronal Activity on Micro-Electrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Glutamate-induced increases in intracellular Ca2+ in cultured rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. Stimulation of glutamate receptors in cultured hippocampal neurons causes Ca2+-dependent mitochondrial contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 16. Physiological astrocytic calcium levels stimulate glutamate release to modulate adjacent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. researchgate.net [researchgate.net]
Application of Calcium and Glutamate in Primary Neuron Culture Maintenance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical roles of calcium and glutamate in the maintenance and experimental manipulation of primary neuron cultures. Detailed protocols for key experimental procedures are included to facilitate research into neuronal function, neurotoxicity, and the development of novel neuroprotective therapeutics.
I. Introduction
Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for basal neuronal communication, synaptic plasticity, and development. In primary neuron cultures, low concentrations of glutamate can promote initial growth and connectivity.[1] However, excessive glutamate receptor activation leads to a massive influx of calcium ions (Ca2+), triggering a cascade of intracellular events that result in neuronal damage and death, a phenomenon known as excitotoxicity.[2][3][4] This process is a key pathological mechanism in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. Therefore, the precise control of glutamate and calcium levels is paramount for the successful maintenance of healthy primary neuron cultures and for their use as models to study neurological diseases.
II. The Dual Role of Glutamate and Calcium Signaling
The interplay between glutamate and calcium is a delicate balance between physiological signaling and pathological insult.
-
Physiological Signaling: At synaptic junctions, the release of glutamate activates ionotropic receptors such as N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5] This activation leads to a transient and localized increase in intracellular calcium, which acts as a second messenger to regulate a multitude of neuronal functions, including gene expression, synaptic plasticity (long-term potentiation and depression), and neurite outgrowth.[5][6] Astrocytes in co-culture also play a significant role by releasing glutamate in a calcium-dependent manner to modulate neuronal activity.[7][8][9]
-
Excitotoxicity: Pathological conditions, or experimental manipulations, can lead to excessive glutamate concentrations in the extracellular space. This overstimulates glutamate receptors, causing a sustained and widespread increase in intracellular calcium.[2][4] This calcium overload triggers several neurotoxic pathways:
-
Mitochondrial Dysfunction: Mitochondria sequester excess cytosolic calcium, which can lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and release of pro-apoptotic factors.[10][11][12]
-
Enzymatic Activation: Elevated calcium levels activate various enzymes, including proteases (calpains), phospholipases, and endonucleases, which degrade essential cellular components.
-
Oxidative Stress: Calcium overload can lead to the overproduction of reactive oxygen species (ROS) and nitric oxide (NO), causing oxidative damage to lipids, proteins, and DNA.
-
III. Quantitative Data Summary
The following tables summarize key quantitative parameters for the application of glutamate in primary neuron cultures, derived from various studies.
Table 1: Glutamate Concentrations for Different Applications in Primary Neuron Culture
| Application | Glutamate Concentration | Cell Type | Duration of Exposure | Expected Outcome | Reference(s) |
| Initial Plating Supplement | ~25 µM | Embryonic Hippocampal Neurons | Initial plating | Promotes growth and connectivity | [1][13] |
| Induction of Excitotoxicity | 10 µM - 1 mM | Cortical, Hippocampal, Cerebellar Neurons | 5 minutes - 24 hours | Neuronal death | [14][15][16] |
| Neurite Outgrowth Modulation | 10⁻⁹ M - 10⁻⁵ M | Neuroblastoma cell line | Not specified | Biphasic effect on neurofilament proteins | [17] |
| Calcium Imaging | 25 µM - 100 µM | Hippocampal, Cortical Neurons | Minutes | Transient or sustained increase in intracellular calcium | [4][10][15] |
Table 2: Key Parameters for Glutamate-Induced Excitotoxicity Protocols
| Parameter | Value/Range | Notes |
| Cell Type | Primary cortical, hippocampal, or cerebellar neurons | Sensitivity to glutamate can vary between neuron types. |
| Culture Age | Mature cultures (e.g., >7 days in vitro) | Mature neurons are generally more susceptible to excitotoxicity.[16] |
| Glutamate Stock Solution | L-glutamic acid or Monosodium glutamate | Ensure proper dissolution and pH adjustment if necessary. |
| Exposure Medium | Mg²⁺-free buffer/medium | Removal of Mg²⁺ enhances NMDA receptor activation. |
| Glycine Co-agonist | 1-10 µM | Glycine is a co-agonist for the NMDA receptor.[10][15] |
| Assessment Time Point | 2-24 hours post-exposure | Neuronal death is often delayed after the initial insult.[3][4] |
IV. Experimental Protocols
Protocol 1: Primary Neuron Culture Establishment
This protocol describes the basic steps for establishing a primary neuron culture, with the optional addition of glutamate to the initial plating medium.
Materials:
-
Embryonic day 18 (E18) rat or mouse fetuses
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)[13]
-
L-glutamic acid (optional)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
Procedure:
-
Dissect the desired brain region (e.g., cortex or hippocampus) from E18 fetuses in cold dissection medium.
-
Mince the tissue and incubate in the enzyme solution according to the manufacturer's instructions to dissociate the cells.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan Blue.
-
Plate the cells at the desired density (e.g., 1,000–5,000 cells per mm²) on coated culture vessels.[1]
-
For initial plating of embryonic neurons, the medium can be supplemented with 25 µM L-glutamic acid.[1][13]
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, replace the plating medium with fresh culture medium without the added glutamate to avoid excitotoxicity.[13]
-
Perform partial media changes every 3-4 days.
Protocol 2: Induction of Glutamate Excitotoxicity
This protocol provides a method for inducing excitotoxicity in mature primary neuron cultures, a common model for studying neurodegenerative processes.
Materials:
-
Mature primary neuron cultures (e.g., 7-14 days in vitro)
-
Mg²⁺-free buffer (e.g., Hanks' Balanced Salt Solution without Mg²⁺)
-
L-glutamic acid stock solution (e.g., 10 mM in water, pH adjusted to 7.4)
-
Glycine stock solution (e.g., 1 mM in water)
-
Culture medium
Procedure:
-
Select mature, healthy primary neuron cultures for the experiment.
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed Mg²⁺-free buffer.
-
Add the treatment solution: Mg²⁺-free buffer containing the desired final concentration of glutamate (e.g., 100 µM) and glycine (e.g., 10 µM).
-
Incubate the cultures for the desired duration (e.g., 15 minutes to 1 hour) at 37°C.
-
Remove the glutamate-containing solution.
-
Wash the cells twice with pre-warmed buffer or culture medium.
-
Return the cells to their original culture medium.
-
Incubate for 2-24 hours before assessing neuronal viability.
Protocol 3: Assessment of Neuronal Viability
Neuronal viability after an excitotoxic insult can be assessed using various methods.
A. Morphological Assessment:
-
Using a phase-contrast microscope, visually inspect the cultures for signs of neuronal death, such as soma swelling, neurite blebbing, and detachment from the substrate.
B. Live/Dead Staining:
-
Use a commercial Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Follow the manufacturer's instructions to stain the cells.
-
Image the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
C. MTT Assay:
-
Add MTT reagent to the culture wells and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
Protocol 4: Measurement of Intracellular Calcium
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to glutamate stimulation using a fluorescent calcium indicator.
Materials:
-
Mature primary neuron cultures on glass-bottom dishes or coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Recording buffer (e.g., a HEPES-buffered salt solution containing CaCl₂)
-
Glutamate and glycine stock solutions
-
Fluorescence microscopy setup with a fast-switching light source and a sensitive camera.
Procedure:
-
Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in recording buffer.
-
Replace the culture medium with the loading solution and incubate for 30-45 minutes at 37°C.
-
Wash the cells with fresh recording buffer to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Mount the dish/coverslip on the microscope stage and perfuse with recording buffer.
-
Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Apply glutamate (e.g., 25-100 µM) and glycine (e.g., 10 µM) to the cells via the perfusion system.
-
Record the changes in fluorescence intensity over time.
-
The ratio of fluorescence intensities (F340/F380 for Fura-2) is proportional to the [Ca²⁺]i.
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Glutamate-induced excitotoxicity signaling cascade.
Caption: Experimental workflow for inducing glutamate excitotoxicity.
VI. Conclusion
The careful application and control of glutamate and calcium are fundamental to the successful use of primary neuron cultures in research. While low levels of glutamate can be beneficial for initial neuronal development, excessive stimulation is a potent neurotoxin. Understanding the signaling pathways and having robust protocols to model and assess excitotoxicity are crucial for researchers in neuroscience and for professionals in drug development aiming to create therapies for a wide range of neurological disorders.
References
- 1. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 2. Glutamate neurotoxicity in cortical cell culture is calcium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delayed increase of Ca2+ influx elicited by glutamate: role in neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate-induced calcium transient triggers delayed calcium overload and neurotoxicity in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 6. Neuronal calcium signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological astrocytic calcium levels stimulate glutamate release to modulate adjacent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astrocyte - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. Stimulation of glutamate receptors in cultured hippocampal neurons causes Ca2+-dependent mitochondrial contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Sequestration of Mitochondrial Calcium Uptake Protects Neurons Against Glutamate Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamate-induced neuron death requires mitochondrial calcium uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Glutamate-induced calcium responses in rat primary cortical cultures are potentiated by co-administration of glutamate transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Lipopolysaccharide From E. coli Increases Glutamate-Induced Disturbances of Calcium Homeostasis, the Functional State of Mitochondria, and the Death of Cultured Cortical Neurons [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Use of neurite outgrowth as an in vitro method of assessing neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Glutamate as a Sodium Chloride Substitute in Low-Sodium Food Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global health imperative to reduce dietary sodium intake has spurred significant research into effective and palatable salt substitutes. High sodium consumption is a well-established risk factor for hypertension and cardiovascular diseases. Calcium glutamate, the calcium salt of the naturally occurring amino acid glutamic acid, presents a promising alternative to sodium chloride (NaCl) in a variety of food products. As an umami substance, it not only contributes to a savory flavor profile but also enhances the perception of saltiness, allowing for substantial sodium reduction without compromising consumer acceptance.[1][2]
These application notes provide a comprehensive overview of the use of this compound in low-sodium food formulations, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its evaluation.
Mechanism of Action: The Umami Taste Pathway
This compound's primary mechanism for enhancing saltiness perception lies in its ability to elicit the umami taste. The glutamate anion binds to specific G-protein coupled receptors (GPCRs) on the tongue, primarily the T1R1/T1R3 heterodimer.[3][4] This binding event triggers a downstream signaling cascade within the taste receptor cells, as depicted in the diagram below. The activation of phospholipase C (PLC) leads to the production of inositol triphosphate (IP3), which in turn stimulates the release of intracellular calcium ions (Ca2+). This influx of calcium activates the TRPM5 channel, leading to cell depolarization and the release of ATP as a neurotransmitter. This signal is then transmitted to the brain, where it is perceived as the savory taste of umami.[5][6][7] The presence of umami taste can enhance the overall flavor profile of food, making the reduced presence of sodium chloride less noticeable and in some cases, even enhancing the perceived saltiness.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies to Reduce Salt Content and Its Effect on Food Characteristics and Acceptance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nottingham.ac.uk [nottingham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Umami taste transduction mechanisms1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Calcium Glutamate in Dairy Product Fortification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium deficiency is a global health concern, and fortification of commonly consumed food products like dairy offers a viable strategy to increase calcium intake. Calcium glutamate, a salt of calcium and glutamic acid, presents a promising option for dairy fortification due to its high water solubility and potential for enhanced bioavailability.[1][2] Glutamic acid's chelating ability may facilitate calcium absorption.[1][2] This document provides detailed application notes and experimental protocols for the incorporation of this compound into various dairy products, including milk, yogurt, and cheese. The protocols are based on established methods for fortifying dairy with other soluble calcium salts, adapted for this compound.
Physicochemical Properties of this compound
This compound is a white, crystalline powder that is freely soluble in water.[1] It is also known as calcium diglutamate and is approved as a food additive (E623).[1][3] The compound is relatively stable under typical food processing conditions.[4]
Table 1: Properties of this compound
| Property | Value | Reference |
| Appearance | White, practically odorless crystals or crystalline powder | [1] |
| Solubility in Water | Freely soluble | [1] |
| Calcium Content | ~11% | [2] |
| Taste Profile | Umami, savory flavor | [5] |
Application in Liquid Milk Fortification
The fortification of liquid milk with calcium requires careful consideration of heat stability, sedimentation, and sensory changes.[6][7][8] Soluble calcium salts can sometimes lead to coagulation during high-heat treatment.[6][7]
Experimental Protocol: Fortification of Pasteurized Milk
This protocol outlines the steps for fortifying pasteurized milk with this compound.
Objective: To determine the optimal incorporation level of this compound in pasteurized milk without significant adverse effects on physicochemical and sensory properties.
Materials:
-
Fresh pasteurized whole or skim milk
-
Food-grade this compound powder
-
Homogenizer
-
Pasteurizer
-
Analytical equipment for pH, viscosity, and sensory analysis
Methodology:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in distilled water (e.g., 10% w/v). Ensure complete dissolution.
-
Addition to Milk: Add the this compound solution to the milk at different concentrations (e.g., 0.05%, 0.1%, 0.2% w/v) before pasteurization and homogenization. A control sample with no added this compound should be prepared.
-
Pasteurization and Homogenization: Pasteurize the fortified milk at 72°C for 15 seconds, followed by homogenization.[9]
-
Cooling and Storage: Cool the milk to 4°C and store in sterile containers.
-
Analysis:
-
Physicochemical Analysis: Measure pH, viscosity, and heat stability (e.g., alcohol stability test) of the fortified milk samples at regular intervals during storage (e.g., 1, 3, 7, and 14 days).[10]
-
Sensory Evaluation: Conduct a sensory analysis using a trained panel to evaluate attributes such as color, odor, taste, mouthfeel, and overall acceptability. A quantitative descriptive analysis (QDA) can be employed.[11][12]
-
Expected Physicochemical Changes in Fortified Milk
The addition of soluble calcium salts to milk can lead to a decrease in pH and an increase in viscosity.[6][13]
Table 2: Predicted Impact of this compound Fortification on Milk Properties
| Parameter | Expected Change | Rationale |
| pH | Slight Decrease | Interaction of calcium ions with milk proteins and phosphates.[13] |
| Viscosity | Increase | Increased protein-protein interactions and aggregation.[10] |
| Heat Stability | Potential Decrease | Increased ionic calcium can destabilize casein micelles upon heating.[7] |
| Sedimentation | Potential Increase | Formation of insoluble calcium phosphates, especially after heating.[10] |
Application in Yogurt Fortification
The addition of calcium to yogurt can affect the fermentation process, texture, and sensory properties of the final product.[14][15]
Experimental Protocol: Fortification of Set-Style Yogurt
This protocol describes the incorporation of this compound into set-style yogurt.
Objective: To evaluate the effect of this compound on the fermentation process, physicochemical properties, and sensory characteristics of set-style yogurt.
Materials:
-
Standardized milk (e.g., 3% fat, 12% total solids)
-
Yogurt starter culture (Streptococcus thermophilus and Lactobacillus delbrueckii subsp. bulgaricus)
-
Food-grade this compound powder
-
Incubator
-
Equipment for measuring pH, titratable acidity, viscosity, and syneresis
Methodology:
-
Milk Preparation: Heat the milk to 85°C for 30 minutes or 90-95°C for 5 minutes and then cool to the incubation temperature (typically 40-45°C).[16]
-
Incorporation of this compound: Dissolve this compound in a small amount of the cooled milk and then add it to the bulk milk at various concentrations (e.g., 0.1%, 0.2%, 0.3% w/w).
-
Inoculation: Inoculate the milk with the yogurt starter culture according to the manufacturer's instructions.
-
Incubation: Incubate the mixture at the appropriate temperature until the pH reaches approximately 4.6.[16]
-
Cooling: Cool the yogurt rapidly to below 10°C to stop fermentation.[16]
-
Analysis:
-
Fermentation Monitoring: Monitor pH and titratable acidity during incubation.
-
Physicochemical Analysis: After 24 hours of refrigerated storage, measure viscosity, water holding capacity (WHC), and syneresis.[14]
-
Sensory Evaluation: Assess the fortified yogurt for taste, texture, appearance, and overall acceptability using a sensory panel.
-
Predicted Impact on Yogurt Properties
The addition of calcium salts can influence the gel network formation in yogurt, affecting its texture.
Table 3: Predicted Effects of this compound on Yogurt Characteristics
| Parameter | Expected Change | Rationale |
| Fermentation Time | Potential Increase | High concentrations of calcium ions may slightly inhibit the growth of starter cultures.[15] |
| Acidity (pH) | Potential for lower final pH | This compound may alter the buffering capacity of the milk. |
| Viscosity/Firmness | Increase | Calcium ions can strengthen the casein gel network through cross-linking.[17][18] |
| Syneresis | Potential Increase | Disruption of the gel network at higher calcium concentrations can lead to whey separation.[9][14] |
| Sensory Profile | Potential for savory/umami notes | Glutamate is a known flavor enhancer.[5] High concentrations may lead to a salty or brothy off-flavor. |
Application in Cheese Fortification
Fortifying cheese with calcium can be challenging due to potential interference with the coagulation process and effects on texture and ripening.[4][19]
Experimental Protocol: Fortification of Cheddar Cheese
This protocol details a method for incorporating this compound into Cheddar cheese.
Objective: To investigate the feasibility of fortifying Cheddar cheese with this compound and to assess its impact on cheese composition, texture, and sensory properties during ripening.
Materials:
-
Pasteurized whole milk
-
Cheese starter culture (Lactococcus lactis)
-
Rennet
-
Food-grade this compound powder
-
Standard cheesemaking equipment
-
Cheese press and aging facility
Methodology:
-
Milk Preparation: Heat milk to the appropriate temperature for starter culture addition (e.g., 31°C).
-
Addition of this compound: Add this compound to the milk at different levels (e.g., 0.1%, 0.2% w/w) prior to the addition of the starter culture.
-
Cheesemaking Process: Follow a standard Cheddar cheese manufacturing protocol, including starter addition, ripening, renneting, cutting the curd, cooking, draining, cheddaring, milling, and salting.
-
Pressing and Aging: Press the cheese curds and age the cheese wheels at a controlled temperature and humidity (e.g., 4-13°C) for a designated period (e.g., 3, 6, 9 months).[20][21]
-
Analysis:
-
Compositional Analysis: Analyze the cheese for moisture, fat, protein, salt, and calcium content at different stages of ripening.
-
Textural Analysis: Perform texture profile analysis (TPA) to measure parameters like hardness, cohesiveness, and springiness.
-
Sensory Evaluation: Conduct sensory evaluation with a trained panel to assess flavor, aroma, texture, and overall preference at different ripening times.
-
Predicted Impact on Cheese Properties
The addition of calcium can influence the enzymatic and microbial processes during cheese ripening.
Table 4: Predicted Effects of this compound on Cheddar Cheese Characteristics
| Parameter | Expected Change | Rationale |
| Coagulation Time | Potential Decrease | Increased calcium ion concentration can accelerate rennet coagulation.[4] |
| Cheese Yield | Potential Increase | Enhanced protein retention in the curd. |
| Texture | Firmer, more brittle | Increased cross-linking of the casein matrix. |
| Flavor Development | Enhanced umami/savory notes | Glutamate is a key contributor to the savory flavor of aged cheese.[22] |
| Calcium Lactate Crystals | Potential for altered formation | The presence of glutamate may influence the crystallization of calcium lactate during aging.[20] |
Bioavailability and Physiological Signaling
The bioavailability of calcium from fortified foods is a critical factor.[23][24] The glutamate component of this compound may also play a role in gut signaling.
Calcium Absorption Signaling Pathway
Calcium absorption in the small intestine is a complex process involving both transcellular and paracellular pathways. The transcellular pathway is regulated by vitamin D and involves calcium channels on the apical membrane of enterocytes.
Caption: Intestinal epithelial calcium absorption pathway.
Glutamate Gut-Brain Signaling Pathway
Dietary glutamate can be sensed by receptors in the gut, initiating a signaling cascade that communicates with the brain via the vagus nerve.[25][26][27][28] This gut-brain axis can influence digestion and metabolism.[26][27]
Caption: Glutamate gut-brain signaling pathway.
Experimental Workflow for Bioavailability Study
A crucial aspect of fortification is to determine the bioavailability of the added nutrient.
Caption: Workflow for assessing calcium bioavailability.
Conclusion
This compound holds significant potential as a fortificant for dairy products, offering good solubility and the prospective for enhanced bioavailability. Successful incorporation requires careful consideration of the impact on the physicochemical and sensory properties of the final product. The provided protocols offer a framework for systematic investigation into the application of this compound in milk, yogurt, and cheese. Further research, particularly in vivo studies, is necessary to conclusively determine the bioavailability of calcium from dairy products fortified with this compound.
References
- 1. Calcium signalling in human colonic epithelium - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 2. Cellular and subcellular calcium signaling in gastrointestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of calcium signaling in the modulation of small intestinal ion transports and bicarbonate secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Possibility of Using Different Calcium Compounds for the Manufacture of Fresh Acid Rennet Cheese from Goat’s Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fortification of Human Milk for Preterm Infants: Update and Recommendations of the European Milk Bank Association (EMBA) Working Group on Human Milk Fortification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Calcium‐fortified foods in public health programs: considerations for implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. researchgate.net [researchgate.net]
- 15. Development of Technology for the Calcium Fortified Mango Yoghurt [elibrary.asabe.org]
- 16. Application of natural and modified additives in yogurt formulation: types, production, and rheological and nutraceutical benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Nonstarter lactic acid bacteria and aging temperature affect calcium lactate crystallization in cheddar cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Aging Cheese: The Basics | Wisconsin Cheese [wisconsincheese.com]
- 22. medium.com [medium.com]
- 23. Calcium's Bioavailability in Milk| Dairy Nutrition Canada [dairynutrition.ca]
- 24. Investigating Knowledge on Calcium and Preferences for Dairy vs. Plant-Based Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Physiological roles of dietary glutamate signaling via gut–brain axis due to efficient digestion and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Biological significance of glutamate signaling during digestion of food through the gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Physiological Significance of Glutamate Signaling in Gut-Brain Communication [jstage.jst.go.jp]
- 28. Physiological roles of dietary glutamate signaling via gut-brain axis due to efficient digestion and absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Calcium Glutamate in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of calcium glutamate in various food matrices. The protocols outlined below cover several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzymatic Assays.
Introduction
This compound, the calcium salt of glutamic acid, is utilized in the food industry as a flavor enhancer, providing the characteristic "umami" taste. Its quantification in complex food matrices is essential for quality control, regulatory compliance, and nutritional labeling. The analytical methods detailed herein are designed to provide accurate and reproducible quantification of the glutamate anion, which is the active component responsible for the flavor enhancement. While the focus is on this compound, these methods are also applicable to other glutamate salts like monosodium glutamate (MSG), though sample preparation and stoichiometric calculations may need adjustment.
Analytical Techniques
A variety of analytical techniques can be employed for the quantification of glutamate in food. The choice of method often depends on the required sensitivity, selectivity, the nature of the food matrix, and the available instrumentation.[1][2] High-performance liquid chromatography (HPLC) is a widely used method, often requiring derivatization of the glutamate molecule to enable detection.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, often with simpler sample preparation.[1] Enzymatic assays provide a high-throughput and specific method for glutamate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC methods for glutamate analysis typically involve a derivatization step to attach a chromophore or fluorophore to the amino acid, allowing for UV or fluorescence detection. Two common derivatization reagents are 1-Fluoro-2,4-dinitrobenzene (DNFB) and o-Phthaldialdehyde (OPA).
This method is based on the reaction of DNFB with the primary amine group of glutamate to form a DNP-glutamate derivative that can be detected by a UV detector.[3]
Sample Preparation:
-
Homogenize solid food samples.
-
Weigh 0.5 g of the homogenized sample into a beaker and add 100 mL of warm deionized water.
-
Stir to dissolve and filter the solution using Whatman filter paper.
-
Adjust the pH of the filtrate to 7.8 using a 5% (w/v) sodium bicarbonate solution.
-
Transfer 0.5 mL of the sample solution to a test tube.
Derivatization:
-
Add 10 µL of 1-Fluoro-2,4-dinitrobenzene (DNFB) to the sample solution.
-
Incubate the mixture in a water bath at 40°C for 3 hours in the dark.
-
Acidify the mixture by adding 50 µL of 6 M Hydrochloric acid.
-
Extract the DNP-glutamate by adding 1.0 mL of diethyl ether and vortexing.
-
Allow the layers to separate and carefully transfer the ether layer to a clean tube.
-
Evaporate the diethyl ether to dryness.
-
Reconstitute the residue in 500 µL of methanol (HPLC grade).
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Chromatographic Conditions:
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm particle size)[3]
-
Mobile Phase: Methanol: Water (1:1, v/v)[3]
-
Flow Rate: 1.2 mL/min[3]
-
Detection: UV at 254 nm[3]
-
Injection Volume: 20 µL[3]
Standard Preparation: Prepare a series of standard solutions of L-glutamic acid (or this compound) in deionized water (e.g., 100, 125, 250, 500, 750, 1000 ppm).[3] Derivatize the standards using the same procedure as the samples.
This rapid method utilizes online derivatization with o-Phthaldialdehyde (OPA) for sensitive fluorescence detection.[4]
Sample Preparation:
-
Grind a representative portion of the food sample.
-
Weigh 100 mg of the ground sample into a 100 mL volumetric flask.
-
Add 50 mL of 50 mM HCl, stir vigorously for 2-3 minutes, and then sonicate for 10 minutes.
-
Make up the volume to 100 mL with 50 mM HCl and vortex for 2 minutes.
-
Filter the solution through a 0.45 µm syringe filter.[4]
Automated Online Derivatization and Chromatographic Conditions:
-
UHPLC System: Agilent 1290 Infinity Binary UHPLC with Fluorescence Detector (FLD) or equivalent.[4]
-
Derivatization Reagent: o-Phthaldialdehyde (OPA). The derivatization is performed automatically by the autosampler injector program.
-
Column: C18 column suitable for amino acid analysis.
-
Mobile Phase: A gradient of a phosphate buffer and an organic solvent like methanol or acetonitrile is typically used.
-
Detection: Fluorescence detector (Excitation: 328 nm, Emission: 530 nm).[5]
-
Run Time: Approximately 5 minutes.[4]
Standard Preparation: Prepare a stock solution of L-glutamic acid (1 mg/mL) in 0.1N HCl. Perform serial dilutions to create calibration standards ranging from 0.5 ppm to 40 ppm.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for the quantification of glutamate, often with minimal sample preparation.[1]
Protocol 3: LC-MS/MS for Glutamate Quantification
Sample Preparation:
-
Homogenize 1 g of the food sample.
-
Add 10 mL of acetonitrile containing 2% formic acid.
-
Mix thoroughly and sonicate for 10 minutes.
-
Centrifuge for 10 minutes.
-
Take a 50 µL aliquot of the supernatant and dilute with 950 µL of acetonitrile.[6]
LC-MS/MS Conditions:
-
LC System: A UHPLC system capable of gradient elution.
-
Column: A HILIC (Hydrophilic Interaction Chromatography) column is often suitable for polar analytes like glutamate.[6]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6]
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for glutamate need to be optimized.
Standard Preparation: Prepare a stock solution of L-glutamic acid in a suitable solvent and perform serial dilutions to create a calibration curve.
Enzymatic Assays
Enzymatic assays are highly specific and can be adapted for high-throughput screening. Commercial kits are readily available for the determination of L-glutamate.
Principle: These assays are typically based on the enzymatic conversion of L-glutamate. One common method utilizes L-glutamate oxidase, which catalyzes the oxidation of L-glutamate to α-ketoglutarate, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then measured in a colorimetric or fluorometric reaction catalyzed by a peroxidase.[7] Another approach uses L-glutamate dehydrogenase, which catalyzes the oxidation of glutamate, leading to the reduction of NAD⁺ to NADH, which can be measured spectrophotometrically.
Protocol 4: Colorimetric Enzymatic Assay
This protocol is based on a typical commercial L-glutamate assay kit.
Sample Preparation:
-
Homogenize the food sample and extract with deionized water or a suitable buffer provided in the kit.
-
Centrifuge the extract to remove any solid particles.
-
Dilute the supernatant as necessary to bring the glutamate concentration within the linear range of the assay.
Assay Procedure (based on a generic kit):
-
Prepare a reaction mix containing assay buffer, a colorimetric probe, and horseradish peroxidase (HRP).
-
Pipette 50 µL of diluted standards and samples into a 96-well microplate.
-
Add 150 µL of the reaction mix to each well.
-
Initiate the reaction by adding L-glutamate oxidase.
-
Incubate the plate at 37°C for 30-40 minutes in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
Standard Preparation: Use the L-glutamate standard provided in the kit to prepare a standard curve according to the manufacturer's instructions.
Data Presentation
Table 1: Comparison of Analytical Performance for Glutamate Quantification
| Analytical Technique | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Food Matrix | Reference |
| HPLC-UV | DNFB Derivatization | - | - | - | - | [3] |
| HPTLC | Ninhydrin Derivatization | 2.3 ng | 0.7 ng | 97.0 | Various food products | [8] |
| UHPLC-FLD | OPA Derivatization | - | 50 ppb | 94.8 - 99.8 | Noodles, Noodle Masala | [4] |
| LC-MS/MS | - | 1.0 µg/kg | 5.0 µg/kg | - | Chips, sauces, soups | [1] |
| Spectrophotometry | Cu(II) Complexation | 0.0003 M | - | 93 | - | [1] |
| Enzymatic Assay | Colorimetric (MTT) | 50 µM | - | - | Serum, plasma, etc. | [9] |
| Enzymatic Assay | Fluorometric | 300 nM | - | - | Biological samples | [10] |
Note: The performance characteristics can vary depending on the specific instrumentation, reagents, and food matrix.
Visualizations
Experimental Workflows
Caption: HPLC with DNFB Derivatization Workflow.
Caption: LC-MS/MS Analysis Workflow.
Caption: Colorimetric Enzymatic Assay Workflow.
Signaling Pathway
Glutamate acts as a major excitatory neurotransmitter in the central nervous system by activating ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors.[11][12] Activation of these receptors, particularly Group I mGluRs, can lead to an increase in intracellular calcium levels through downstream signaling cascades.[12][13]
References
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. moca.net.ua [moca.net.ua]
- 4. agilent.com [agilent.com]
- 5. Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Analysis of Monosodium l-Glutamate in Food Products by High-Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijbs.com [ijbs.com]
Application Notes and Protocols for Studying Glutamate Receptor Activation In Vitro Using Calcium Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, learning, and memory.[1][2][3] Its actions are mediated by a diverse family of glutamate receptors, broadly classified into ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).[1][2][3][4] Activation of these receptors, either by glutamate or synthetic agonists, often leads to an increase in intracellular calcium concentration ([Ca²⁺]i), making calcium a critical second messenger in glutamate signaling.[5][6] Therefore, monitoring changes in [Ca²⁺]i is a powerful and widely used in vitro method to study the function, regulation, and pharmacology of glutamate receptors.
These application notes provide detailed protocols for investigating glutamate receptor activation by monitoring calcium dynamics, primarily through calcium imaging and electrophysiological techniques. While the term "calcium glutamate" is not a standard agonist, these protocols focus on applying glutamate and measuring the resultant calcium influx or release to characterize receptor activity.
I. Key Concepts in Glutamate Receptor Activation and Calcium Signaling
Glutamate receptors trigger increases in intracellular calcium through several mechanisms:
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels.[2]
-
NMDA Receptors (NMDARs): Are highly permeable to Ca²⁺ upon activation by glutamate and a co-agonist like glycine or D-serine.[2] Their activation also requires the relief of a voltage-dependent magnesium block.[7]
-
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Kainate Receptors: Are typically permeable to Na⁺ and K⁺, causing depolarization.[2] Some AMPA receptor subunits, however, can also confer Ca²⁺ permeability.[8]
-
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate intracellular signaling cascades.[1][9]
-
Group I mGluRs (mGluR1 and mGluR5): Couple to Gq/G₁₁ proteins, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of Ca²⁺ from intracellular stores.[1]
-
II. Experimental Techniques and Protocols
A. Calcium Imaging
Calcium imaging is a versatile technique that utilizes fluorescent indicators to visualize and quantify changes in intracellular calcium concentrations.[10]
1. Protocol: In Vitro Calcium Imaging using Fura-2
This protocol is adapted from methods described for monitoring [Ca²⁺]i changes in response to glutamate receptor activation.[11]
Objective: To measure glutamate-induced changes in intracellular calcium in cultured cells.
Materials:
-
Cultured cells expressing glutamate receptors (e.g., primary neurons, astrocytes, or transfected cell lines)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
Glutamate stock solution
-
Ionophoresis equipment (optional, for focal application)
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.
-
-
Fura-2 Loading:
-
Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS to aid in dye solubilization.
-
Remove the culture medium from the cells and wash gently with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells with HBSS at least twice to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage.
-
Perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular calcium concentration.[11]
-
Apply glutamate at the desired concentration (e.g., 30 µM to 1 mM) to the perfusion solution.[12]
-
Record the changes in fluorescence intensity over time.
-
At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (R_max) with a calcium ionophore (e.g., ionomycin) in the presence of saturating Ca²⁺ and the minimum ratio (R_min) in a Ca²⁺-free solution with a chelator (e.g., EGTA).
-
Data Presentation:
| Parameter | Description | Typical Values/Observations |
| Baseline [Ca²⁺]i | Resting intracellular calcium concentration before stimulation. | ~87 ± 4 nM in astrocytes.[13] |
| Peak [Ca²⁺]i | Maximum intracellular calcium concentration reached after glutamate application. | Can reach micromolar levels (e.g., 1.8-3.5 µM) with agonists.[13] |
| Glutamate Concentration | Concentration of glutamate used to elicit a response. | Dose-dependent responses are often observed in the range of 30 µM to 1 mM.[12] |
| Response Latency | Time from agonist application to the onset of the calcium increase. | Dependent on the perfusion rate and cell depth.[12] |
| Response Duration | Duration of the elevated calcium signal. | Can be transient or sustained depending on the receptor subtype and experimental conditions. |
B. Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through glutamate receptor channels and the resulting changes in membrane potential.[7]
1. Protocol: Whole-Cell Patch-Clamp Recording of Glutamate-Evoked Currents
This protocol is a generalized procedure based on established methods for studying ionotropic glutamate receptors.[7][14]
Objective: To record ionic currents mediated by glutamate receptors in response to agonist application.
Materials:
-
Brain slice preparation or cultured neurons
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Artificial cerebrospinal fluid (aCSF) or external recording solution
-
Internal pipette solution
-
Glutamate and specific receptor agonists/antagonists (e.g., NMDA, AMPA, CNQX, AP5)
Procedure:
-
Preparation:
-
Prepare acute brain slices or cultured neurons for recording.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with the internal solution. A typical internal solution contains (in mM): 102.5 potassium gluconate, 5.0 HEPES, 3.0 ATP, 1.0 GTP, 1.0 MgCl₂, 1.0 NaCl, and 0.05–5.0 EGTA.[15]
-
-
Recording:
-
Transfer the preparation to the recording chamber and continuously perfuse with aCSF.
-
Under visual guidance, approach a target neuron with the recording pipette.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.[7]
-
Clamp the cell at a holding potential (e.g., -60 mV or -70 mV).
-
-
Data Acquisition:
-
Record baseline currents.
-
Apply glutamate or a specific agonist to the bath or via a local perfusion system.
-
Record the evoked inward or outward currents.
-
To isolate specific receptor contributions, co-apply selective antagonists (e.g., AP5 for NMDA receptors, CNQX for AMPA/kainate receptors).[15]
-
Data Presentation:
| Parameter | Description | Typical Values/Observations |
| Holding Potential | The membrane potential at which the cell is maintained. | Typically -60 mV to -80 mV.[14] |
| Peak Current Amplitude | The maximum current elicited by the agonist. | Varies depending on receptor density and agonist concentration. |
| IC₅₀ (Antagonist) | The concentration of an antagonist that inhibits 50% of the maximal response. | e.g., ω-conotoxin GVIA IC₅₀ for inhibiting Ca²⁺-dependent glutamate release is ~106.5 nM in rat striatum.[16] |
| Current-Voltage (I-V) Relationship | A plot of current amplitude versus holding potential, used to determine reversal potential and rectification properties. | NMDA receptors show a characteristic J-shaped I-V curve due to the Mg²⁺ block. |
III. Signaling Pathways and Visualizations
A. Ionotropic Glutamate Receptor (iGluR) Signaling
The activation of iGluRs, particularly NMDA receptors, leads to a direct influx of calcium, which can then activate a multitude of downstream signaling cascades.
Caption: iGluR signaling pathway leading to calcium influx.
B. Metabotropic Glutamate Receptor (mGluR) Group I Signaling
Group I mGluRs activate G-protein-dependent pathways that result in the release of calcium from intracellular stores.[1]
Caption: Group I mGluR signaling via the PLC-IP₃ pathway.
C. Experimental Workflow for Calcium Imaging
The general workflow for conducting a calcium imaging experiment to assess glutamate receptor activation is outlined below.
Caption: General workflow for a calcium imaging experiment.
IV. Troubleshooting and Considerations
-
Phototoxicity and Dye Bleaching: Minimize exposure of fluorescent dyes to excitation light to prevent cell damage and signal loss. Use the lowest possible light intensity and exposure times.
-
Dye Loading Issues: Inconsistent dye loading can be addressed by optimizing dye concentration, incubation time, and temperature. The use of Pluronic F-127 can aid in dye solubilization.
-
Receptor Desensitization: Glutamate receptors, particularly iGluRs, can desensitize upon prolonged exposure to agonists.[17] Use a rapid perfusion system and allow for sufficient washout periods between agonist applications.
-
Cell Health: Ensure the health of the cell culture, as compromised cells may not exhibit robust or reliable calcium responses.
-
Specificity of Agonists and Antagonists: Use highly specific pharmacological agents at appropriate concentrations to dissect the contributions of different glutamate receptor subtypes.
Conclusion
The in vitro study of glutamate receptor activation through the measurement of intracellular calcium dynamics is a powerful approach for understanding the fundamental properties of these critical receptors. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers, scientists, and drug development professionals to investigate the intricate roles of glutamate signaling in neuronal function and disease. By carefully designing and executing experiments using techniques like calcium imaging and electrophysiology, valuable insights can be gained into the therapeutic potential of targeting glutamate receptors.
References
- 1. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 3. ijbs.com [ijbs.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. pnas.org [pnas.org]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 10. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 12. In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Distinct electrophysiological properties of glutamatergic, cholinergic and GABAergic rat septohippocampal neurons: novel implications for hippocampal rhythmicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Control of glutamate release by calcium channels and κ-opioid receptors in rodent and primate striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of calcium ions on the glutamate response and its desensitization in crayfish muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Calcium Glutamate-Based Oral Rehydration Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Standard Oral Rehydration Solutions (ORS) are highly effective in treating dehydration associated with diarrhea by replacing lost fluids and electrolytes. However, they do not reduce the duration or severity of diarrhea.[1][2] Emerging research highlights the potential of fortifying ORS with calcium to actively reduce diarrheal morbidity. This document provides detailed application notes and protocols for the formulation and evaluation of a novel ORS incorporating calcium glutamate.
The rationale for this approach is based on the activation of the Calcium-Sensing Receptor (CaSR) in the intestinal tract. The CaSR, a G protein-coupled receptor, acts as a nutrient sensor and plays a crucial role in regulating intestinal fluid and electrolyte balance.[3][4][5] Activation of the CaSR by agonists like calcium has been shown to inhibit secretagogue-induced fluid secretion and enhance fluid absorption, presenting a therapeutic target for secretory diarrheal illnesses.[3][6][7] While studies have demonstrated the efficacy of calcium chloride in animal models, this compound offers the potential dual benefit of providing calcium for CaSR activation and glutamate, an important fuel for enterocytes.[8][9]
These notes are intended to guide researchers through the preclinical and early-stage clinical development of a this compound-based ORS.
Proposed Mechanism of Action: CaSR Signaling Pathway
The therapeutic effect of a this compound-based ORS is hypothesized to be mediated by the activation of the Calcium-Sensing Receptor (CaSR) on the apical and basolateral membranes of intestinal epithelial cells.[5][6] The binding of extracellular calcium and L-amino acids (like glutamate) to the CaSR initiates a signaling cascade that shifts the balance from fluid secretion to absorption.
Formulation Development
The development of a stable and effective this compound-based ORS requires careful consideration of its composition. The formulation should be based on the WHO-recommended reduced osmolarity ORS to ensure effective rehydration.
Base Formulation
The starting point for the new formulation should be the standard WHO reduced-osmolarity ORS composition.
Table 1: WHO Reduced-Osmolarity ORS Composition
| Component | Concentration (g/L) | Concentration (mmol/L) |
|---|---|---|
| Glucose, anhydrous | 13.5 | 75 |
| Sodium Chloride | 2.6 | 75 (Na+), 75 (Cl-) |
| Potassium Chloride | 1.5 | 20 (K+), 20 (Cl-) |
| Trisodium Citrate, dihydrate | 2.9 | 10 (Citrate) |
| Total Osmolarity | 245 mOsm/L |
Source: WHO/UNICEF recommendations.[10][11]
Incorporation of this compound
This compound will be added to this base formulation. The optimal concentration needs to be determined experimentally. Based on animal studies using calcium chloride, a starting range for elemental calcium can be proposed.
Table 2: Proposed this compound Concentration Ranges for Experimental Formulations
| Formulation ID | This compound (g/L)* | Approx. Elemental Calcium (mmol/L) | Notes |
|---|---|---|---|
| CG-ORS-Low | 2.6 | 5 | Corresponds to lower effective dose in animal studies.[8] |
| CG-ORS-Mid | 5.2 | 10 | Mid-range for dose-response evaluation. |
| CG-ORS-High | 10.4 | 20 | Corresponds to higher effective dose in animal studies.[8] |
*Note: The exact weight of this compound (C₁₀H₁₄CaN₂O₈) will depend on its hydration state. Calculations should be based on providing the target molarity of elemental calcium.
Key Considerations:
-
Osmolarity: The addition of this compound will increase the osmolarity of the solution. The final osmolarity of each experimental formulation must be calculated and measured to ensure it remains within a safe and effective range (ideally not significantly exceeding 311 mOsm/L).
-
Solubility and Stability: The solubility of this compound in the base ORS and the stability of the final product over time and under various storage conditions must be thoroughly evaluated.
-
Taste and Palatability: Glutamate is known for its umami taste, which may improve the palatability of the ORS, potentially increasing compliance. This should be formally assessed.
Preclinical Evaluation Protocols
A series of in vitro and in vivo experiments are necessary to establish the safety and efficacy of the novel formulation before proceeding to human trials.
Protocol: In Vitro Evaluation of Ion Transport using Ussing Chambers
Objective: To determine the effect of this compound-based ORS on net ion transport and epithelial barrier function across an intestinal mucosal sheet.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat).
-
Excise a segment of the distal ileum or colon and immediately place it in ice-cold, oxygenated Ringer's solution.
-
Open the segment along the mesenteric border, rinse gently, and strip away the seromuscular layers to obtain a sheet of mucosa.
-
-
Ussing Chamber Setup:
-
Mount the mucosal sheet between the two halves of an Ussing chamber, exposing an area of 0.5-1.0 cm².
-
Fill both the mucosal and serosal reservoirs with equal volumes of oxygenated Ringer's solution maintained at 37°C.
-
Measure the transepithelial potential difference (PD) and apply a short-circuit current (Isc) to clamp the PD to 0 mV.
-
Calculate transepithelial electrical resistance (TEER) using Ohm's law as an indicator of barrier integrity.
-
-
Experimental Procedure:
-
Allow the tissue to equilibrate for 20-30 minutes.
-
Induce secretion by adding a secretagogue (e.g., 10 µM Forskolin or 100 ng/mL Cholera Toxin) to the serosal side, which will cause a sharp increase in Isc, indicative of Cl⁻ secretion.
-
Once secretion has stabilized, replace the mucosal solution with one of the following:
-
Control (Standard WHO-ORS)
-
CG-ORS-Low
-
CG-ORS-Mid
-
CG-ORS-High
-
-
Record the Isc continuously for 60-90 minutes. A decrease in Isc indicates an anti-secretory effect.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) from the peak stimulated level for each experimental condition.
-
Compare the ΔIsc between the control and the CG-ORS groups using appropriate statistical tests (e.g., ANOVA).
-
Protocol: In Vivo Evaluation in a Cholera Toxin-Induced Diarrhea Mouse Model
Objective: To assess the efficacy of this compound-based ORS in reducing diarrhea severity and duration in a validated animal model.[8]
Methodology:
-
Animal Model:
-
Use adult C57BL/6 mice (8-10 weeks old).
-
Fast the mice for 4-6 hours but allow free access to water.
-
Induce diarrhea by intragastric gavage of Cholera Toxin (CTX) (e.g., 10 µ g/mouse ).
-
-
Treatment Groups:
-
Divide mice randomly into groups (n=8-10 per group):
-
Group 1: Standard WHO-ORS (Control)
-
Group 2: CG-ORS-Low
-
Group 3: CG-ORS-Mid
-
Group 4: CG-ORS-High
-
-
Approximately 1.5 hours post-CTX administration, replace drinking water with the assigned ORS formulation. Provide free access to the solution and standard chow.
-
-
Outcome Measures:
-
Diarrhea Severity Score: Monitor and score mice at regular intervals (e.g., every 2 hours for the first 12 hours, then every 4 hours) based on a validated scale (e.g., 0=normal pellets, 1=soft pellets, 2=watery stool, 3=profuse watery stool).
-
Disease Activity Index (DAI): Calculate an index based on stool consistency, weight loss, and general appearance.
-
Total Stool Output: House mice in metabolic cages to collect and weigh total stool output over 24 or 48 hours.
-
Intestinal Fluid Accumulation: At the end of the experiment, euthanize the mice and measure the gut-to-carcass weight ratio to assess fluid accumulation.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the diarrhea severity scores for each group.
-
Compare mean stool output, weight loss, and intestinal fluid accumulation between the control and CG-ORS groups.
-
Clinical Trial Considerations
Following successful preclinical evaluation, a proof-of-concept clinical trial would be the next step, similar to the trial design for calcium-fortified ORS (NCT05814042).[12]
Table 3: Key Parameters for a Phase I/II Clinical Trial Protocol
| Parameter | Recommendation |
|---|---|
| Study Design | Randomized, double-blind, controlled trial. |
| Study Population | Adults (18-60 years) with acute, non-bloody diarrhea (e.g., cholera). |
| Intervention Group | Optimal CG-ORS formulation determined from preclinical studies. |
| Control Group | Standard WHO reduced-osmolarity ORS. |
| Primary Endpoints | - Total stool volume in the first 24/48 hours. - Duration of diarrhea. |
| Secondary Endpoints | - Total ORS intake. - Time to last watery stool. - Incidence of vomiting. - Serum electrolyte levels. - Adverse event monitoring. |
| Sample Size | Power calculations should be based on expected reduction in stool output (e.g., a clinically significant 20-25% reduction). |
Conclusion
The development of a this compound-based ORS represents a promising strategy to not only treat dehydration but also to actively combat the underlying pathophysiology of secretory diarrhea. The proposed mechanism of action via the Calcium-Sensing Receptor is well-supported by existing literature. The protocols outlined in these application notes provide a systematic framework for the formulation, preclinical evaluation, and clinical development of this next-generation oral rehydration therapy. Rigorous evaluation of stability, safety, and efficacy is paramount to translating this concept into a clinically effective intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the Calcium Sensing Receptor Decreases Secretagogue-Induced Fluid Secretion in the Rat Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The Extracellular Calcium-Sensing Receptor in the Intestine: Evidence for Regulation of Colonic Absorption, Secretion, Motility, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the Calcium-Sensing Receptor in Gastrointestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ca2+ fortified oral rehydration solution is effective in reducing diarrhea morbidity in cholera toxin-pretreated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of a glutamine-based oral rehydration solution on the electrolyte and water absorption in a rabbit model of secretory diarrhea induced by cholera toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ghsupplychain.org [ghsupplychain.org]
- 11. US7566463B2 - Oral rehydration compositions - Google Patents [patents.google.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Calcium Glutamate in Biomaterial Scaffolds for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regeneration of bone tissue remains a significant challenge in orthopedics and regenerative medicine. An ideal biomaterial scaffold should not only provide structural support but also actively promote the recruitment, proliferation, and differentiation of osteogenic cells. Calcium and glutamate are two critical signaling molecules in bone physiology. Calcium ions (Ca²⁺) are the primary mineral component of bone and are known to directly influence osteoblast differentiation and mineralization.[1][2] Glutamate, the most common excitatory neurotransmitter in the central nervous system, also plays a crucial role in bone remodeling by modulating the function of both osteoblasts and osteoclasts through specific receptors.[3][4][5]
These application notes propose the use of calcium glutamate as a bioactive component in biomaterial scaffolds. The rationale is that a scaffold capable of releasing both calcium and glutamate ions could synergistically enhance osteogenesis. The calcium would contribute to the mineralized matrix and activate calcium-sensing receptors, while the glutamate would stimulate ionotropic and metabotropic glutamate receptors on osteoblasts, potentially leading to enhanced expression of key osteogenic markers.[4] This document provides detailed protocols for the fabrication, characterization, and in vitro evaluation of hypothetical this compound-releasing scaffolds.
Data Presentation: Anticipated In Vitro Performance of this compound Scaffolds
The following tables summarize hypothetical quantitative data from the experimental protocols described below. These values are projected based on existing literature for various calcium-based and functionalized polymeric scaffolds and serve as a benchmark for expected outcomes.
Table 1: Mechanical Properties of PCL-Calcium Glutamate Composite Scaffolds
| Scaffold Composition | Compressive Modulus (MPa) | Porosity (%) |
| Polycaprolactone (PCL) - Control | 55 ± 5 | 82 ± 3% |
| PCL + 5% (w/w) this compound | 65 ± 7 | 80 ± 4% |
| PCL + 10% (w/w) this compound | 78 ± 6 | 79 ± 3% |
Table 2: Biocompatibility and Cell Proliferation on PCL-Calcium Glutamate Scaffolds
| Scaffold Composition | Cell Viability (Day 3, % of Control) | Cell Proliferation (Day 7, Fold Change vs. Day 1) |
| PCL - Control | 100% (baseline) | 2.5 ± 0.3 |
| PCL + 5% (w/w) this compound | 105 ± 8% | 3.2 ± 0.4 |
| PCL + 10% (w/w) this compound | 112 ± 10% | 4.1 ± 0.5 |
Table 3: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs) on PCL-Calcium Glutamate Scaffolds
| Scaffold Composition | Alkaline Phosphatase (ALP) Activity (Day 7, Fold Change vs. Control) | Calcium Deposition (Day 21, µ g/scaffold ) |
| PCL - Control | 1.0 (baseline) | 15 ± 4 |
| PCL + 5% (w/w) this compound | 1.8 ± 0.2 | 35 ± 6 |
| PCL + 10% (w/w) this compound | 2.5 ± 0.3 | 52 ± 8 |
Table 4: Osteogenic Gene Expression in MSCs on PCL-Calcium Glutamate Scaffolds (Day 14, Fold Change vs. Control)
| Scaffold Composition | Runt-related transcription factor 2 (Runx2) | Alkaline Phosphatase (ALP) | Osteocalcin (OCN) |
| PCL - Control | 1.0 (baseline) | 1.0 (baseline) | 1.0 (baseline) |
| PCL + 5% (w/w) this compound | 2.2 ± 0.4 | 3.1 ± 0.5 | 2.8 ± 0.6 |
| PCL + 10% (w/w) this compound | 3.5 ± 0.6 | 4.8 ± 0.7 | 4.2 ± 0.8 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound for subsequent incorporation into biomaterial scaffolds, based on established chemical precipitation methods.[6][7][8][9]
Materials:
-
L-Glutamic Acid
-
Calcium Hydroxide (Ca(OH)₂)
-
Deionized (DI) Water
-
Magnetic Stirrer with Hotplate
-
pH Meter
-
Filtration apparatus
-
Drying Oven
Procedure:
-
Prepare an aqueous solution of L-Glutamic Acid.
-
Slowly add Calcium Hydroxide powder to the glutamic acid solution while stirring continuously. A molar ratio of 2:1 (Glutamic Acid:Calcium Hydroxide) is recommended.
-
Heat the reaction mixture to approximately 80-90°C with continuous stirring for 30-40 minutes.
-
Monitor the pH of the solution, aiming for a final pH of approximately 6.0-6.5 to ensure the reaction is complete.
-
Cool the solution to room temperature to allow this compound to precipitate.
-
Separate the precipitate by vacuum filtration.
-
Wash the collected this compound powder with DI water and then with ethanol to remove any unreacted precursors.
-
Dry the final product in an oven at 60-80°C until a constant weight is achieved.
-
The resulting this compound powder can be characterized by Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) and then milled to a desired particle size for scaffold fabrication.
Protocol 2: Fabrication of PCL-Calcium Glutamate Composite Scaffold via Solvent Casting/Particulate Leaching
This method is a common technique for creating porous scaffolds.
Materials:
-
Polycaprolactone (PCL) pellets
-
Dichloromethane (DCM) or a suitable solvent for PCL
-
Synthesized this compound powder
-
Sodium Chloride (NaCl) crystals (sieved to desired particle size, e.g., 200-400 µm, to act as a porogen)
-
Glass petri dish or Teflon mold
-
DI Water
Procedure:
-
Dissolve PCL pellets in DCM to create a 10% (w/v) solution.
-
Disperse the synthesized this compound powder into the PCL solution at desired concentrations (e.g., 5% and 10% of the PCL weight). Use sonication to ensure a homogenous dispersion.
-
Add NaCl particles to the polymer-ceramic slurry. The weight ratio of NaCl to PCL will determine the scaffold's porosity (e.g., a 9:1 ratio for ~90% porosity).
-
Mix thoroughly to ensure uniform distribution of the porogen.
-
Cast the mixture into the mold and allow the solvent to evaporate completely in a fume hood for 24-48 hours.
-
Once the composite has solidified, immerse it in a large volume of DI water for 48-72 hours, changing the water frequently to leach out all the NaCl particles.
-
Freeze-dry the resulting porous scaffold to remove all water.
-
Sterilize the scaffolds using ethylene oxide or 70% ethanol followed by UV exposure before cell culture experiments.
Protocol 3: In Vitro Biocompatibility and Cell Proliferation Assay
This protocol uses the MTT assay to assess the cytocompatibility and proliferative effects of the scaffolds.
Materials:
-
Sterilized scaffolds (Control PCL and PCL-Calcium Glutamate variants)
-
Mesenchymal Stem Cells (MSCs) or Osteoblast-like cells (e.g., MG-63)
-
Complete cell culture medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
24-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Place the sterilized scaffolds into the wells of a 24-well plate.
-
Seed cells directly onto the scaffolds at a density of 2 x 10⁴ cells per scaffold.
-
Add 1 mL of complete culture medium to each well and incubate under standard conditions (37°C, 5% CO₂).
-
For Cell Viability (Day 3):
-
Remove the culture medium.
-
Add 500 µL of fresh medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours.
-
Remove the MTT solution and add 500 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the control scaffold.
-
-
For Cell Proliferation (Days 1, 3, 7):
-
Perform the MTT assay as described above at each time point.
-
Proliferation is determined by the fold change in absorbance relative to Day 1.
-
Protocol 4: In Vitro Osteogenic Differentiation Assay
This protocol assesses the osteoinductive potential of the scaffolds by measuring Alkaline Phosphatase (ALP) activity and matrix mineralization.
Materials:
-
All materials from Protocol 3
-
Osteogenic induction medium (complete culture medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)
-
ALP activity assay kit (p-nitrophenyl phosphate-based)
-
Alizarin Red S (ARS) stain
-
10% (w/v) Cetylpyridinium Chloride (CPC) solution
Procedure:
-
Seed MSCs onto scaffolds as described in Protocol 3 and culture in standard medium for 24 hours to allow for cell attachment.
-
Replace the standard medium with osteogenic induction medium. Change the medium every 2-3 days.
-
ALP Activity (Day 7 and 14):
-
Rinse scaffolds with PBS.
-
Lyse the cells on the scaffold using a lysis buffer (e.g., 0.1% Triton X-100).
-
Use a commercial ALP activity kit to measure the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol, read at 405 nm.
-
Normalize the ALP activity to the total protein content of the cell lysate (determined by a BCA or Bradford assay).
-
-
Matrix Mineralization (Day 21):
-
Fix the cell-seeded scaffolds with 4% paraformaldehyde.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes to visualize calcium deposits.
-
For quantification, destain the scaffolds using a 10% CPC solution and measure the absorbance of the extracted stain at 562 nm.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were created using the Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.
References
- 1. Biomimetic Scaffolds of Calcium-Based Materials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-containing scaffolds induce bone regeneration by regulating mesenchymal stem cell differentiation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fully amino acid-based hydrogel as potential scaffold for cell culturing and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate signaling in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Back to the future: Evaluation of the role of glutamate in bone cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102924310A - this compound, and preparation method and application thereof - Google Patents [patents.google.com]
- 7. CN111116390A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. CN101602685B - Calcium-glutamate chelate synthesis method using shellfish processing waste as calcium source - Google Patents [patents.google.com]
- 9. CN101434555B - this compound synthesis method - Google Patents [patents.google.com]
Troubleshooting & Optimization
addressing solubility issues of calcium glutamate in physiological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium glutamate in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my physiological buffer (e.g., PBS, HEPES-buffered saline)?
A1: Several factors can contribute to the poor solubility of this compound in physiological buffers:
-
pH: Glutamic acid, the conjugate acid of glutamate, has two carboxylic acid groups and one amino group. The overall charge of the glutamate molecule is highly dependent on the pH of the solution. At its isoelectric point (pI), the net charge is zero, and solubility is at its minimum. Physiological buffers typically have a pH around 7.4, which is not the optimal pH for glutamate solubility. Acidic conditions (lower pH) can also decrease the solubility of calcium salts.[1]
-
Ionic Strength: While increasing ionic strength can sometimes enhance the solubility of sparingly soluble salts, the common ion effect can also come into play. The presence of other ions in the buffer can influence the solubility of this compound.
-
Temperature: The solubility of this compound is temperature-dependent. While heating can increase the solubility of many salts, the stability of glutamate in solution at elevated temperatures needs to be considered.[2]
-
Presence of Phosphates: Phosphate-buffered saline (PBS) contains phosphate ions, which can react with calcium ions to form insoluble calcium phosphate precipitates.
Q2: I'm observing a precipitate after adding this compound to my buffer. What is it and how can I prevent it?
A2: The precipitate is likely either undissolved this compound or, more commonly in phosphate-containing buffers, calcium phosphate.
To prevent precipitation:
-
Avoid Phosphate Buffers: If possible, use a buffer that does not contain phosphate, such as HEPES or TRIS-buffered saline, when working with high concentrations of calcium.
-
Order of Addition: When preparing solutions, it is often recommended to add the calcium salt to the final volume of the buffer with vigorous stirring. Avoid adding concentrated stock solutions of calcium and glutamate directly to each other.
-
pH Adjustment: Ensure the pH of your final solution is optimal for this compound solubility. A slightly alkaline pH may be beneficial, but this needs to be compatible with your experimental conditions.
-
Use of Chelating Agents: In some instances, a weak chelating agent can help keep calcium in solution, but this is highly dependent on the specific application and may interfere with your experiment.
Q3: What is the maximum concentration of this compound I can dissolve in my buffer?
A3: The maximum concentration is highly dependent on the specific buffer composition, pH, and temperature. While one source describes this compound as "freely soluble in water," this may not hold true for complex physiological buffers. A study using a HEPES-buffered solution at pH 7.2 successfully prepared a solution containing 100 mM potassium glutamate.[3] However, this does not specify the calcium concentration. It is recommended to perform a pilot experiment to determine the solubility limit for your specific conditions.
Q4: Can I heat the solution to dissolve the this compound?
A4: Heating can increase the solubility of this compound.[2] However, prolonged heating or high temperatures can lead to the degradation of glutamate. It is advisable to use gentle warming (e.g., a 37°C water bath) and continuous stirring. Avoid boiling the solution.
Q5: Will sonication help dissolve my this compound?
A5: Yes, sonication can be a useful technique to aid in the dissolution of this compound.[4][5][6][7] The ultrasonic waves can break down solid particles, increasing the surface area available for interaction with the solvent and speeding up the dissolution process.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Cloudy solution or visible precipitate upon addition of this compound powder. | Low solubility at the current pH and temperature. | 1. Ensure the buffer is at the desired final temperature before adding the powder. 2. Add the powder slowly while vigorously stirring. 3. Gently warm the solution (e.g., 37°C) while stirring. 4. Use a bath sonicator for short intervals to aid dissolution.[4][5][6][7] |
| Precipitate forms over time after initial dissolution. | Supersaturated solution or slow precipitation of a less soluble salt (e.g., calcium phosphate). | 1. Filter the solution through a 0.22 µm filter after initial dissolution to remove any undissolved micro-precipitates. 2. If using a phosphate-containing buffer, consider switching to a non-phosphate buffer like HEPES or TRIS. 3. Prepare fresh solutions before each experiment. |
| Inconsistent results between batches of solutions. | Variations in buffer preparation, pH, or temperature. | 1. Standardize your solution preparation protocol. 2. Always verify the final pH of your buffer after all components are added. 3. Control the temperature during preparation and storage. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Calcium Binding to Glutamate (Kass,c) | 3.6 M⁻¹ | 37 °C in aqueous 0.16 M NaCl | [8][9] |
| Enthalpy of Calcium Binding to Glutamate (ΔH⁰) | -21 kJ·mol⁻¹ | 15-37 °C in aqueous 0.16 M NaCl | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Solution in HEPES-Buffered Saline (HBS)
-
Prepare 1L of 1X HBS:
-
10 mM HEPES
-
150 mM NaCl
-
Adjust pH to 7.4 with NaOH.
-
Filter sterilize through a 0.22 µm filter.
-
-
Dissolving this compound:
-
Warm the HBS to 37°C.
-
Slowly add the desired amount of this compound powder while vigorously stirring.
-
If dissolution is slow, place the solution in a 37°C water bath and continue stirring for 15-30 minutes.
-
For difficult-to-dissolve amounts, use a bath sonicator for 5-10 minute intervals, allowing the solution to cool to the desired temperature in between sonication cycles.[4][5][6][7]
-
-
Final Steps:
-
Once fully dissolved, allow the solution to return to room temperature.
-
Verify the final pH and adjust if necessary.
-
For sterile applications, filter the final solution through a 0.22 µm syringe filter.
-
Protocol 2: Troubleshooting Precipitation in Phosphate-Buffered Saline (PBS)
-
Initial Assessment:
-
Confirm that a non-phosphate buffer is not a viable alternative for your experiment.
-
-
Modified Preparation:
-
Prepare your PBS solution and adjust the pH.
-
In a separate container, dissolve the this compound in a small volume of sterile, deionized water. Gentle warming or sonication may be used.
-
Slowly add the this compound solution to the final volume of PBS with constant, vigorous stirring. This drop-wise addition can help prevent localized high concentrations that favor precipitation.
-
-
Filtration:
-
Immediately after preparation, filter the solution through a 0.22 µm filter to remove any initial micro-precipitates.
-
Visualizations
References
- 1. The influence of pH on glutamate- and depolarization-induced increases of intracellular calcium concentration in cortical neurons in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111116390A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Calcium-buffering effects of gluconate and nucleotides, as determined by a novel fluorimetric titration method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of ultrasonic incorporated with calcium gluconate maintains physicochemical quality of pink guavas during short-term storage at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of ultrasonic incorporated with calcium gluconate maintains physicochemical quality of pink guavas during short-term storage at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature effect on calcium binding to aspartate and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
optimizing the concentration of calcium glutamate for neuronal stimulation without excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of calcium glutamate for effective neuronal stimulation while mitigating the risk of excitotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range of glutamate for neuronal stimulation without causing excitotoxicity?
A1: The optimal concentration of glutamate for neuronal stimulation is highly dependent on the specific neuronal cell type, the age of the culture, and the duration of exposure. Generally, for stimulation, concentrations in the low micromolar (µM) range are used. To induce excitotoxicity for experimental purposes, concentrations can range from 10 µM to several millimolars (mM).[1][2] It is crucial to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.
Q2: How long should I expose my neuronal cultures to glutamate?
A2: The duration of glutamate exposure is a critical factor in determining its effect. For neuronal stimulation, short exposure times, often in the range of minutes, are common. For inducing excitotoxicity, exposure times can vary from as short as 10 minutes to 24 hours or even longer.[3] A time-course experiment is recommended to identify the optimal exposure duration for your desired outcome.
Q3: My neurons are dying even at low concentrations of glutamate. What could be the issue?
A3: Several factors could contribute to increased neuronal sensitivity to glutamate:
-
Culture Age: Younger, developing neurons in culture (e.g., before 14 days in vitro - DIV) can be more vulnerable to excitotoxicity.[3] It is often recommended to perform experiments on more mature cultures (DIV 14-16).[3]
-
Culture Medium: The composition of your culture medium can influence neuronal vulnerability. The presence of other excitatory amino acids or the absence of neuroprotective factors can exacerbate glutamate's toxic effects.
-
Cell Health: The overall health of your neuronal cultures is paramount. Stressed or unhealthy neurons will be more susceptible to excitotoxic damage.
-
pH of Glutamate Solution: It is essential to ensure the pH of your glutamate stock solution and the final culture medium is physiological (around 7.2-7.4), as acidic conditions can contribute to cell death.[3]
Q4: How can I measure neuronal stimulation and excitotoxicity in my experiments?
A4: There are several well-established assays to quantify neuronal activity and cell death:
-
Neuronal Stimulation: Calcium imaging, using fluorescent indicators like GCaMP, is a common method to visualize and quantify neuronal activity in response to glutamate stimulation.[4]
-
Excitotoxicity/Cell Viability:
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, providing a quantitative measure of cytotoxicity.[5][6][7]
-
MTT Assay: This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria.[2][7][8]
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
MAP2 Staining: Using an antibody against Microtubule-Associated Protein 2 (MAP2), a neuron-specific marker, allows for the quantification of neuronal survival.
-
Troubleshooting Guides
Problem 1: High background cell death in control cultures.
| Possible Cause | Troubleshooting Step |
| Suboptimal Culture Conditions | Ensure proper incubator settings (temperature, CO2, humidity). Use high-quality, pre-tested reagents and culture media. |
| Contamination | Regularly check for signs of bacterial or fungal contamination. If suspected, discard the culture and start a new one. |
| Mechanical Stress | Handle cell culture plates gently during media changes and experimental procedures. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Culture Age | Standardize the day in vitro (DIV) for all experiments. Neuronal sensitivity to glutamate changes with maturity.[3] |
| Inconsistent Glutamate Preparation | Prepare fresh glutamate stock solutions for each experiment and ensure accurate dilution to the final concentration. |
| Pipetting Errors | Use calibrated pipettes and ensure proper technique to minimize variability in reagent volumes. |
| Plate Edge Effects | Avoid using the outer wells of the culture plate, as they are more prone to evaporation and temperature fluctuations. |
Problem 3: No significant neuronal death even at high glutamate concentrations.
| Possible Cause | Troubleshooting Step |
| Resistant Cell Type | Some neuronal cell lines or primary cultures may be inherently more resistant to glutamate-induced excitotoxicity. |
| Inactive Glutamate | Ensure the L-glutamate solution is properly stored and has not degraded. Prepare fresh solutions regularly. |
| Presence of Neuroprotective Factors | Some culture media or supplements may contain components that protect against excitotoxicity. |
| Insufficient Exposure Time | Increase the duration of glutamate exposure to allow for the development of excitotoxic damage. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from published studies on glutamate-induced excitotoxicity.
Table 1: Glutamate Concentration and Neuronal Viability
| Glutamate Concentration | Cell Type | Exposure Time | Viability Assay | % Viability / Effect | Reference |
| 50 µM | Primary Cortical Neurons | 24 hours | MAP2 Staining | ~90% Viability | |
| 150 µM | Primary Cortical Neurons | 24 hours | MAP2 Staining | ~70% Viability | |
| 300 µM | Primary Cortical Neurons | 24 hours | MAP2 Staining | ~50% Viability | |
| 1000 µM (1 mM) | Primary Cortical Neurons | 24 hours | MAP2 Staining | ~20% Viability | |
| 50,000 µM (50 mM) | Primary Cortical Neurons | 24 hours | MAP2 Staining | <10% Viability | |
| 5 mM | HT22 Cells | 12 hours | MTT Assay | ~50% Viability | [2] |
| 10 mM | HT22 Cells | 24 hours | Cell Viability Assay | ~50% Cell Death | [4] |
Table 2: Glutamate Concentration and LDH Release
| Glutamate Concentration | Cell Type | Exposure Time | % LDH Release (relative to control) | Reference |
| 0.06 - 10 mM | Primary or Neuronal Cell Lines | Not Specified | Significant Increase | [1] |
| 0.8 - 50 mM | Human Neural Stem Cells | Not Specified | Concentration-dependent increase (maximal at 12.5 mM) | [1] |
| 1 mM | Primary Cortical Cells | 24 hours | Significant Increase | |
| 7-8 mM | HT22 Cells | 24 hours | Significant Increase |
Experimental Protocols
Protocol 1: Determining Optimal Glutamate Concentration using MTT Assay
-
Cell Plating: Plate primary neurons or a neuronal cell line (e.g., HT22) in a 96-well plate at a predetermined optimal density.
-
Culture Maintenance: Culture the cells for the desired period to allow for maturation (e.g., 14-16 DIV for primary neurons).
-
Glutamate Treatment: Prepare a serial dilution of L-glutamate (e.g., ranging from 1 µM to 10 mM) in the appropriate culture medium. Replace the existing medium with the glutamate-containing medium. Include a vehicle-only control group.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
MTT Reagent Addition: Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the glutamate concentration versus cell viability to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) for toxicity.[2][8]
Protocol 2: Assessing Cytotoxicity using LDH Assay
-
Experimental Setup: Follow steps 1-4 of the MTT assay protocol. It is important to include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[5]
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually 20-30 minutes).[5]
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).[5]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Peroxiredoxin 5 Inhibits Glutamate-Induced Neuronal Cell Death through the Regulation of Calcineurin-Dependent Mitochondrial Dynamics in HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of Calcium Glutamate in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the degradation of glutamate in cell culture media over time.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of glutamate degradation in my cell culture medium?
A1: The degradation of glutamate and its common precursor, L-glutamine, can be subtle. Key indicators include:
-
Decreased Cell Performance: A gradual decline in cell proliferation, viability, and overall culture health without an obvious cause can be a primary indicator.
-
Altered Cell Morphology: Cells may appear stressed, rounded, or detached.
-
Inconsistent Experimental Results: Variability in results from one experiment to the next can sometimes be traced back to inconsistent concentrations of essential nutrients like glutamate.
-
pH Shift: The degradation of amino acids can lead to the production of acidic or basic byproducts, causing a noticeable change in the medium's pH. For instance, the breakdown of L-glutamine produces ammonia, which can increase the pH of the culture medium.[1]
Q2: What is the primary degradation pathway for glutamate and L-glutamine in cell culture media?
A2: L-glutamine, a commonly used supplement, is notoriously unstable in liquid media. It spontaneously degrades into pyrrolidone carboxylic acid and ammonia.[1] This degradation is dependent on factors like temperature and pH.[1][2] Glutamic acid (glutamate) is also susceptible to degradation, primarily through cyclization to form pyroglutamic acid, a reaction that is favored by acidic conditions and elevated temperatures.[3][4]
Q3: How do temperature and pH affect the stability of glutamate in cell culture media?
A3: Temperature and pH are critical factors influencing the stability of glutamate and L-glutamine.
-
Temperature: Higher temperatures significantly accelerate the degradation of L-glutamine.[2][5] Storing media at 37°C leads to a much faster breakdown compared to storage at 2-8°C.[2] Similarly, the conversion of glutamic acid to pyroglutamic acid is more rapid at higher temperatures.[3][6]
-
pH: The degradation of L-glutamine is pH-dependent.[7] Glutamic acid is particularly unstable in acidic conditions (pH 2-3.5), where its conversion to pyroglutamic acid is more pronounced.[3] Changes in extracellular pH can also influence cellular responses to glutamate, such as calcium influx.[8]
Q4: Is there a more stable alternative to adding L-glutamine or calcium glutamate directly to my media?
A4: Yes, using stabilized dipeptides is a highly effective strategy. The most common and well-documented alternative is L-alanyl-L-glutamine (often available commercially as GlutaMAX™).[1][9][10] This dipeptide is significantly more stable in aqueous solutions and during heat sterilization than L-glutamine.[10] Cells possess peptidases that cleave the dipeptide, releasing L-alanine and L-glutamine as needed.[1] This controlled release mechanism not only ensures a steady supply of glutamine but also prevents the rapid accumulation of toxic ammonia.[1][10] Another stable dipeptide option is glycyl-L-glutamine.[9]
Q5: What is the role of calcium in the context of glutamate in cell culture?
A5: Calcium is a critical divalent cation in cell culture, playing a vital role in numerous cellular processes, including cell signaling, adhesion, and differentiation.[11] In the context of glutamate, particularly in neuronal cultures, extracellular calcium is a key mediator of glutamate-induced cellular responses. The neurotoxicity of glutamate is often dependent on the influx of extracellular calcium through glutamate receptors.[12][13] While essential, maintaining the correct concentration of calcium is crucial, as excessive calcium influx can be toxic to cells.[11] The interaction between calcium and glutamate is primarily a biological one at the cellular level, rather than a chemical instability of a "this compound" salt in the medium.
Troubleshooting Guides
Guide 1: Investigating Poor Cell Performance Potentially Linked to Glutamate Degradation
If you observe decreased cell growth, viability, or inconsistent results, follow these steps to troubleshoot potential issues with glutamate stability.
Caption: Troubleshooting workflow for glutamate degradation.
Guide 2: Best Practices for Media Preparation and Storage to Minimize Glutamate Degradation
-
Use High-Quality Reagents: Start with high-purity water and media components.
-
Prepare Freshly: Whenever possible, prepare media fresh from powder or concentrates.
-
Correct Storage: Store liquid media at 2-8°C and protect from light. Avoid repeated warming and cooling cycles.
-
Supplement Just Before Use: If using L-glutamine, add it to the basal medium immediately before use.
-
Avoid Prolonged Incubation at 37°C: Do not leave media bottles in a 37°C water bath for extended periods before adding to cultures.
-
Consider Stabilized Dipeptides: For long-term experiments or sensitive cell lines, the use of L-alanyl-L-glutamine or other stable dipeptides is strongly recommended as a direct replacement for L-glutamine.[1][9][10]
Quantitative Data Summary
The following table summarizes the stability of L-glutamine under different temperature conditions, illustrating the importance of proper storage. While specific data for this compound is not provided, the instability of L-glutamine serves as a relevant proxy for understanding amino acid degradation in cell culture media.
| Temperature | Degradation Rate of L-Glutamine | Reference |
| 37°C | Approximately 7% per day | [14] |
| 22-24°C | Variable, ~0.23% per day in water | [7] |
| 4°C | Less than 0.15% per day | [7] |
| -20°C | Minimal, <0.03% per day | [7] |
| -80°C | Undetectable | [7] |
Experimental Protocols
Protocol 1: Quantification of Glutamate Concentration in Cell Culture Media
This protocol provides a general methodology for measuring glutamate concentration in cell culture supernatants using a commercially available fluorometric or colorimetric assay kit.
Objective: To determine the concentration of glutamate in cell culture media samples over time to assess its stability.
Materials:
-
Glutamate Assay Kit (e.g., from Abcam, Cell Biolabs, or Sigma-Aldrich)[15][16][17]
-
Cell culture supernatant samples
-
Conditioned and non-conditioned media for standard curve preparation
-
Microplate reader (fluorometric or colorimetric, depending on the kit)
-
96-well microtiter plates (black for fluorescence, clear for colorimetric)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Methodology:
Caption: Experimental workflow for glutamate quantification.
Detailed Steps:
-
Sample Collection: At specified time points (e.g., 0, 24, 48, 72 hours) after media preparation or addition to cells, collect aliquots of the cell culture supernatant.
-
Sample Preparation: Centrifuge the collected supernatants at 10,000 rpm for 5 minutes to pellet any cells or debris.[15] Transfer the clear supernatant to a new tube. Samples can be assayed immediately or stored at -80°C.
-
Standard Curve Preparation: Prepare a fresh set of glutamate standards on the day of the assay by diluting the provided stock solution in the same non-conditioned medium used for your experiments.[15][18] This is crucial for accurate quantification.
-
Assay Procedure: a. Bring all kit components and samples to room temperature. b. Pipette 50 µL of each standard and sample into the wells of a 96-well plate in triplicate.[15] c. Prepare the reaction mix according to the kit's protocol. This typically includes a buffer, a probe, and glutamate-specific enzymes.[15] d. Add the appropriate volume (usually 50-100 µL) of the reaction mix to each well.[15][16] e. Mix thoroughly and incubate the plate at 37°C for 30-45 minutes, protected from light.[15]
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader at the wavelength specified in the kit's manual.[15][16]
-
Data Analysis: a. Subtract the blank reading from all standard and sample readings. b. Plot the readings for the standards against their known concentrations to generate a standard curve. c. Use the standard curve to determine the glutamate concentration in your unknown samples.
Signaling and Degradation Pathways
Caption: L-Glutamine degradation pathway in media.
Caption: Glutamate degradation pathway.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcmr.um.ac.ir [jcmr.um.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of pH on glutamate- and depolarization-induced increases of intracellular calcium concentration in cortical neurons in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
- 10. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium in Cell Culture [sigmaaldrich.com]
- 12. Glutamate neurotoxicity in cortical cell culture is calcium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutamate-induced calcium transient triggers delayed calcium overload and neurotoxicity in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. abcam.com [abcam.com]
- 17. Glutamate Assay Kit sufficient for 100 colorimetric tests [sigmaaldrich.com]
- 18. protocols.io [protocols.io]
Technical Support Center: Troubleshooting Unexpected Cellular Responses to Calcium and Glutamate Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving calcium and glutamate treatment of cells. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided for key assays.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Issue 1: No or Weak Cellular Response to Glutamate Stimulation
You've treated your cells with glutamate, but you're not observing the expected increase in intracellular calcium or downstream signaling.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome if Resolved |
| Inactive Glutamate Receptor Subtype | Verify the expression of functional glutamate receptors (e.g., NMDA, AMPA, mGluRs) in your cell line via Western blot or qPCR.[1][2][3] | Detection of specific glutamate receptor subunits. |
| Low Glutamate Concentration | Perform a dose-response curve to determine the optimal glutamate concentration for your cell type.[4][5][6] | A clear concentration-dependent increase in the cellular response. |
| Cell Health and Viability | Assess cell viability using a Trypan Blue exclusion assay or an MTT assay before the experiment. Ensure cells are not over-confluent. | High cell viability (>90%) and appropriate cell density. |
| Incorrect Buffer Composition | Ensure your experimental buffer contains necessary co-agonists (e.g., glycine for NMDA receptors) and is free of antagonists.[7] | A robust cellular response upon glutamate application. |
| Voltage-Dependent Channel Blockage | For NMDA receptors, ensure the cell membrane is depolarized to remove the Mg2+ block. This can be achieved by using a low Mg2+ buffer or by co-applying a depolarizing agent.[7] | Potentiation of the glutamate-induced calcium influx. |
Troubleshooting Workflow: No Cellular Response
Caption: Troubleshooting logic for no/weak cellular response.
Issue 2: High Background or Spurious Signals in Calcium Imaging
Your baseline calcium signal is high, or you are observing fluorescent signals that are not correlated with your experimental treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome if Resolved |
| High Autofluorescence | Image an unstained sample of your cells under the same conditions to determine the level of autofluorescence. | Low intrinsic fluorescence from the cells. |
| Dye Overloading or Compartmentalization | Reduce the concentration of the calcium indicator dye and/or the loading time.[8] | A lower, more stable baseline fluorescence with a clear response to stimuli. |
| Poor Cell Health | Damaged or dying cells can have elevated resting calcium levels.[8] Check cell viability before and after the experiment. | Healthy cells with low, stable baseline calcium. |
| Phototoxicity or Photobleaching | Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if possible. | A stable fluorescent signal over time in the absence of a stimulus. |
| Indicator Gene Delivery Issues | If using genetically encoded calcium indicators, the viral vector or promoter can sometimes cause artifacts.[9] Consider using a different promoter or reducing the virus titer. | Absence of unusual wave-like patterns of fluorescence.[9] |
Troubleshooting Workflow: High Background in Calcium Imaging
Caption: Troubleshooting high background in calcium imaging.
Frequently Asked Questions (FAQs)
Q1: What are the main signaling pathways activated by glutamate?
A1: Glutamate activates two main types of receptors: ionotropic (iGluRs) and metabotropic (mGluRs).[1][2][3]
-
iGluRs (NMDA, AMPA, Kainate): These are ligand-gated ion channels that, upon glutamate binding, allow the influx of cations like Na+ and Ca2+.[3][7] This leads to rapid membrane depolarization and a direct increase in intracellular calcium.
-
mGluRs (Group I, II, and III): These are G-protein coupled receptors that initiate slower, more modulatory signaling cascades.[1][10]
-
Group I mGluRs (mGluR1, mGluR5): Couple to Gq and activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[1][10]
-
Group II (mGluR2, mGluR3) and Group III (mGluR4, 6, 7, 8): Couple to Gi/o and inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1][10]
-
Glutamate Signaling Pathways Diagram
Caption: Overview of glutamate receptor signaling pathways.
Q2: How can I distinguish between calcium influx from the extracellular space and release from intracellular stores?
A2: You can differentiate between these two sources of calcium by manipulating the experimental buffer.
-
To isolate intracellular release: Perform the glutamate stimulation in a calcium-free buffer containing an EGTA to chelate any residual extracellular calcium. An increase in cytosolic calcium under these conditions is indicative of release from internal stores.
-
To isolate extracellular influx: Deplete intracellular calcium stores using a SERCA pump inhibitor like thapsigargin. After the stores are depleted, stimulate the cells with glutamate in a calcium-containing buffer. The resulting calcium increase will be primarily due to influx from the extracellular space.
Q3: My cells are dying after glutamate treatment. What is happening and how can I prevent it?
A3: Prolonged or excessive stimulation of glutamate receptors can lead to excitotoxicity, a process that causes neuronal damage and death.[11][12] This is primarily due to a massive influx of Ca2+, which activates degradative enzymes, promotes the generation of reactive oxygen species (ROS), and induces mitochondrial dysfunction.[11][13]
Strategies to Mitigate Excitotoxicity:
| Strategy | Description |
| Reduce Glutamate Exposure | Decrease the concentration and/or duration of glutamate treatment. |
| Use Receptor Antagonists | Co-incubate with specific antagonists for NMDA (e.g., AP5) or AMPA (e.g., CNQX) receptors to reduce the magnitude of the response. |
| Optimize Cell Culture Conditions | Ensure cells are healthy and not stressed before the experiment, as this can increase their susceptibility to excitotoxicity. |
| Include Antioxidants | Pre-treat cells with antioxidants (e.g., N-acetylcysteine, Vitamin E) to counteract the effects of ROS. |
Experimental Protocols
Protocol 1: Calcium Imaging using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration using the ratiometric fluorescent dye Fura-2 AM.[14]
Materials:
-
Cells cultured on glass-bottom dishes
-
Fura-2 AM (Invitrogen, F1221)
-
Pluronic F-127 (Invitrogen, P3000MP)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Glutamate stock solution
-
Fluorescence microscope with 340 nm and 380 nm excitation filters and a 510 nm emission filter.
Procedure:
-
Prepare Loading Solution: Prepare a 2 µM Fura-2 AM solution in HBSS. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Cell Loading: Wash cells twice with HBSS. Incubate cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C.
-
Wash: Wash cells three times with HBSS to remove extracellular dye.
-
Imaging: Mount the dish on the microscope stage. Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Stimulation: Add glutamate to the desired final concentration and record the changes in fluorescence intensity.
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
Experimental Workflow: Calcium Imaging
Caption: Workflow for a calcium imaging experiment.
Protocol 2: Western Blot for MAPK/ERK Signaling
This protocol is for detecting the phosphorylation of ERK1/2, a key downstream target of glutamate signaling.[15][16]
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After glutamate treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.[15]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[16][17]
Protocol 3: MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of cells.[18][19]
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of glutamate for the desired duration.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]
-
Solubilization: Aspirate the media and add 100 µL of solubilization solution to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Disclaimer: This technical support center provides general guidance. Experimental conditions may need to be optimized for specific cell types and research questions. Always refer to the manufacturer's instructions for reagents and equipment.
References
- 1. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 10. ijbs.com [ijbs.com]
- 11. Excitotoxicity - Wikipedia [en.wikipedia.org]
- 12. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. bds.berkeley.edu [bds.berkeley.edu]
methods for improving the stability of calcium glutamate solutions for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of calcium glutamate solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in my glutamate solutions over time?
The primary cause of instability is the non-enzymatic degradation of glutamate into pyroglutamic acid.[1][2] This chemical transformation alters the effective concentration of active glutamate in your solution, leading to inconsistent experimental results. The conversion is favored by acidic pH values (especially pH 2-3) and elevated temperatures.[2]
Q2: How does pH affect the stability of glutamate solutions?
The pH of the solution is a critical factor in glutamate stability.
-
Acidic pH (2-3.5): This range significantly accelerates the conversion of glutamate to pyroglutamic acid, especially at temperatures above room temperature.[2]
-
Neutral pH (~7.0): Glutamate is most stable at a neutral pH, which is ideal for most physiological and cell culture experiments.[3]
-
Extreme pH (0 or 14): While preservation is good at these extremes, such conditions are not suitable for biological experiments.[2]
Q3: Can I store my prepared this compound solution at room temperature or 4°C?
For long-term experiments, storage at room temperature is not recommended as it accelerates degradation. While storage at 4°C is better than room temperature, freezing is the preferred method for long-term stability. Studies on the related amino acid L-glutamine show that its degradation rate is less than 0.15% per day at 4°C, minimal at -20°C, and undetectable at -80°C.[4] For optimal stability, it is recommended to store aliquoted solutions at -20°C or below.[3]
Q4: Does light exposure affect the stability of glutamate solutions?
While some amino acids are light-sensitive, studies on L-glutamine suggest that its degradation is essentially unaffected by light.[4] However, as a general best practice for all stock solutions, it is advisable to store them in amber tubes or protected from light to prevent any potential photochemical reactions.
Q5: Are there stabilized alternatives to standard L-glutamate solutions?
Yes. For cell culture applications, stabilized dipeptide forms of the related amino acid L-glutamine, such as L-alanyl-L-glutamine, are available.[5] These dipeptides are more resistant to spontaneous degradation. Cells enzymatically cleave the dipeptide to release L-glutamine as needed, which reduces the buildup of toxic ammonia, a byproduct of glutamine degradation.[5] While these are direct replacements for L-glutamine, not glutamate, they are a key consideration in experimental design where glutamine is a component of the media.
Troubleshooting Guide
Problem: I am observing diminished or inconsistent cellular responses (e.g., reduced excitotoxicity, altered signaling) when using a glutamate stock solution that is a few weeks old.
| Possible Cause | Troubleshooting Steps |
| Glutamate Degradation | The concentration of active glutamate has likely decreased due to conversion to pyroglutamic acid.[1][2] |
| 1. Verify Storage Conditions: Confirm that the solution was stored at or below -20°C and protected from light. Avoid multiple freeze-thaw cycles, which can reduce activity.[3] | |
| 2. Check Solution pH: If possible, measure the pH of a small sample. If the pH is acidic, this could have accelerated degradation. Ensure the initial pH was adjusted to the neutral range (7.2-7.4) for physiological experiments. | |
| 3. Prepare Fresh Solution: The most reliable solution is to prepare a fresh stock of this compound. Follow the recommended protocol for preparation and storage (see below). | |
| Incorrect Initial Concentration | The initial weighing or calculation may have been inaccurate. |
| 1. Recalculate: Double-check all calculations for molarity, including the molecular weight of this compound and any waters of hydration. | |
| 2. Re-weigh: Use a calibrated balance to prepare a new solution. | |
| Buffer Incompatibility | Certain buffer components can affect ion availability or solution stability. Phosphate and bicarbonate can accelerate the deamination of glutamine. While less documented for glutamate, interactions are possible. Gluconate itself can act as a low-affinity calcium buffer, potentially altering the free calcium concentration.[6][7] |
| 1. Review Buffer Composition: If using a complex buffer, consider preparing the glutamate stock in a simpler, well-defined solution like HEPES-buffered saline or even cell culture grade water before final dilution.[3] | |
| 2. Use a Methanesulfonate-based Solution: For electrophysiology, methanesulfonate has a negligible calcium binding capacity and can be a good alternative to gluconate-based internal solutions if calcium buffering is a concern.[6] |
Data Summary: Factors Affecting Glutamate/Glutamine Stability
| Factor | Condition | Effect on Stability | Reference |
| Temperature | 37°C | Significant degradation | [5] |
| 22-24°C (Room Temp) | Moderate degradation | [4] | |
| 4°C | Slow degradation (<0.15%/day for glutamine) | [4] | |
| -20°C | Minimal degradation | [3][4] | |
| -80°C | Undetectable degradation | [4] | |
| pH | 2.0 - 3.5 | Unstable, rapid conversion to pyroglutamic acid | [2] |
| ~7.0 | Most stable for biological applications | [3] | |
| Freeze-Thaw Cycles | Multiple Cycles | Can lead to loss of activity (up to 25% for glutamine) | [3] |
Experimental Protocols & Visualizations
Protocol: Preparation of a Stable this compound Stock Solution (100 mM)
This protocol outlines the steps for preparing a stable stock solution suitable for long-term storage and use in various biological experiments.
-
Preparation:
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in high-purity, sterile water (e.g., cell culture grade, Milli-Q) to 90% of the final desired volume.
-
-
pH Adjustment:
-
Place a calibrated pH probe into the solution.
-
Slowly add sterile 1M NaOH or 1M HCl to adjust the pH to a neutral range (typically 7.2 - 7.4 for physiological experiments).
-
Once the target pH is stable, add water to reach the final volume.
-
-
Sterilization:
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[3] This is crucial for preventing microbial growth, which can alter the solution's composition.
-
-
Aliquoting and Storage:
Caption: Recommended workflow for preparing stable this compound solutions.
Visualization: Glutamate Degradation Pathway
This diagram illustrates the primary chemical instability of glutamate solutions.
References
- 1. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 6. Calcium-buffering effects of gluconate and nucleotides, as determined by a novel fluorimetric titration method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Media pH upon Calcium Glutamate Addition
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding pH changes in cell culture media after the addition of calcium glutamate.
Frequently Asked Questions (FAQs)
Q1: Why does adding this compound alter the pH of my cell culture medium?
A1: this compound, when dissolved in your medium, dissociates into calcium ions (Ca²⁺) and glutamate ions. At the typical physiological pH of cell culture media (7.2-7.4), the glutamate ion acts as a weak base. It can accept protons (H⁺) from the medium, causing a slight increase in pH, making the medium more alkaline. The extent of this shift depends on the concentration of this compound added and the buffering capacity of your medium.
Q2: What is the expected pH shift when adding this compound?
A2: The pH shift is generally modest but can be significant depending on the concentration and the medium's buffering system. Media with a lower buffering capacity will exhibit a more pronounced pH change. For example, a medium relying solely on the bicarbonate system may be more susceptible to change than one supplemented with HEPES.
Q3: How can I minimize the pH shift when preparing my media?
A3: To minimize pH fluctuations, you can:
-
Add this compound Slowly: Add the supplement gradually while gently stirring the medium.
-
Use a Stronger Buffer: Consider using a medium supplemented with a zwitterionic buffer like HEPES (typically at 10-25 mM) in addition to the standard sodium bicarbonate system.[1][2] HEPES provides more robust buffering capacity outside of a CO₂ incubator.[1][3]
-
Prepare a pH-Adjusted Stock Solution: Prepare a concentrated stock of this compound, adjust its pH to match your medium's target pH (e.g., 7.4) using sterile 1N HCl or 1N NaOH, and then add it to your medium.[4][5]
-
Re-equilibrate the Medium: After adding the supplement, allow the medium to re-equilibrate in the CO₂ incubator for at least 30-60 minutes before use. This allows the dissolved CO₂ to form carbonic acid and help stabilize the bicarbonate buffering system.
Q4: My medium turned cloudy after adding this compound. What happened?
A4: Cloudiness or precipitation is likely due to the formation of insoluble calcium phosphate. Cell culture media are rich in phosphate ions, and at higher pH levels, the solubility of calcium phosphate decreases, causing it to precipitate out of the solution. To avoid this, ensure your stock solutions are well-dissolved and consider adding calcium-containing supplements separately from phosphate-containing ones if preparing media from scratch.
Q5: What is the difference between a bicarbonate buffer and a HEPES buffer system?
A5: The sodium bicarbonate buffer system is a natural, non-toxic buffer that requires a controlled CO₂ atmosphere (typically 5-10%) to maintain a stable pH.[6] Its effectiveness is dependent on the equilibrium between CO₂ and bicarbonate. HEPES is a stronger, synthetic buffer that does not require CO₂ for its buffering action, making it ideal for experiments conducted outside of an incubator for extended periods.[1][3] However, at high concentrations, HEPES can be toxic to some cell types.[2] Often, a combination of both is used to provide robust pH stability.[3]
Data Presentation
The following table provides illustrative data on the potential pH shift in DMEM with different buffering capacities upon the addition of this compound. These are generalized values and actual results may vary.
| This compound Conc. (mM) | DMEM (Bicarbonate only) Initial pH 7.4 | DMEM (Bicarbonate + 25mM HEPES) Initial pH 7.4 |
| 5 | ~7.5 - 7.6 | ~7.4 - 7.5 |
| 10 | ~7.6 - 7.8 | ~7.5 - 7.6 |
| 20 | ~7.8 - 8.0+ | ~7.6 - 7.7 |
| 50 | >8.0 (Precipitation likely) | ~7.7 - 7.9 |
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted this compound Stock Solution (100 mM)
-
Dissolution: Weigh the appropriate amount of this compound powder for a 100 mM solution. Dissolve it in high-purity, cell culture grade water (e.g., 90% of the final volume).
-
Stirring: Gently stir the solution on a magnetic stir plate until the powder is completely dissolved. Avoid heating as it can affect component stability.
-
pH Measurement: Calibrate a pH meter according to the manufacturer's instructions.[4]
-
pH Adjustment: Slowly titrate the solution with sterile 1N HCl to lower the pH or 1N NaOH to raise the pH.[4][5] Aim for a final pH of 7.4. Add the acid/base dropwise while continuously monitoring the pH.
-
Final Volume: Once the target pH is reached, bring the solution to its final volume with cell culture grade water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the aliquoted stock solution at -20°C.
Protocol 2: Supplementing Medium and Final pH Verification
-
Thawing: Thaw the required supplements (e.g., FBS, L-glutamine, this compound stock) in a 37°C water bath.
-
Supplementation: Aseptically add the supplements to the basal medium. Add the pH-adjusted this compound stock solution last, adding it dropwise while gently swirling the medium bottle.
-
Equilibration: Place the fully supplemented medium bottle, with the cap slightly loosened, into a 37°C, 5% CO₂ incubator for at least 30 minutes to allow for gas equilibration.
-
Final pH Check (Optional but Recommended): Aseptically remove a small aliquot (1-2 mL) of the final medium and measure its pH at room temperature. Note that the pH will be slightly higher than in the incubator due to CO₂ outgassing. A medium containing phenol red should be a consistent red-orange color.
-
Storage: Store the supplemented medium at 2-8°C, protected from light.
Troubleshooting Guides
Issue 1: Significant pH Increase (Medium turns pink/purple)
| Potential Cause | Troubleshooting Step |
| High concentration of this compound added. | Reduce the final concentration. If a high concentration is necessary, use a HEPES-buffered medium for increased buffering capacity. |
| Inadequate buffering capacity of the medium. | Switch to a medium containing HEPES or add sterile HEPES buffer to a final concentration of 10-25 mM. |
| Incorrect preparation of stock solution. | Prepare a new stock solution, ensuring the pH is pre-adjusted to 7.2-7.4 before adding it to the bulk medium. |
| Medium exposed to room air for too long. | Minimize the time the medium is outside the CO₂ incubator. Use a HEPES-buffered medium for prolonged manipulations.[3] |
Issue 2: Precipitate Formation (Medium appears cloudy)
| Potential Cause | Troubleshooting Step |
| Formation of insoluble calcium phosphate. | Ensure the pH of the medium does not become too alkaline (pH > 7.8) during preparation. Prepare a pH-adjusted stock of this compound. |
| Concentrated stock solution was not fully dissolved. | Ensure all powder is completely dissolved before filter sterilization. |
| Incorrect order of component addition when preparing from powder. | If preparing media from scratch, dissolve calcium salts separately from phosphate salts. |
Visualizations
Caption: Workflow for preparing media with this compound.
Caption: Troubleshooting decision tree for media issues.
Caption: Simplified calcium and glutamate signaling pathway.
References
- 1. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 2. What are the precautions in Cell Culture research? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. What should be noted when using HEPES buffer in cell culture experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. reddit.com [reddit.com]
- 6. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
optimizing storage conditions for solid calcium glutamate to prevent degradation
This technical support center provides guidance on the optimal storage conditions for solid calcium glutamate to prevent degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric contaminants.
Q2: Is this compound sensitive to humidity?
A2: Yes, like many amino acid salts, this compound is likely to be hygroscopic, meaning it can absorb moisture from the air.[1][2][3][4] This can lead to clumping, degradation, and a decrease in purity. Therefore, it is crucial to store it in a desiccated environment or in a tightly sealed container with a desiccant.
Q3: What is the recommended storage temperature?
A3: While specific studies on the thermal degradation of this compound are limited, amino acids, in general, can decompose at elevated temperatures.[5][6][7][8] It is recommended to store solid this compound at controlled room temperature, away from direct heat sources. For long-term storage, refrigeration may be considered, but ensure the container is well-sealed to prevent condensation upon removal.
Q4: Is solid this compound light-sensitive?
A4: Some amino acids and their derivatives can be sensitive to light.[9][10][11][12] To minimize the risk of photochemical degradation, it is best practice to store this compound in an opaque or amber-colored container to protect it from light exposure.
Q5: How does packaging affect the stability of this compound?
A5: Proper packaging is critical. Use containers with a tight seal to prevent moisture and air ingress. For highly sensitive applications, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Clumping or Caking | Exposure to humidity. | Transfer the product to a desiccator to remove excess moisture. For future storage, use a tightly sealed container with a desiccant. |
| Discoloration (e.g., yellowing) | Exposure to light, heat, or oxidation. | Discard the product as discoloration may indicate degradation. Review storage procedures to ensure protection from light and heat. Consider storing under an inert gas. |
| Reduced Solubility | Potential degradation or presence of impurities. | Test a small sample for solubility in the intended solvent. If solubility is compromised, the product may be degraded. |
| Inconsistent Experimental Results | Degradation of the starting material. | Use a fresh, properly stored batch of this compound. It is advisable to perform quality control checks on stored materials periodically. |
Experimental Protocols
General Protocol for Assessing the Stability of Solid this compound
This protocol provides a framework for researchers to design their own stability studies.
-
Sample Preparation: Aliquot solid this compound from a single batch into multiple, identical, airtight containers.
-
Storage Conditions:
-
Temperature: Store containers at various temperatures (e.g., refrigerated (2-8°C), room temperature (20-25°C), and elevated temperature (e.g., 40°C)).
-
Humidity: Place containers in environments with controlled relative humidity (RH) (e.g., using desiccators with different saturated salt solutions to create low, medium, and high RH environments).
-
Light: Expose some containers to ambient light and/or a controlled light source (e.g., a photostability chamber) while keeping others in the dark.
-
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: At each time point, analyze a sample from each storage condition for:
-
Physical Appearance: Note any changes in color, texture, or clumping.
-
Purity: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to determine the purity and identify any degradation products.
-
Moisture Content: Use Karl Fischer titration to quantify the water content.
-
Solubility: Test the solubility in a relevant solvent.
-
-
Data Evaluation: Compare the results from the different storage conditions over time to determine the optimal storage parameters and shelf life.
Visualizations
Caption: Factors leading to the degradation of solid this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. db.cngb.org [db.cngb.org]
- 5. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Light intensity and spectrum affect metabolism of glutathione and amino acids at transcriptional level - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Light-induced effects in glycine aqueous solution studied by Fourier transform infrared-emission spectroscopy and ultraviolet-visible spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming challenges in the recrystallization of calcium glutamate for purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the recrystallization of calcium glutamate.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem 1: Low or No Crystal Yield
Q: I'm getting a very low yield of this compound crystals, or no crystals are forming at all. What could be the cause?
A: This is a common issue that can stem from several factors related to solvent choice and concentration.
-
Excess Solvent: The most frequent cause of low yield is the use of too much solvent. This compound is freely soluble in water, and if the solution is not sufficiently saturated, crystallization will be poor.[1]
-
Sub-optimal Solvent System: While water is the primary solvent, its effectiveness can be influenced by the presence of other miscible solvents. This compound is practically insoluble in ethanol.[1] An ethanol-water mixture can be an effective solvent system, where a higher proportion of water is used for dissolution at an elevated temperature, and the subsequent addition of ethanol as an anti-solvent can induce precipitation.
-
Inappropriate Temperature: The solubility of most salts, including this compound, is temperature-dependent. Ensure you are dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly. Insufficient heating during dissolution will result in a lower concentration of dissolved solute and consequently, a lower yield.
Troubleshooting Steps:
-
Reduce Solvent Volume: If you suspect you've added too much solvent, you can carefully evaporate some of it to increase the concentration of this compound.
-
Optimize Your Solvent System: If using a mixed solvent system (e.g., water-ethanol), try varying the ratios. Dissolve the crude this compound in a minimum of hot water and then slowly add ethanol at room temperature until you observe turbidity (cloudiness), then gently warm until the solution is clear again before allowing it to cool slowly.
-
Induce Crystallization: If the solution is supersaturated but no crystals have formed, you can try to induce crystallization by:
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod below the solvent level. The microscopic scratches can provide nucleation sites.
-
Problem 2: Oiling Out
Q: My product is separating as an oily liquid instead of crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is high, depressing the melting point.
Troubleshooting Steps:
-
Increase Solvent Volume: The oil is an indication that the solution is too concentrated at that specific temperature. Reheat the solution to dissolve the oil and add a small amount of additional hot solvent.
-
Slow Cooling: Allow the solution to cool much more slowly. A sudden drop in temperature can favor oil formation over crystallization. You can insulate the flask to slow down the cooling process.
-
Modify Solvent System: Consider altering the solvent polarity. If using a water-ethanol system, a slight increase in the proportion of water might prevent oiling out.
Problem 3: Impure Crystals
Q: My recrystallized this compound is still not pure. How can I improve the purity?
A: The purity of the final product depends on the efficiency of removing impurities during the recrystallization process.
-
Insoluble Impurities: If you observe solid particles that do not dissolve even in the hot solvent, these are likely insoluble impurities. These should be removed by hot filtration before allowing the solution to cool.
-
Soluble Impurities: If the impurities are soluble in the solvent, a single recrystallization may not be sufficient. A second recrystallization might be necessary.
-
Co-precipitation: Sometimes, impurities can crystallize along with the product. This can be minimized by ensuring a slow rate of cooling. Rapid crystal growth tends to trap impurities within the crystal lattice.
Troubleshooting Steps:
-
Perform Hot Filtration: If insoluble impurities are present, filter the hot, saturated solution through a pre-warmed funnel to remove them before cooling.
-
Slow Down Crystallization: As mentioned, slower cooling leads to the formation of purer crystals.
-
Wash the Crystals: After filtering the crystals, wash them with a small amount of cold solvent to remove any residual mother liquor that contains dissolved impurities. Ensure the solvent is cold to minimize the loss of your product.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Water is the most common and effective solvent for dissolving this compound, as it is freely soluble.[1] For inducing crystallization, a mixed solvent system of water and a miscible anti-solvent like ethanol (in which this compound is practically insoluble) can be very effective.[1]
Q2: How does pH affect the recrystallization of this compound?
A2: The pH of the solution can significantly impact the solubility of glutamate salts. The solubility of glutamic acid, and by extension its salts, is lowest at its isoelectric point. While specific data for this compound is limited, it is crucial to control the pH of the solution to prevent the conversion of glutamate to less soluble forms. The crystal structure of calcium L-glutamate chloride monohydrate was obtained from a solution adjusted to pH 7.5.[2]
Q3: What are the common impurities found in crude this compound?
A3: Common impurities can include unreacted starting materials (e.g., glutamic acid, calcium hydroxide, or calcium chloride), other salts formed as byproducts, and residual solvents.[3]
Q4: How can I assess the purity of my recrystallized this compound?
A4: Several analytical techniques can be used to determine the purity of your product. These include:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying components in a mixture.
-
Complexometric Titration: This method can be used to determine the calcium content.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities tend to broaden and depress the melting point.
Q5: Can the crystal shape (habit) of this compound be modified?
A5: Yes, the crystal habit can be influenced by factors such as the solvent used, the rate of cooling, and the presence of additives or impurities.[4][5] For instance, residual glutamic acid could potentially act as an additive, influencing the final crystal morphology.[4][5]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Freely Soluble | [1][6] |
| Ethanol | Practically Insoluble | [1] |
| Ether | Practically Insoluble | [1] |
Table 2: Common Impurities and Analytical Methods for Purity Assessment
| Impurity Type | Examples | Recommended Analytical Method |
| Unreacted Starting Materials | Glutamic acid, Calcium Hydroxide, Calcium Chloride | HPLC |
| Byproduct Salts | Sodium Chloride (if using sodium glutamate as a precursor) | Ion Chromatography, Atomic Absorption Spectroscopy |
| Residual Solvents | Ethanol, Water | Gas Chromatography (GC), Karl Fischer Titration |
| Overall Purity | - | HPLC, Melting Point Analysis, Complexometric Titration for Calcium Content |
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound using a Water-Ethanol Solvent System
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid is completely dissolved. If insoluble impurities are present, proceed to the next step. If not, skip to step 3.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Place a piece of fluted filter paper in a pre-warmed funnel and place it on top of a clean Erlenmeyer flask. Pour the hot solution through the filter paper.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To further decrease the solubility and increase the yield, you can then place the flask in an ice bath.
-
Inducing Precipitation (Anti-solvent Addition): Once the solution has cooled, slowly add ethanol while stirring until the solution becomes cloudy. If it becomes too cloudy, add a few drops of warm water until it clears.
-
Crystal Maturation: Allow the solution to stand undisturbed to allow for the formation of well-defined crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Mandatory Visualization
References
- 1. Calcium diglutamate | C10H16CaN2O8 | CID 56841881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. CN111116390A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effect of glutamic acid and aspartic acid on calcium oxalate crystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for Research|RUO [benchchem.com]
Technical Support Center: Strategies for Controlling Calcium Release from Glutamate Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving the control of calcium release from glutamate salts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of calcium influx following glutamate receptor activation?
Glutamate receptor activation leads to calcium influx primarily through two types of ionotropic glutamate receptors:
-
N-methyl-D-aspartate (NMDA) receptors: These receptors are highly permeable to Ca2+ ions and are a major source of calcium influx.[1][2] Their activation requires both glutamate and a co-agonist like glycine or D-serine, as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium block.[2]
-
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: While most AMPA receptors have low calcium permeability due to the presence of the GluA2 subunit, some AMPA receptors lack this subunit and are thus permeable to calcium.[3]
Additionally, metabotropic glutamate receptors (mGluRs) can indirectly influence intracellular calcium levels by activating downstream signaling pathways that lead to the release of calcium from intracellular stores like the endoplasmic reticulum.[1]
Q2: How can I temporally and spatially control the application of glutamate in my experiment?
To achieve precise temporal and spatial control over glutamate application, the use of "caged" glutamate compounds is highly recommended.[4][5][6][7][8] These are photolabile precursors of glutamate where the glutamate molecule is rendered inactive by a protective chemical group.[4][5][7] A flash of UV or visible light cleaves this protective group, releasing active glutamate in a highly localized area and on a microsecond timescale.[7] This technique is particularly useful for mapping glutamate receptor distribution and studying synaptic plasticity with high precision.[4][5]
Q3: What are the key cellular mechanisms for buffering and clearing excess intracellular calcium after glutamate stimulation?
Cells possess robust mechanisms to handle increases in intracellular calcium concentration ([Ca2+]i). The primary systems involved are:
-
Mitochondria: These organelles play a crucial role in sequestering large amounts of calcium, acting as a high-capacity buffer during periods of intense glutamate stimulation.[9][10][11][12]
-
Sodium-Calcium Exchanger (NCX): This is a plasma membrane protein that expels one calcium ion in exchange for the import of three sodium ions.[10][13][14] It is a high-capacity system important for returning elevated [Ca2+]i to baseline levels.[10][13]
-
Plasma Membrane Ca2+-ATPase (PMCA): This is a high-affinity but low-capacity pump that actively extrudes calcium from the cell.
-
Sarco/endoplasmic Reticulum Ca2+-ATPase (SERCA): This pump sequesters calcium into the endoplasmic reticulum.
The interplay between these systems is critical for maintaining calcium homeostasis.[10]
Troubleshooting Guides
Issue 1: I am observing excessive cell death in my neuronal cultures after glutamate application. How can I mitigate this?
This phenomenon is likely due to excitotoxicity, a process where overstimulation of glutamate receptors leads to a massive and prolonged influx of calcium, activating cell death pathways.[2] Here are some strategies to control this:
-
Titrate Glutamate Concentration: The concentration of glutamate directly impacts the magnitude of the calcium response. Start with a low concentration (e.g., 3 µM) and gradually increase it to find the optimal concentration that elicits a measurable calcium response without causing widespread cell death.[11]
-
Control Exposure Duration: The length of time cells are exposed to glutamate is a critical factor. Shortening the application time can significantly reduce the overall calcium load and subsequent toxicity.[11]
-
Use Receptor Antagonists: To isolate the contribution of specific glutamate receptor subtypes, you can use selective antagonists. For example, an NMDA receptor antagonist can be used to reduce the overall calcium influx.
-
Enhance Calcium Buffering:
-
Intracellular Chelators: Pre-loading cells with a calcium chelator like BAPTA-AM can help buffer the rise in intracellular calcium.[15][16][17][18] BAPTA binds calcium ions rapidly, effectively dampening the peak calcium concentration.[15]
-
Extracellular Chelators: Using an extracellular calcium chelator like EGTA can reduce the driving force for calcium entry.[16]
-
Issue 2: The recovery of the intracellular calcium signal to baseline is very slow after washing out the glutamate.
A delayed recovery to baseline calcium levels can indicate that the cellular calcium extrusion and buffering mechanisms are overwhelmed.[10][11] Consider the following:
-
Mitochondrial Function: Impaired mitochondrial function can significantly delay calcium recovery.[10][11][12] Ensure your experimental conditions are not compromising mitochondrial health (e.g., through metabolic stress or toxins). The mitochondrial uncoupler FCCP can be used experimentally to investigate the role of mitochondria in your system.[10]
-
Sodium-Calcium Exchanger (NCX) Activity: The NCX is a major player in calcium extrusion.[10][13] Its function is dependent on the sodium gradient across the plasma membrane. Alterations in intracellular sodium can affect NCX efficiency. Using a Na+-free wash solution can experimentally demonstrate the contribution of the NCX to calcium clearance.[10]
-
Stimulus Intensity: Higher concentrations or longer durations of glutamate exposure lead to a greater calcium load, which takes longer to clear.[11] Reducing the stimulus intensity may lead to a faster recovery.
Issue 3: I am not observing a significant calcium response to glutamate application.
Several factors could contribute to a lack of a detectable calcium signal:
-
Glutamate Receptor Expression: The cell type you are using may not express a sufficient density of calcium-permeable glutamate receptors. Verify the expression of NMDA and calcium-permeable AMPA receptors in your cell line or primary culture.
-
NMDA Receptor Co-agonist Requirement: Remember that NMDA receptor activation requires a co-agonist like glycine or D-serine.[2] Ensure that your experimental buffer contains an adequate concentration of a co-agonist.
-
Magnesium Block of NMDA Receptors: At resting membrane potential, NMDA receptors are blocked by magnesium ions.[2] Your experimental protocol may need to include a depolarizing step to relieve this block and allow for calcium influx.
-
Calcium Indicator Loading and Measurement:
-
Inadequate Loading: Ensure that your cells are properly loaded with the calcium-sensitive dye. Optimize the dye concentration and incubation time.[19]
-
Fluorescence Measurement: Verify that your imaging or plate reader settings (excitation/emission wavelengths, exposure time) are optimal for the specific calcium indicator you are using (e.g., Fura-2, Indo-1, Fluo-4).[19][20]
-
Ratiometric vs. Non-Ratiometric Dyes: For quantitative measurements, ratiometric dyes like Fura-2 are preferred as they are less sensitive to variations in dye concentration and illumination intensity.[19]
-
Data Presentation
Table 1: Pharmacological Agents for Controlling Glutamate-Induced Calcium Release
| Agent Type | Example | Mechanism of Action | Typical Concentration Range | Reference(s) |
| Intracellular Ca2+ Chelator | BAPTA-AM | Binds to and buffers intracellular free Ca2+. | 1-10 µM | [15][16][17] |
| Extracellular Ca2+ Chelator | EGTA | Binds to extracellular Ca2+, reducing the driving force for Ca2+ entry. | 0.5-2 mM | [16] |
| Mitochondrial Uncoupler | FCCP | Disrupts the mitochondrial membrane potential, inhibiting mitochondrial Ca2+ uptake. | 1-5 µM | [10] |
| NCX Inhibitor | CGP-37157 | Blocks the mitochondrial Na+/Ca2+ exchanger. | 1-10 µM | [11] |
| NMDA Receptor Antagonist | AP5 | Competitively blocks the glutamate binding site on the NMDA receptor. | 50-100 µM | [21] |
| AMPA Receptor Antagonist | CNQX | Blocks AMPA/kainate receptors. | 10-20 µM | [21] |
| Caged Glutamate | MNI-caged glutamate | Photolabile precursor that releases glutamate upon UV light exposure. | 100 µM - 1 mM | [4][7] |
Table 2: Comparison of Calcium Recovery Times Under Different Conditions
| Condition | Effect on Calcium Recovery Time | Mechanism | Reference(s) |
| Increased Glutamate Concentration (3 to 300 µM) | Doubled | Increased Ca2+ load. | [11] |
| Increased Glutamate Exposure (15 s to 5 min) | Increased tenfold | Substantially increased Ca2+ load. | [11] |
| Na+-free wash solution | Delayed recovery by twofold | Inhibition of the Na+/Ca2+ exchanger. | [10] |
| Mitochondrial uncoupling (FCCP) | Delayed recovery by more than fourfold | Prevention of mitochondrial Ca2+ buffering. | [10] |
| Combined Na+-free and FCCP | Essentially prevented recovery | Blockade of both major Ca2+ clearance pathways. | [10] |
Experimental Protocols
Protocol 1: Measuring Intracellular Calcium using Fura-2 AM with a Fluorescence Plate Reader
This protocol is adapted for measuring agonist-mediated intracellular calcium mobilization in cell lines like HEK293 or CHO cells.[19][20]
Materials:
-
Cells seeded in a clear-bottom, black 96-well plate
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Glutamate salt solution (agonist)
-
Triton X-100
-
EGTA
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.[19]
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS.
-
Remove the culture medium from the wells and wash once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate at 37°C for 30-60 minutes. The optimal time should be determined empirically for your cell type.[19]
-
-
Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye.
-
De-esterification: Add fresh HBS to each well and incubate for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[19]
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with dual excitation wavelength capabilities.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
-
Record a baseline fluorescence reading for a few cycles before adding the agonist.
-
Use an automated injector to add the glutamate solution to the wells and continue recording the fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
-
Normalize the data by dividing the ratio at each time point by the baseline ratio.
-
For calibration to absolute [Ca2+]i, at the end of the experiment, add Triton X-100 to obtain the maximum fluorescence ratio (Rmax), followed by EGTA to obtain the minimum fluorescence ratio (Rmin). Use the Grynkiewicz equation to calculate [Ca2+]i.
-
Protocol 2: Controlled Glutamate Release using Photolysis of Caged Glutamate
This protocol provides a general workflow for using caged glutamate in combination with electrophysiology or calcium imaging.
Materials:
-
Caged glutamate compound (e.g., MNI-caged glutamate)
-
Cell culture or brain slice preparation
-
UV light source (e.g., flash lamp or laser) coupled to a microscope
-
Electrophysiology rig or calcium imaging setup
Procedure:
-
Preparation: Prepare your cell culture or brain slice as you would for a standard electrophysiology or imaging experiment.
-
Application of Caged Glutamate: Bath-apply the caged glutamate compound at a concentration that is sufficient for activation upon photolysis but does not have significant effects on its own (typically in the µM to mM range).[7]
-
Positioning the Light Source: Focus the UV light source onto the specific cell or subcellular region of interest. The size and position of the light spot will determine the area of glutamate release.
-
Photolysis: Deliver a brief pulse of UV light to uncage the glutamate. The duration and intensity of the light pulse will determine the amount of glutamate released.[7]
-
Recording: Simultaneously record the physiological response, such as a postsynaptic current (electrophysiology) or a change in fluorescence of a calcium indicator (calcium imaging).
-
Washout: After the experiment, wash out the caged glutamate compound from the bath.
Visualizations
Caption: Glutamate-induced calcium signaling pathway.
Caption: Troubleshooting workflow for glutamate-calcium experiments.
References
- 1. Calcium-permeable ion channels involved in glutamate receptor-independent ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 3. Ca2+‐permeable AMPA receptors and their auxiliary subunits in synaptic plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photolabile glutamate protecting group with high one- and two-photon uncaging efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blue and Green Light Responsive Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photolabile precursors of glutamate: synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Glutamate-induced neuron death requires mitochondrial calcium uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Mitochondria accumulate Ca2+ following intense glutamate stimulation of cultured rat forebrain neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium sequestering ability of mitochondria modulates influx of calcium through glutamate receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium-calcium exchanger - Wikipedia [en.wikipedia.org]
- 14. Sodium-calcium exchanger - Proteopedia, life in 3D [proteopedia.org]
- 15. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. What methods are best for inhibiting intracellular calcium release? | AAT Bioquest [aatbio.com]
- 17. Imaging Extracellular Waves of Glutamate during Calcium Signaling in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. journals.physiology.org [journals.physiology.org]
Validation & Comparative
comparing the neurophysiological effects of calcium glutamate versus calcium chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of neuroscience research and drug development, the precise modulation of neuronal activity is paramount. Calcium ions (Ca²⁺) are fundamental to a vast array of neurophysiological processes, from neurotransmitter release to synaptic plasticity. The choice of the accompanying anion in calcium-providing compounds can significantly influence experimental outcomes. This guide provides a detailed comparison of the neurophysiological effects of two commonly utilized calcium salts: calcium glutamate and calcium chloride. While direct comparative studies are limited, this analysis extrapolates from the well-established roles of their constituent ions—glutamate and chloride—to provide a comprehensive overview supported by established experimental principles.
Core Neurophysiological Effects: A Tale of Two Anions
The fundamental difference in the neurophysiological impact of this compound and calcium chloride lies in the distinct roles of their anions. Glutamate is the principal excitatory neurotransmitter in the central nervous system, while chloride's effect is contingent on the existing electrochemical gradient in a given neuron.
This compound: The "Excitatory Potentiator"
When introduced into a neuronal environment, this compound dissociates into Ca²⁺ and glutamate ions. This leads to a dual effect on neuronal excitability:
-
Direct Calcium Influx: The primary effect of the increased extracellular Ca²⁺ concentration is the enhanced driving force for calcium entry through various voltage-gated and ligand-gated channels. This directly impacts processes like neurotransmitter release at the presynaptic terminal.[1]
-
Glutamatergic Excitation: The glutamate anion actively participates in neuronal signaling by binding to its ionotropic (NMDA, AMPA) and metabotropic receptors.[2][3] This binding leads to further depolarization and a secondary, potent influx of Ca²⁺, particularly through NMDA receptors.[4][5] This synergistic action can significantly amplify neuronal excitability and synaptic plasticity.[2][6]
Calcium Chloride: The "Modulatory Influencer"
Calcium chloride provides a source of Ca²⁺ ions without an inherently excitatory anion. The neurophysiological impact of the chloride ion (Cl⁻) is more nuanced and depends on the intracellular chloride concentration, which is primarily regulated by the activity of cation-chloride cotransporters like NKCC1 and KCC2.[7][8]
-
Inhibitory Modulation: In mature neurons, KCC2 activity typically maintains a low intracellular Cl⁻ concentration.[9] In this scenario, the opening of Cl⁻ channels (e.g., by GABAergic input) leads to Cl⁻ influx and hyperpolarization, thus having an inhibitory or stabilizing effect on the neuronal membrane potential.[9][10] The introduction of additional extracellular chloride via calcium chloride would further enhance this hyperpolarizing potential.
-
Excitatory Modulation: In developing neurons or in certain pathological conditions, higher NKCC1 expression can lead to a higher intracellular Cl⁻ concentration.[10][11] Here, the opening of Cl⁻ channels can cause an efflux of Cl⁻, leading to depolarization and an excitatory effect.[9]
Therefore, the effect of calcium chloride on neuronal excitability is context-dependent and can range from inhibitory to excitatory, depending on the developmental stage and physiological state of the neurons under investigation.
Quantitative Data Summary
| Parameter | Expected Effect of this compound | Expected Effect of Calcium Chloride | Supporting Rationale |
| Resting Membrane Potential | Depolarization | Hyperpolarization (in mature neurons) or slight depolarization (in immature neurons) | Glutamate is an excitatory neurotransmitter causing Na⁺ and Ca²⁺ influx.[3] Chloride influx through GABAa receptors in mature neurons causes hyperpolarization.[9] |
| Neuronal Excitability | Significant Increase | Context-dependent modulation (likely decrease in mature neurons) | Glutamate receptor activation leads to strong depolarization.[2] Chloride influx can shunt excitatory inputs and raise the threshold for action potential firing.[7][10] |
| Synaptic Transmission (Presynaptic) | Enhanced Neurotransmitter Release | Enhanced Neurotransmitter Release | Both provide Ca²⁺, which is essential for vesicle fusion and neurotransmitter release.[1] |
| Synaptic Plasticity (LTP) | Potentiation | Potential for modulation, but less direct potentiation | Glutamate-induced Ca²⁺ influx through NMDA receptors is a key trigger for LTP.[6][12] Chloride's role is primarily modulatory on excitability. |
| Intracellular Ca²⁺ Concentration | Pronounced and sustained increase | Increase, primarily due to direct Ca²⁺ influx | Glutamate triggers secondary Ca²⁺ release from intracellular stores and influx through NMDA receptors.[2][13][14] |
Key Experimental Protocols
To empirically validate the comparative effects of this compound and calcium chloride, the following established experimental protocols can be employed:
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of changes in neuronal membrane potential and ionic currents in response to the application of either compound.
-
Objective: To quantify changes in resting membrane potential, action potential firing frequency, and postsynaptic currents.
-
Methodology:
-
Prepare acute brain slices or primary neuronal cultures.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) containing a baseline concentration of CaCl₂.
-
Record baseline electrophysiological properties.
-
Switch to aCSF containing either this compound or an equimolar concentration of calcium chloride, maintaining the same total Ca²⁺ concentration.
-
Record changes in membrane potential, firing rate in response to current injections, and spontaneous or evoked postsynaptic currents.
-
Analyze and compare the data between the two conditions.
-
Calcium Imaging
This method enables the visualization and quantification of changes in intracellular calcium concentration.
-
Objective: To measure and compare the spatio-temporal dynamics of intracellular Ca²⁺ transients induced by each compound.
-
Methodology:
-
Load cultured neurons or brain slices with a fluorescent calcium indicator dye (e.g., Fura-2 AM or GCaMP).
-
Acquire baseline fluorescence images.
-
Apply either this compound or calcium chloride to the preparation.
-
Record the changes in fluorescence intensity over time using a fluorescence microscope equipped with a sensitive camera.
-
Convert fluorescence ratios to intracellular Ca²⁺ concentrations.
-
Analyze the amplitude, duration, and spatial spread of the calcium signals.[15][16]
-
Visualizing the Mechanisms
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways initiated by this compound and the modulatory role of the ions from calcium chloride.
Caption: Signaling cascade initiated by this compound.
Caption: Modulatory effects of calcium chloride on neuronal excitability.
Experimental Workflow
The following diagram outlines a typical workflow for comparing the neurophysiological effects of this compound and calcium chloride.
Caption: Experimental workflow for comparative analysis.
Conclusion
The choice between this compound and calcium chloride in neurophysiological experiments should be made with a clear understanding of their distinct mechanisms of action. This compound acts as a potent excitatory agent, leveraging the dual action of Ca²⁺ and glutamate to significantly enhance neuronal activity and plasticity. In contrast, calcium chloride provides a more controlled source of Ca²⁺, with the chloride anion playing a modulatory role that is dependent on the specific physiological context of the neurons. For studies aiming to investigate the direct effects of calcium influx without confounding excitatory inputs, calcium chloride is the more appropriate choice. Conversely, for research focused on synergistic excitatory processes and synaptic plasticity, this compound may be the preferred compound. Future direct comparative studies are warranted to fully elucidate the quantitative differences in their neurophysiological effects.
References
- 1. mcb.berkeley.edu [mcb.berkeley.edu]
- 2. Glutamate and Neurotrophic Factors in Neuronal Plasticity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Calcium-permeable ion channels involved in glutamate receptor-independent ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synaptic plasticity - Wikipedia [en.wikipedia.org]
- 7. Chloride transporters controlling neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Frontiers | Chloride Homeostasis in Neurons With Special Emphasis on the Olivocerebellar System: Differential Roles for Transporters and Channels [frontiersin.org]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. Chloride regulatory mechanisms and their influence on neuronal excitability [edoc.ub.uni-muenchen.de]
- 12. Frontiers | Calcium and Spike Timing-Dependent Plasticity [frontiersin.org]
- 13. jneurosci.org [jneurosci.org]
- 14. Glutamate-induced calcium transient triggers delayed calcium overload and neurotoxicity in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imaging Extracellular Waves of Glutamate during Calcium Signaling in Cultured Astrocytes | Journal of Neuroscience [jneurosci.org]
- 16. Intracellular Calcium Transients and Potassium Current Oscillations Evoked by Glutamate in Cultured Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Umamis: A Comparative Sensory Analysis of Calcium Glutamate and Monosodium Glutamate in Food Applications
For researchers, scientists, and professionals in drug and food development, the quest for optimal flavor enhancement that aligns with health-conscious consumer trends is paramount. Monosodium glutamate (MSG) has long been the gold standard for imparting the savory, umami taste. However, with a growing focus on reducing sodium intake, alternatives like calcium glutamate are gaining attention. This guide provides an objective comparison of the sensory profiles of this compound and MSG, supported by available experimental data, to inform formulation decisions.
The primary takeaway from comparative sensory studies is that this compound serves as an effective, sodium-free alternative to MSG, delivering a comparable umami taste and flavor enhancement in food products like soup. The choice between the two may therefore hinge on the specific sodium-reduction goals of a product formulation.
Unlocking Umami: The Shared Signaling Pathway
The sensation of umami, whether from MSG or this compound, is initiated by the glutamate anion. This common molecular trigger means that both compounds activate the same taste signaling pathway. The process begins with the binding of glutamate to specific G protein-coupled receptors (GPCRs) on the taste receptor cells of the tongue. The primary receptor for umami taste is the heterodimer T1R1/T1R3.
Upon glutamate binding, a cascade of intracellular events is triggered, leading to the activation of phospholipase C β2 (PLCβ2). This enzyme produces inositol trisphosphate (IP₃), which in turn binds to the IP₃ receptor (IP₃R3) on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cell's cytoplasm. This influx of calcium activates the transient receptor potential cation channel subfamily M member 5 (TRPM5). The activation of TRPM5 depolarizes the taste cell, leading to the release of neurotransmitters that signal to the brain, which perceives the sensation of umami.
Head-to-Head in the Soup Bowl: A Sensory Showdown
A key study directly comparing calcium diglutamate (CDG) with MSG in a lower-salt soup model provides the most direct sensory evidence to date. The research aimed to determine if the taste characteristics of a conventionally salted soup could be replicated in a lower-sodium version with the addition of either MSG or CDG, and to assess the equivalency of these two glutamate salts.
Experimental Protocol: Sensory Evaluation of Glutamates in Soup
The following is a summary of the methodology employed in the comparative study:
-
Participants: 107 healthy university student volunteers.
-
Test Product: A simple soup base.
-
Variables:
-
Sodium Chloride (NaCl) Concentrations: Four levels (0 mM, 50 mM, 85 mM, 150 mM).
-
Glutamate Concentrations: Four levels (0 mM, 15 mM, 29 mM, 43 mM).
-
Glutamate Type: Monosodium Glutamate (MSG) or Calcium Diglutamate (CDG).
-
-
Experimental Design: A total of 32 soup formulations (4 NaCl levels x 4 glutamate levels x 2 glutamate types) were tasted by each participant in a cross-sectional design.
-
Sensory Evaluation: Participants rated each soup on six different scales:
-
Liking
-
Flavour-intensity
-
Familiarity
-
Naturalness of taste
-
Richness of taste
-
Saltiness
-
-
Data Analysis: The ratings for each sensory attribute were analyzed to compare the effects of MSG and CDG at various concentrations of NaCl and glutamate.
Quantitative Sensory Data
The study concluded that there were no significant differences between the effects of MSG and CDG on the sensory ratings of the soup. Both were found to be equally effective in enhancing the palatability of lower-salt soups. Specifically, a soup with 50 mM or 85 mM NaCl and added glutamate (either CDG or MSG) was rated as high as, or higher than, a 150 mM NaCl soup without added glutamate on five of the six scales (the exception being saltiness).[1]
| Sensory Attribute | MSG Effect in Lower-Salt Soup | This compound Effect in Lower-Salt Soup | Direct Comparison |
| Liking | Significantly increased | Significantly increased | Equivalent to MSG |
| Flavour-intensity | Significantly increased | Significantly increased | Equivalent to MSG |
| Familiarity | Maintained or increased | Maintained or increased | Equivalent to MSG |
| Naturalness of taste | Maintained or increased | Maintained or increased | Equivalent to MSG |
| Richness of taste | Significantly increased | Significantly increased | Equivalent to MSG |
| Saltiness | Did not fully compensate for reduced NaCl | Did not fully compensate for reduced NaCl | Equivalent to MSG |
Beyond the Soup: Other Sensory Considerations
While the direct comparative data is limited to soup, some general sensory properties of calcium salts are worth noting for formulators. Calcium salts can sometimes be associated with bitter or metallic off-tastes. However, the available research on this compound does not indicate that these are significant issues at typical usage levels for flavor enhancement. Further research into the sensory profile of this compound in a wider variety of food matrices would be beneficial to fully characterize any potential subtle differences in taste profile compared to MSG.
Conclusion: A Viable Alternative for Sodium Reduction
References
A Comparative Guide to Calcium Glutamate and Potassium Glutamate in Salt Reduction Strategies
For Researchers, Scientists, and Drug Development Professionals
The global push for sodium reduction in processed foods has intensified the search for effective and palatable salt substitutes. Among the promising alternatives are glutamate salts, which not only contribute to saltiness perception but also impart the savory umami flavor. This guide provides a comparative study of two such compounds: calcium glutamate (specifically calcium diglutamate or CDG) and potassium glutamate (monopotassium glutamate or MPG), focusing on their application in salt reduction strategies. While direct comparative studies are limited, this guide synthesizes available data, often using monosodium glutamate (MSG) as a reference point, to evaluate their performance and potential in creating healthier, flavorful food products.
Performance Comparison: this compound vs. Potassium Glutamate
Both this compound and potassium glutamate serve as effective flavor enhancers that can help reduce the sodium content in various food products without significantly compromising taste. Their primary function is to elicit an umami taste, which can enhance the overall flavor profile and compensate for the reduced saltiness from sodium chloride.
Key Performance Metrics:
| Feature | This compound (CDG) | Potassium Glutamate (MPG) | Key Findings & Citations |
| Saltiness Enhancement | Effectively enhances saltiness perception, allowing for significant sodium reduction while maintaining palatability. | Functions as a flavor enhancer, contributing to a savory profile that can help in reducing the need for sodium chloride. | Studies on CDG have shown it can maintain or increase liking and flavor intensity in reduced-sodium soups and sausages.[1][2] MPG is recognized as a non-sodium alternative to MSG for flavor enhancement.[3] |
| Umami Intensity | Provides a distinct umami taste, comparable to that of MSG. | Imparts a characteristic umami flavor, similar to other glutamate salts.[4] | Research indicates that CDG and MSG have equivalent effects on the taste of soup.[5] MPG is used in foods as a flavor enhancer to provide umami taste.[6] |
| Sodium Reduction Potential | Offers a greater potential for sodium reduction compared to MSG because it is sodium-free. | As a non-sodium salt of glutamic acid, it allows for complete replacement of the sodium component of MSG.[3] | The use of CDG permits a greater reduction in sodium intake compared to MSG.[5] MPG is explicitly marketed as a non-sodium MSG alternative.[6] |
| Off-Tastes | Generally considered to have a clean flavor profile with no significant off-tastes reported in the literature. | Can be associated with a slightly bitter or metallic taste at higher concentrations, a common characteristic of potassium-based salt substitutes. | While specific studies on MPG's off-tastes are limited, potassium chloride (KCl), another potassium-based salt substitute, is known to have bitter and metallic notes.[7] |
| Solubility & Stability | Freely soluble in water.[8] Its stability in food systems is generally good, though it can be degraded by microbial action in unpasteurized products over long storage periods.[9] | Information on solubility and stability is less readily available in comparative studies but is expected to be good for food applications. | The stability of glutamates in food can be influenced by factors like pH, temperature, and microbial activity.[9] |
Experimental Protocols
Detailed experimental methodologies are crucial for the objective evaluation of salt substitutes. Below are generalized protocols for key experiments based on established sensory science and food technology practices.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This method provides a detailed sensory profile of a product.[3][4][10]
Objective: To identify and quantify the sensory attributes of food products formulated with this compound and potassium glutamate as salt substitutes.
Panelists: A panel of 8-12 trained individuals is selected based on their sensory acuity and ability to describe flavors.[6][11]
Procedure:
-
Terminology Development: Panelists are presented with a range of the food product containing different levels of sodium chloride, this compound, and potassium glutamate. Through discussion, they develop a consensus on a list of descriptive terms for aroma, flavor, and texture attributes (e.g., salty, umami, bitter, metallic, savory, meaty).
-
Training: Panelists are trained to use a line scale (e.g., a 15-cm line anchored with "low" and "high") to rate the intensity of each attribute for various reference standards and product samples.
-
Evaluation: In individual booths under controlled lighting and temperature, panelists evaluate the coded product samples. They rate the intensity of each attribute on the line scale. Samples are presented in a randomized order to avoid bias.
-
Data Analysis: The data from the line scales are converted to numerical scores. Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in sensory attributes between the different formulations.[6] Principal Component Analysis (PCA) can be used to visualize the relationships between the products and their sensory attributes.[6]
Shelf-Life Testing
This experiment determines the duration a product maintains its desired quality under specified storage conditions.[12][13]
Objective: To assess the impact of this compound and potassium glutamate on the microbiological, chemical, and sensory stability of a food product over time.
Procedure:
-
Sample Preparation: Prepare batches of the food product with the standard sodium chloride level (control), and reduced-sodium versions containing either this compound or potassium glutamate. Package the products in their final intended packaging.
-
Storage Conditions: Store the samples under controlled conditions that mimic the intended distribution and storage environment (e.g., refrigerated at 4°C, ambient at 25°C).[14] Accelerated shelf-life testing at elevated temperatures can also be used to predict stability more quickly.[15]
-
Testing Intervals: At predetermined time points (e.g., day 0, week 1, week 2, month 1, etc.), withdraw samples for analysis.[12]
-
Analyses:
-
Microbiological Analysis: Conduct total plate counts, yeast and mold counts, and tests for specific pathogens to ensure the product remains safe.[13][14]
-
Chemical Analysis: Measure pH, water activity, and oxidative rancidity to monitor chemical degradation.[13]
-
Sensory Evaluation: A trained panel evaluates the samples for any changes in flavor, aroma, texture, and overall acceptability using methods like QDA or acceptance testing.[13]
-
-
Data Analysis: The point at which any of the measured parameters falls outside the acceptable limits determines the end of the product's shelf life.
Signaling Pathways and Logical Relationships
Understanding the biological mechanisms of taste perception is fundamental to developing effective salt reduction strategies.
Umami and Salt Taste Signaling Pathways
Glutamates elicit the umami taste through G-protein coupled receptors (GPCRs) on the tongue.[2][16] Saltiness is primarily perceived through ion channels.[2] The enhancement of saltiness by umami compounds is a key element in their effectiveness as salt substitutes.[17]
Caption: Simplified signaling pathways for umami and salt taste perception.
Experimental Workflow for Comparative Sensory Analysis
A structured workflow is essential for a robust comparative study of salt substitutes.
Caption: Experimental workflow for the sensory evaluation of salt substitutes.
Logical Framework for Salt Reduction Strategy
The decision-making process for selecting a salt substitute involves multiple factors beyond just taste.
Caption: A logical framework for selecting a salt reduction agent.
Conclusion
Both this compound and potassium glutamate present viable options for salt reduction in food products, primarily through the enhancement of umami and overall flavor. Based on available research, this compound appears to have a more neutral taste profile, similar to MSG, and offers the co-benefit of calcium fortification. Potassium glutamate provides a sodium-free alternative, which is advantageous for significant sodium reduction, though potential bitter off-notes at higher concentrations may need to be considered and managed, possibly through the use of bitterness-masking agents.
Further direct comparative studies are warranted to provide more quantitative data on the sensory attributes and functional properties of this compound versus potassium glutamate in a wider range of food matrices. Such research will be invaluable for food scientists and product developers in making informed decisions for creating healthier and equally palatable food choices for consumers.
References
- 1. Umami Characteristics and Taste Improvement Mechanism of Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taste - Wikipedia [en.wikipedia.org]
- 3. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 4. Quantitative Descriptive Analysis [sensorysociety.org]
- 5. Calcium diglutamate improves taste characteristics of lower-salt soup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Salt Reduction on Consumer Acceptance and Sensory Quality of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Re‐evaluation of glutamic acid (E 620), sodium glutamate (E 621), potassium glutamate (E 622), this compound (E 623), ammonium glutamate (E 624) and magnesium glutamate (E 625) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. affinitylabs.com.au [affinitylabs.com.au]
- 12. smartfoodsafe.com [smartfoodsafe.com]
- 13. Shelf Life Testing for Food: Methods, Benefits & Best Practices - Eurofins Scientific [eurofins.in]
- 14. beaconpointlabs.com [beaconpointlabs.com]
- 15. btsa.com [btsa.com]
- 16. britannica.com [britannica.com]
- 17. tandfonline.com [tandfonline.com]
A Comparative Guide to Calcium Bioavailability: Validating Calcium Glutamate as a Dietary Supplement
For researchers, scientists, and drug development professionals, the selection of an optimal calcium salt for dietary supplements is a critical decision impacting efficacy and patient outcomes. While traditional calcium sources like carbonate and citrate have been extensively studied, emerging options such as calcium glutamate warrant a thorough evaluation of their bioavailability. This guide provides a comprehensive comparison of this compound with other common calcium sources, supported by available experimental data and detailed methodologies.
Executive Summary
Calcium is a vital mineral for numerous physiological processes, most notably bone health. The effectiveness of a calcium supplement is primarily determined by its bioavailability—the fraction of ingested calcium that is absorbed and utilized by the body. This guide focuses on the validation of this compound as a bioavailable calcium source compared to established alternatives such as calcium carbonate, calcium citrate, and calcium lactate. While direct comparative human studies on this compound are limited, research on the effects of glutamic acid and amino acid chelates on calcium absorption provides strong evidence for its potential as a highly bioavailable option.
Comparative Bioavailability of Calcium Sources
The bioavailability of different calcium salts is influenced by factors such as solubility, the presence of chelating agents, and the physiological environment of the gastrointestinal tract.
Key Findings:
-
Calcium Carbonate: This is the most common and least expensive form of calcium supplement. Its absorption is dependent on stomach acid and is therefore best taken with food.
-
Calcium Citrate: This form is more readily absorbed than calcium carbonate and does not require stomach acid for absorption, making it a suitable option for individuals with achlorhydria or those taking acid-reducing medications.
-
Calcium Lactate: This form is also readily soluble and does not require an acidic environment for absorption.
The following tables summarize the available quantitative data on the bioavailability of these calcium sources.
Table 1: Elemental Calcium Content of Common Calcium Supplements
| Calcium Salt | Elemental Calcium (%) |
| Calcium Carbonate | 40% |
| Calcium Citrate | 21% |
| Calcium Lactate | 13% |
| Calcium Gluconate | 9% |
| This compound | (Data not available in reviewed literature) |
Table 2: Comparative Bioavailability Data from Human Studies
| Calcium Salt | Study Population | Dosage | Key Bioavailability Findings |
| Calcium Carbonate + Poly-gamma-glutamic acid (PGA) | Post-menopausal women | 200 mg Ca + 60 mg PGA | Mean calcium absorption of 39.1% (with PGA) vs. 34.6% (without PGA)[1] |
| Calcium Carbonate | Healthy adults | 500 mg | - |
| Calcium Citrate | Healthy adults | 500 mg | - |
| Calcium Lactate | Healthy adults | 900 mg | Showed a faster absorption rate in increasing serum calcium compared to calcium carbonate[2] |
Note: Data for this compound is inferred from studies on Poly-gamma-glutamic acid (PGA).
Experimental Protocols
Accurate assessment of calcium bioavailability relies on standardized and validated experimental protocols. The following sections detail the methodologies for key experiments cited in the evaluation of calcium supplements.
In Vivo Bioavailability Assessment: Human Clinical Trials
Objective: To determine the relative bioavailability of different calcium supplements by measuring changes in serum and urine calcium concentrations.
Methodology:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited. Exclusion criteria typically include gastrointestinal diseases, renal impairment, and the use of medications that could interfere with calcium metabolism.
-
Dietary Control: Subjects are placed on a standardized, low-calcium diet for a defined period (e.g., one week) prior to the study to minimize dietary calcium interference.
-
Study Design: A randomized, double-blind, crossover design is often employed. Each subject receives a single dose of each calcium supplement being tested, with a washout period between each treatment.
-
Supplement Administration: On the morning of the study, after an overnight fast, subjects ingest the assigned calcium supplement with a standardized meal.
-
Blood Sampling: Blood samples are collected at baseline (pre-dose) and at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) post-ingestion.
-
Urine Collection: A 24-hour urine collection is performed to measure total calcium excretion.
-
Biochemical Analysis:
-
Serum Calcium: Total and/or ionized calcium concentrations are measured using atomic absorption spectrometry or a colorimetric assay.
-
Urine Calcium: Total calcium excretion is measured from the 24-hour urine collection.
-
-
Pharmacokinetic Analysis: Key bioavailability parameters are calculated from the serum concentration-time data, including:
-
Cmax: Maximum serum calcium concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total calcium absorption over time.
-
In Vitro Solubility Test
Objective: To assess the dissolution rate of different calcium supplements in a simulated gastric environment.
Methodology:
-
Apparatus: A standard dissolution apparatus (e.g., USP Apparatus 2, paddle method) is used.
-
Dissolution Medium: A solution of 0.1 N hydrochloric acid (HCl) is used to simulate gastric fluid.
-
Procedure: a. A precisely weighed amount of the calcium supplement is placed in the dissolution vessel containing the pre-warmed (37°C) dissolution medium. b. The paddle is rotated at a constant speed (e.g., 75 rpm). c. Aliquots of the dissolution medium are withdrawn at specified time intervals (e.g., 15, 30, 45, and 60 minutes) and filtered. d. The concentration of dissolved calcium in each aliquot is determined by atomic absorption spectrometry or another suitable analytical method.
-
Data Analysis: The percentage of the calcium salt dissolved at each time point is calculated to generate a dissolution profile.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of calcium absorption and the methods used for its evaluation.
Calcium Absorption Signaling Pathway
The absorption of calcium in the small intestine is a complex process involving both transcellular and paracellular pathways, which are regulated by various hormones and signaling molecules.
Caption: Intestinal calcium absorption pathway.
Experimental Workflow for Bioavailability Assessment
The following diagram outlines the typical workflow for a human clinical trial designed to assess the bioavailability of a calcium supplement.
Caption: Bioavailability study workflow.
Conclusion
The validation of this compound as a bioavailable calcium source presents a promising avenue for the development of advanced dietary supplements. While direct comparative data remains a research gap, the existing evidence strongly suggests that the glutamate component enhances calcium absorption. The superior solubility and potential for chelation position this compound as a potentially more effective alternative to traditional calcium salts, particularly for individuals with compromised gastric acid secretion.
Further head-to-head clinical trials are imperative to definitively quantify the bioavailability of this compound in comparison to calcium carbonate, citrate, and lactate. Such studies, following rigorous experimental protocols as outlined in this guide, will provide the conclusive evidence needed to support the widespread adoption of this compound in nutritional and pharmaceutical applications. The continued exploration of novel calcium compounds is essential for optimizing calcium supplementation strategies and improving public health outcomes.
References
- 1. Acute effect of poly-gamma-glutamic acid on calcium absorption in post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of poly-gamma-glutamic acid on calcium absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium supplements and structure–activity relationship of peptide-calcium chelates: a review - PMC [pmc.ncbi.nlm.nih.gov]
assessing the efficacy of calcium glutamate versus other organic calcium salts in cell culture
In the intricate world of cell culture, maintaining an optimal ionic environment is paramount for cell health, proliferation, and function. Calcium, a ubiquitous second messenger, plays a critical role in a myriad of cellular processes, including signal transduction, enzyme activity, and cell adhesion.[1] The choice of calcium salt to supplement culture media can, therefore, have significant implications for experimental outcomes. While inorganic salts like calcium chloride are common, organic calcium salts are often favored for their potential for improved solubility and bioavailability.
This guide provides a comparative overview of the efficacy of calcium glutamate versus other organic calcium salts such as calcium gluconate, calcium lactate, and calcium citrate in cell culture applications. It is important to note that direct comparative studies evaluating this compound against other organic calcium salts for general cell culture purposes are limited in the currently available scientific literature. Much of the research involving this compound is in the context of neuroscience, where the glutamate component itself is an active signaling molecule.[2][3][4]
Overview of Organic Calcium Salts
Organic calcium salts are characterized by the chelation of a calcium ion to an organic acid. This association can influence the salt's solubility, dissociation in culture media, and potential biological activity of the organic anion.
This compound: This salt is of particular interest in neuroscience research due to the dual role of its components. While providing calcium ions, the glutamate anion is the principal excitatory neurotransmitter in the mammalian central nervous system and can directly influence neuronal activity and viability.[2][3] Studies have shown that glutamate exposure can induce calcium influx in neurons, which is a key aspect of its signaling function and, in excess, its excitotoxicity.[2][5]
Calcium Gluconate: A commonly used organic calcium salt, it is known for its good solubility.[6] It is often considered a gentle and effective way to deliver calcium to cells. Studies comparing it to calcium chloride have found that equimolar amounts produce similar changes in ionized calcium concentration, suggesting comparable bioavailability in a physiological solution.[7][8]
Calcium Lactate: Another soluble organic calcium salt, it is sometimes used in combination with calcium gluconate.[9] Its bioavailability is considered to be similar to other soluble organic calcium salts.
Calcium Citrate: This salt is well-known for its high bioavailability, in some cases reported to be higher than that of calcium carbonate.[10][11][12] The citrate anion can also be metabolized by cells as part of the citric acid cycle.
Data on Solubility and Bioavailability
While direct comparative data in cell culture is scarce, in vitro studies simulating gastrointestinal conditions and bioavailability studies in other contexts can offer insights into the potential behavior of these salts in culture media.
| Calcium Salt | Molecular Formula | Molar Mass ( g/mol ) | Elemental Calcium (%) | General Solubility | Key Considerations in Cell Culture |
| This compound | C10H16CaN2O8 | 340.33 | ~11.8% | Soluble | Glutamate is neuroactive; suitable for specific neuroscience studies but may be a confounding factor in other cell types.[2][3] |
| Calcium Gluconate | C12H22CaO14 | 430.37 | ~9.3% | Soluble | Widely used; considered a standard for organic calcium supplementation.[6][8] |
| Calcium Lactate | C6H10CaO6 | 218.22 | ~18.4% | Soluble | Good solubility and bioavailability.[13] |
| Calcium Citrate | Ca3(C6H5O7)2 | 498.44 | ~24.1% | Moderately Soluble | High bioavailability; citrate is a metabolite.[10][11] |
Note: Solubility can be influenced by the pH and composition of the cell culture medium.
Experimental Protocols for Efficacy Assessment
To rigorously assess the efficacy of different calcium salts in a specific cell culture system, a series of standardized experiments should be performed.
Protocol 1: Cell Viability and Proliferation Assay
This protocol aims to determine the effect of different calcium salts on cell viability and proliferation over time.
Materials:
-
Cell line of interest (e.g., CHO, HEK293, or a specific research-relevant line)
-
Basal culture medium deficient in calcium
-
Stock solutions of this compound, Calcium Gluconate, Calcium Lactate, and Calcium Citrate (e.g., 1 M in sterile water)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin-based assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Media Preparation: Prepare culture media supplemented with equimolar concentrations of calcium from each of the different calcium salt stock solutions. A control group with no added calcium and a group with the standard calcium concentration for the cell line (using a common salt like CaCl2) should be included.
-
Treatment: Remove the overnight culture medium and replace it with the prepared media containing the different calcium salts.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions and incubate.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the control group to determine the relative cell viability and proliferation for each calcium salt.
Protocol 2: Assessment of a Specific Cellular Response
This protocol is designed to investigate the impact of different calcium salts on a specific calcium-dependent cellular process, such as the expression of a target protein or a signaling event.
Materials:
-
Cell line with a known calcium-dependent response
-
Culture media and calcium salt solutions as in Protocol 1
-
Reagents for the specific assay (e.g., antibodies for Western blotting or immunofluorescence, reagents for a reporter gene assay)
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells with the different calcium salt-supplemented media as described in Protocol 1.
-
Induction (if necessary): If the cellular response requires an external stimulus, apply it at the appropriate time point.
-
Cell Lysis or Fixation: After the desired incubation period, either lyse the cells to collect protein or fix them for imaging.
-
Assay Performance: Perform the specific assay (e.g., Western blot, immunofluorescence staining, reporter assay) according to standard laboratory protocols.
-
Data Analysis: Quantify the cellular response for each calcium salt treatment and compare it to the controls.
Visualizing Experimental Design and Cellular Pathways
Diagrams generated using Graphviz can help to visualize the experimental workflow and the underlying biological pathways.
Caption: Workflow for comparing the efficacy of different calcium salts.
Caption: A simplified overview of a common calcium signaling pathway.
Conclusion
The selection of a calcium salt for cell culture media warrants careful consideration of the specific experimental context. While calcium gluconate, lactate, and citrate are generally safe and effective for providing calcium ions, this compound occupies a more specialized niche. Its utility is most pronounced in neuroscience studies where the biological activity of glutamate is a desired component of the experimental design. For general cell culture applications, the potential for glutamate to induce unintended signaling events in non-neuronal cells that may express glutamate receptors suggests that other organic calcium salts are likely a more appropriate and less confounding choice. Rigorous empirical testing, as outlined in the provided protocols, is the most reliable method for determining the optimal calcium salt for any given cell line and experimental question.
References
- 1. 钙在细胞培养中的应用 [sigmaaldrich.com]
- 2. Glutamate neurotoxicity in cortical cell culture is calcium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium-dependent glutamate cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate involvement in calcium–dependent migration of astrocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]
- 7. Choice of calcium salt. A comparison of the effects of calcium chloride and gluconate on plasma ionized calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Difference between calcium chloride and calcium gluconate - News - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 9. Calcium lactate gluconate - Wikipedia [en.wikipedia.org]
- 10. coxtechnic.com [coxtechnic.com]
- 11. researchgate.net [researchgate.net]
- 12. wearefeel.com [wearefeel.com]
- 13. researchgate.net [researchgate.net]
comparative analysis of the umami taste profile of calcium glutamate and other glutamate salts
A Comparative Analysis of the Umami Taste Profile of Calcium Glutamate and Other Glutamate Salts
For researchers, scientists, and drug development professionals, understanding the nuances of taste perception is critical for developing palatable products and effective therapeutic interventions. Umami, the fifth basic taste, is central to the savory flavor of many foods and pharmaceutical formulations. While monosodium glutamate (MSG) is the most well-known umami substance, other glutamate salts, such as this compound, are gaining interest for their potential health benefits and unique sensory properties. This guide provides a , supported by experimental data and detailed methodologies.
Unraveling the Umami Taste: A Molecular Perspective
The sensation of umami is initiated by the binding of L-glutamate to specific G protein-coupled receptors (GPCRs) on the surface of taste receptor cells.[1][2][3] The primary receptor responsible for umami taste is a heterodimer of Taste Receptor Type 1 Member 1 (T1R1) and Taste Receptor Type 1 Member 3 (T1R3).[1][2][4] Additionally, metabotropic glutamate receptors, such as mGluR4 and mGluR1, have also been implicated in umami perception.[1][4][5]
The binding of glutamate to these receptors triggers a downstream signaling cascade. This process involves the activation of G-proteins, leading to the stimulation of phospholipase Cβ2 (PLCβ2).[1][2][4] PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).[1][2] This increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-selective cation channel, leading to cell depolarization and the release of neurotransmitters, which ultimately signal the perception of umami taste to the brain.[1][2]
Figure 1. Simplified diagram of the umami taste signaling pathway.
Comparative Sensory Analysis of Glutamate Salts
While all glutamate salts elicit an umami taste due to the glutamate anion, the associated cation (e.g., sodium, calcium, potassium) can influence the overall taste profile, including solubility, palatability, and potential for salt reduction in food products.[6][7]
A study directly comparing calcium diglutamate (CDG) and monosodium glutamate (MSG) in a clear soup base provides valuable quantitative insights. The palatability and flavor intensity were rated by a panel of 107 healthy volunteers. The results indicate that at certain concentrations, CDG can be as effective as MSG in enhancing the flavor of low-salt soups.
| Glutamate Salt | NaCl Concentration (mM) | Glutamate Concentration (mM) | Mean Liking Score | Mean Flavor Intensity Score | Mean Saltiness Score |
| Control | 150 | 0 | 4.1 | 3.8 | 4.2 |
| MSG | 50 | 21.5 | 4.2 | 4.1 | 3.5 |
| CDG | 50 | 21.5 | 4.3 | 4.0 | 3.4 |
| MSG | 85 | 10.7 | 4.5 | 4.3 | 4.0 |
| CDG | 85 | 10.7 | 4.4 | 4.2 | 3.9 |
Table 1: Sensory evaluation scores for soups with varying concentrations of NaCl and glutamate salts (MSG or CDG). Liking, flavor intensity, and saltiness were rated on a 6-point scale where 1=dislike very much/very weak/not at all salty and 6=like very much/very strong/very salty. (Data adapted from Ball et al., 2002)
The data suggests that both MSG and CDG can enhance the palatability and flavor intensity of lower-salt soups to levels comparable to or even exceeding that of a conventionally salted soup. Notably, the saltiness perception is lower with the reduced sodium content, as expected.
Experimental Protocols for Sensory Evaluation
To ensure the reliability and validity of sensory data, standardized experimental protocols are essential. The following outlines a typical workflow for the sensory evaluation of umami taste.
Participants
A panel of trained assessors is typically recruited.[8] Panelists should be familiar with the five basic tastes, including umami, and have demonstrated their ability to discriminate between different taste intensities.
Sample Preparation
Test solutions are prepared by dissolving precise amounts of glutamate salts (e.g., this compound, monosodium glutamate, potassium glutamate) in deionized water or a simple food matrix like a clear, unsalted broth.[9][10] Concentrations are typically chosen to be around the recognition threshold and at several suprathreshold levels.
Sensory Evaluation Methods
Several methods can be employed to assess the umami taste profile:
-
Recognition Threshold Test: This method determines the lowest concentration at which a substance can be reliably identified as having an umami taste.[11] A common approach is the ascending forced-choice method, where participants are presented with increasing concentrations of the tastant and asked to identify the sample with the umami taste.
-
Intensity Rating: Panelists rate the perceived intensity of the umami taste on a labeled magnitude scale (e.g., a 9-point scale from "no sensation" to "extremely strong").[12]
-
Quantitative Descriptive Analysis (QDA): A trained panel develops a set of descriptive terms to characterize the complete sensory profile of the samples, including umami intensity, other basic tastes (saltiness, sweetness, sourness, bitterness), and any lingering aftertastes.[13] The intensity of each attribute is then rated.
Palate Cleansing
To prevent taste adaptation and carry-over effects, panelists are instructed to rinse their mouths thoroughly with deionized water between samples.[11] Unsalted crackers may also be used as a palate cleanser.[12]
Figure 2. General workflow for the sensory evaluation of umami taste.
Conclusion
The umami taste of this compound presents a viable alternative to monosodium glutamate, offering comparable flavor enhancement with the potential for sodium reduction. The choice of glutamate salt can be guided by the specific application, considering factors such as desired taste profile, nutritional goals, and interactions with other food components. A thorough understanding of the underlying signaling pathways and the application of rigorous sensory evaluation protocols are paramount for the successful development of products with optimized umami characteristics. Further research is warranted to explore the sensory profiles of a wider range of glutamate salts and their synergistic effects with other taste compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Umami taste transduction mechanisms1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taste - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Monosodium glutamate - Wikipedia [en.wikipedia.org]
- 7. Umami the Fifth Basic Taste: History of Studies on Receptor Mechanisms and Role as a Food Flavor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The Role of L-Glutamate as an Umami Substance for the Reduction of Salt Consumption: Lessons from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an Umami Taste Sensitivity Test and Its Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Insight into the correlation of taste substances and salty-umami taste from Monetaria moneta hydrolysates prepared using different proteases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Calcium Glutamate: A Comparative Guide Using NMR and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of synthesized calcium glutamate using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It offers a comparative analysis of spectral data, detailed experimental protocols, and an overview of alternative purity assessment methods, enabling researchers to confidently ascertain the quality of their synthesized product.
Spectroscopic Analysis of this compound
The purity of synthesized this compound can be effectively determined by comparing its ¹H NMR, ¹³C NMR, and IR spectra with those of a known pure standard and the starting materials, L-glutamic acid and calcium carbonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound and identifying impurities.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be similar to that of L-glutamic acid, with potential shifts in the proton signals due to the coordination of the carboxylate groups to the calcium ion. The absence of signals corresponding to unreacted glutamic acid or other organic impurities is a key indicator of purity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The formation of the calcium salt will influence the chemical shifts of the carboxyl carbons. The spectrum should be free of peaks attributable to residual starting materials or byproducts.
Table 1: Comparison of Expected NMR Chemical Shifts (δ) in D₂O
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| L-Glutamic Acid | α-CH: ~3.8, β-CH₂: ~2.1, γ-CH₂: ~2.5 | Cα: ~57.4, Cβ: ~29.7, Cγ: ~36.2, Cδ (carboxyl): ~184.1, Cα (carboxyl): ~177.4 |
| Synthesized this compound | α-CH: Shifted from ~3.8, β-CH₂: Shifted from ~2.1, γ-CH₂: Shifted from ~2.5 | Cα: Shifted from ~57.4, Cβ: Shifted from ~29.7, Cγ: Shifted from ~36.2, Cδ (carboxylate): Shifted from ~184.1, Cα (carboxylate): Shifted from ~177.4 |
| Potential Impurities (e.g., residual solvents, byproducts) | Varied, depending on the impurity | Varied, depending on the impurity |
Note: The exact chemical shifts for this compound may vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The formation of the calcium salt from glutamic acid results in characteristic changes in the IR spectrum, particularly in the region of the carboxyl group vibrations.
The broad O-H stretch of the carboxylic acid in glutamic acid (around 3000 cm⁻¹) will be replaced by the characteristic stretches of the coordinated water and N-H bonds in this compound. A key indicator of salt formation is the disappearance of the C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).
Table 2: Comparison of Key IR Absorption Bands (cm⁻¹)
| Functional Group | L-Glutamic Acid | Synthesized this compound |
| O-H stretch (carboxylic acid) | ~3000 (broad) | Absent |
| N-H stretch | ~3100-3000 | ~3300-3100 |
| C=O stretch (carboxylic acid) | ~1700 | Absent |
| COO⁻ asymmetric stretch | - | ~1550-1610[1][2] |
| COO⁻ symmetric stretch | - | ~1400-1450[1][2] |
| Calcium Carbonate (impurity) | - | Characteristic peaks around 1450, 870, and 715[3] |
The presence of sharp peaks characteristic of calcium carbonate would indicate an incomplete reaction or inadequate purification.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data.
Synthesis of this compound
A common method for synthesizing this compound involves the reaction of L-glutamic acid with a calcium source, such as calcium carbonate or calcium hydroxide, in an aqueous solution.[4][5]
Materials:
-
L-Glutamic Acid
-
Calcium Carbonate (or Calcium Hydroxide)
-
Deionized Water
Procedure:
-
Dissolve a specific molar amount of L-glutamic acid in deionized water, heating gently if necessary.
-
Slowly add a stoichiometric amount of calcium carbonate (or calcium hydroxide) to the glutamic acid solution while stirring. Effervescence will be observed if calcium carbonate is used.
-
Continue stirring the reaction mixture at an elevated temperature (e.g., 60-80 °C) for a set period to ensure the reaction goes to completion.
-
Filter the hot solution to remove any unreacted calcium carbonate.
-
Allow the filtrate to cool slowly to facilitate the crystallization of this compound.
-
Collect the crystals by filtration and wash them with a small amount of cold deionized water.
-
Dry the purified this compound crystals in an oven at an appropriate temperature.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D₂O).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
IR Sample Preparation and Data Acquisition
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the dried synthesized this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment before running the sample.
Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound.
References
- 1. This compound | C5H7CaNO4 | CID 24148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN111116390A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN101602685B - Calcium-glutamate chelate synthesis method using shellfish processing waste as calcium source - Google Patents [patents.google.com]
comparing the impact of L-glutamate vs. calcium glutamate on synaptic plasticity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the impact of the principal excitatory neurotransmitter, L-glutamate, on synaptic plasticity, with a focus on the critical role of intracellular calcium dynamics in determining the nature and magnitude of these changes. While a direct comparison with a compound termed "calcium glutamate" is not standard in neuroscientific literature, this guide will elucidate the inseparable relationship between L-glutamate signaling and calcium ions in mediating long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.
Foundational Roles in Synaptic Plasticity
L-glutamate is the most abundant excitatory neurotransmitter in the central nervous system, integral to synaptic transmission and plasticity. Its release from a presynaptic neuron and subsequent binding to postsynaptic receptors initiate a cascade of events that can either strengthen or weaken synaptic connections.[1] The direction of this plasticity—strengthening (LTP) or weakening (LTD)—is critically dependent on the influx of calcium ions (Ca2+) into the postsynaptic neuron.[1][2] Therefore, the impact of L-glutamate is intrinsically linked to and modulated by the resulting intracellular calcium concentration.
Quantitative Comparison of Induction Stimuli and Outcomes
The following table summarizes the differential effects of L-glutamate stimulation patterns on synaptic plasticity, highlighting the pivotal role of the magnitude and duration of the postsynaptic calcium signal.
| Parameter | Long-Term Potentiation (LTP) | Long-Term Depression (LTD) |
| Inducing Stimulus | High-frequency stimulation (e.g., tetanus, >50 Hz) or strong, repeated glutamate application.[3][4] | Low-frequency stimulation (e.g., 1-3 Hz for an extended period).[5][6] |
| Glutamate Release | Large, rapid burst of L-glutamate release.[3] | Prolonged, low-level L-glutamate release.[7] |
| Postsynaptic Depolarization | Strong and sustained depolarization. | Weak or modest depolarization.[1] |
| NMDA Receptor Activation | Complete removal of Mg2+ block, leading to high channel conductance.[3] | Partial relief of Mg2+ block, resulting in low channel conductance.[1][7] |
| Postsynaptic Ca2+ Influx | Large, transient increase in intracellular Ca2+. | Small, prolonged increase in intracellular Ca2+.[1] |
| Primary Downstream Effectors | Activation of protein kinases (e.g., CaMKII, PKA).[1][3] | Activation of protein phosphatases (e.g., calcineurin).[1] |
| Effect on AMPA Receptors | Increased number and phosphorylation of AMPA receptors at the synapse.[3] | Decreased number of AMPA receptors at the synapse (internalization).[7][8] |
| Outcome | Long-lasting strengthening of the synapse. | Long-lasting weakening of the synapse. |
Signaling Pathways in Synaptic Plasticity
The differential outcomes of LTP and LTD are governed by distinct intracellular signaling cascades that are activated by different levels of calcium.
L-Glutamate and High Calcium Influx Leading to LTP
High-frequency stimulation leads to a significant release of L-glutamate, causing strong depolarization of the postsynaptic membrane. This depolarization displaces the magnesium ions blocking the NMDA receptors, allowing a large influx of Ca2+.[3] This high concentration of intracellular calcium activates protein kinases such as Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA).[1][3] These kinases phosphorylate existing AMPA receptors, increasing their conductance, and promote the insertion of new AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[3]
L-Glutamate and Low Calcium Influx Leading to LTD
In contrast, low-frequency stimulation results in a smaller, more diffuse release of L-glutamate and consequently, a weaker depolarization of the postsynaptic neuron.[7] This is sufficient to cause a modest influx of Ca2+ through NMDA receptors.[1][7] This lower, but more sustained, level of intracellular calcium preferentially activates protein phosphatases, such as calcineurin.[1] These enzymes dephosphorylate AMPA receptors, leading to their removal from the synaptic membrane through endocytosis, thus weakening the synapse.[8]
Experimental Protocols
The induction of LTP and LTD in research settings is typically achieved through electrical stimulation of presynaptic axons, which mimics the endogenous release of L-glutamate. Direct application of glutamate can also be used.
General Experimental Workflow for Studying Synaptic Plasticity
Key Experimental Steps:
-
Preparation of Brain Slices: Acute brain slices, often from the hippocampus, are prepared and maintained in artificial cerebrospinal fluid (aCSF).[4]
-
Electrode Placement: A stimulating electrode is placed to activate presynaptic fibers (e.g., Schaffer collaterals), and a recording electrode measures the postsynaptic response (e.g., field excitatory postsynaptic potentials, fEPSPs) in the target neurons (e.g., CA1 pyramidal cells).[4][6]
-
Baseline Recording: A stable baseline of synaptic transmission is established by delivering single test pulses at a low frequency for a period of time.
-
Induction of Plasticity:
-
Post-Induction Recording: Synaptic responses are monitored using the same single test pulses as in the baseline period to observe any long-lasting changes in synaptic strength.
Conclusion
The impact of L-glutamate on synaptic plasticity is not a monolithic process but is instead intricately regulated by the dynamics of intracellular calcium. High concentrations of L-glutamate leading to a large and rapid influx of calcium robustly induce LTP through the activation of protein kinases. Conversely, prolonged, low-level glutamate exposure that results in a modest and sustained rise in calcium triggers LTD via the activation of protein phosphatases. Understanding this differential, calcium-dependent signaling is fundamental for research into learning, memory, and the development of therapeutics for neurological disorders characterized by synaptic dysfunction. The interplay between L-glutamate and calcium remains a cornerstone of synaptic plasticity research.
References
- 1. Synaptic plasticity - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. jneurosci.org [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Glutamate Transporters in Hippocampal LTD/LTP: Not Just Prevention of Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
evaluation of calcium glutamate's effect on food texture compared to other salts
For researchers, scientists, and drug development professionals, understanding the nuanced effects of excipients and additives on final product characteristics is paramount. This guide provides a detailed comparison of calcium glutamate's impact on food texture relative to other commonly used salts, supported by experimental data and methodologies.
This compound, a flavor enhancer that imparts umami taste without contributing sodium, is increasingly considered in the development of healthier food formulations. While its taste profile is well-documented to be comparable to monosodium glutamate (MSG), its effects on the physical properties of food—specifically texture—are less understood. This comparison guide synthesizes available data to evaluate how this compound performs as a textural agent compared to sodium chloride (NaCl), calcium chloride (CaCl₂), and MSG.
The Role of Ions in Shaping Food Texture
The textural properties of food are largely determined by the three-dimensional network of macromolecules such as proteins and polysaccharides. The interaction of these networks with water and other components is significantly influenced by the presence and type of ions.
-
Monovalent Cations (Na⁺): Sodium ions from NaCl primarily interact with charged groups on polymer chains, influencing hydration and solubility. In meat products, this leads to increased water-holding capacity and a more tender texture.[1][2] In baked goods, sodium ions strengthen the gluten network.[3]
-
Divalent Cations (Ca²⁺): Calcium ions can form bridges between negatively charged polymer chains, such as pectins and certain proteins. This cross-linking action generally leads to a firmer, more robust texture.[4] Calcium chloride is a well-known firming agent for this reason, particularly in fruits and vegetables where it interacts with pectin to form calcium pectate.[4] In protein gels, CaCl₂ can enhance gel strength and elasticity.[5]
-
Glutamate Anion: While primarily recognized for its role in taste perception through specific G protein-coupled receptors (GPCRs) like T1R1/T1R3 and metabotropic glutamate receptors (mGluRs), the direct impact of the glutamate anion on the structural properties of food matrices is not as extensively documented.[6][7][8]
Comparative Analysis of Textural Effects
The following table summarizes the known and inferred effects of this compound and other salts on key textural parameters. The data for this compound is largely inferred from the behavior of calcium ions and limited direct studies.
| Salt | Hardness | Cohesiveness | Springiness/Elasticity | Adhesiveness | Primary Textural Function |
| This compound (Ca(C₅H₈NO₄)₂) | Increase (inferred) | Likely Increased | Likely Increased | Variable | Flavor Enhancer / Potential Firming Agent |
| Sodium Chloride (NaCl) | Increase | Increase | Increase | Variable | Tenderizer (meat), Structure former (dough) |
| Calcium Chloride (CaCl₂) | Significant Increase | Increase | Increase | Low | Firming Agent |
| Monosodium Glutamate (MSG) | Minimal Effect | Minimal Effect | Minimal Effect | Minimal Effect | Flavor Enhancer |
Note: The textural effects of salts can be highly dependent on the specific food matrix, concentration, pH, and processing conditions.
Experimental Protocols
To quantitatively assess the textural impact of these salts, standardized methodologies such as Texture Profile Analysis (TPA) and sensory evaluation are employed.
Texture Profile Analysis (TPA)
TPA is an instrumental method that mimics the "two bites" of chewing to provide objective measurements of various textural attributes.[9][10][11]
General Protocol:
-
Sample Preparation: Prepare food samples with standardized dimensions (e.g., 1 cm³ cubes for gels or cheeses, specific diameter and height for sausages).[12][13] Ensure all samples are at a consistent temperature before analysis.
-
Instrumentation: Utilize a texture analyzer equipped with a cylindrical probe. The probe size and material should be appropriate for the food being tested.
-
Test Parameters:
-
Pre-test speed: The speed at which the probe approaches the sample.
-
Test speed: The speed of the probe during compression.
-
Post-test speed: The speed at which the probe retracts.
-
Compression distance/strain: The percentage of the original height the sample is compressed to (e.g., 50%).
-
Wait time: The duration between the first and second compression.
-
-
Data Acquisition: The instrument records the force response over time during the two compression cycles.
-
Parameter Calculation: From the resulting force-time curve, the following parameters are calculated:[9][14]
-
Hardness: The peak force during the first compression.
-
Cohesiveness: The ratio of the positive force area of the second compression to that of the first compression.
-
Springiness (Elasticity): The height that the sample recovers between the end of the first compression and the start of the second compression.
-
Adhesiveness: The negative force area after the first compression, representing the work required to pull the probe away from the sample.
-
Chewiness: Calculated as Hardness x Cohesiveness x Springiness.
-
Gumminess: Calculated as Hardness x Cohesiveness.
-
Sensory Evaluation: Descriptive Analysis
Descriptive analysis provides a detailed sensory profile of a product from a panel of trained assessors.[15][16][17][18]
Protocol:
-
Panelist Training: A panel of 8-12 individuals is trained to identify and quantify specific textural attributes using a standardized lexicon. Reference standards are used to calibrate the panelists.
-
Attribute Development: The panel develops a consensus on the key textural attributes relevant to the food product (e.g., firmness, chewiness, juiciness, mouthfeel).
-
Sample Evaluation: Samples with different salts are presented to the panelists in a controlled and randomized manner. Panelists individually rate the intensity of each attribute on a linear scale.
-
Data Analysis: The data is statistically analyzed to determine significant differences in the textural profiles of the samples.
Visualizing the Methodologies and Interactions
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Conclusion
Based on the available evidence, this compound's primary role in food formulation is as a sodium-free umami flavor enhancer. Its textural effects are likely to be dominated by the presence of the divalent calcium ion, suggesting a potential for increased firmness, cohesiveness, and springiness, similar to but likely less pronounced than calcium chloride at equivalent cation concentrations. This positions this compound as a multifunctional ingredient that can contribute to both the sensory and structural properties of food products, particularly in low-sodium formulations where textural changes due to the removal of sodium chloride need to be compensated.
However, the lack of direct comparative studies on the textural effects of this compound is a notable research gap. Further experimental investigation using standardized methodologies like Texture Profile Analysis across various food matrices is necessary to fully elucidate its functionality and optimize its application in food product development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Food Texture with Calcium Chloride as a Firming Agent for Various Applications [tengerchemical.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Glutamate: Tastant and Neuromodulator in Taste Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stablemicrosystems.com [stablemicrosystems.com]
- 10. bakerpedia.com [bakerpedia.com]
- 11. Texture Profile Analysis | American Society of Baking [asbe.org]
- 12. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 13. tandfonline.com [tandfonline.com]
- 14. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 15. scienceoftaste.com [scienceoftaste.com]
- 16. eolss.net [eolss.net]
- 17. medallionlabs.com [medallionlabs.com]
- 18. Descriptive analysis for sensory evaluation | PPTX [slideshare.net]
cross-validation of different analytical methods for calcium glutamate quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical methods for the quantification of calcium glutamate. The objective is to offer a comparative analysis of performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research and development needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of the analytical methods evaluated for the quantification of glutamate and calcium ions, the two components of this compound.
| Analytical Method | Analyte | Principle | Linearity Range | Limit of Detection (LOD) | Precision (%RSD) | Accuracy/Recovery (%) | Throughput |
| HPLC with UV/Vis Detection | Glutamate | Separation by chromatography, detection by UV/Vis absorbance after derivatization.[1][2][3] | 1 - 50 µg/mL[3] | 0.015 µg/mL[3] | < 2% (intraday), < 3% (interday)[1] | 96 - 98.9%[2] | Moderate |
| Calcium | Separation of the gluconate counter-ion by reversed-phase HPLC.[4][5] | 1.92 - 2.88 mg/mL (for Calcium Gluconate)[4][5] | 32.7 µg/mL (for Calcium Gluconate)[4][5] | < 2%[4][5] | 98 - 102%[4] | Moderate | |
| Spectrophotometry (Enzymatic Assay) | Glutamate | Enzymatic conversion of glutamate leading to a colorimetric or fluorescent product.[6][7][8] | 0 - 1 mM (can be adjusted by dilution)[8] | 7.2 nM[9] | < 5% | Not explicitly stated, but high specificity is implied. | High |
| Capillary Electrophoresis (CE) | Glutamate | Separation based on electrophoretic mobility, often with laser-induced fluorescence (LIF) detection.[10][11] | Not explicitly stated, but sub-µM detection is possible.[12] | 6 nM[11] | < 1.5% for migration times[13] | Not explicitly stated, but used for quantitative analysis in complex matrices.[11] | High |
| Ion Chromatography (IC) | Calcium | Separation of ions based on their interaction with a stationary phase, followed by conductivity detection.[14][15][16] | 0.8 - 500 mg/L[15] | 0.4 mg/L[15] | < 0.1%[16] | 99.7%[16] | High |
Experimental Workflow for Cross-Validation
The following diagram illustrates a general workflow for the cross-validation of the different analytical methods for this compound quantification.
Caption: A general workflow for cross-validating analytical methods.
Logical Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis such as sensitivity, throughput, and the available instrumentation. The following diagram illustrates the logical relationship for selecting a method based on these parameters.
Caption: A decision tree for selecting an analytical method.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection for Glutamate
This method involves the pre-column derivatization of glutamate to allow for UV/Vis detection.
-
Sample Preparation:
-
Prepare a standard stock solution of this compound in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For derivatization, mix the sample or standard solution with a derivatizing agent such as o-phthaldialdehyde (OPA) in a borate buffer (pH 9.5).[1][3]
-
Allow the reaction to proceed for a specified time at room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., phosphate buffer, pH 5.35) and an organic solvent like methanol or acetonitrile.[2][3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV/Vis detector set at a wavelength appropriate for the chosen derivative (e.g., 337 nm for OPA).
-
Injection Volume: 20 µL.
-
Spectrophotometric (Enzymatic) Assay for Glutamate
This method relies on the specific enzymatic conversion of L-glutamate, leading to a measurable colorimetric or fluorometric signal.
-
Principle: L-glutamate is oxidized by glutamate oxidase or glutamate dehydrogenase, producing a product that can be detected.[6][8] For example, in the presence of glutamate oxidase, hydrogen peroxide is produced, which can be measured in a subsequent peroxidase-catalyzed reaction that generates a colored product.[6]
-
Reagents:
-
Glutamate Assay Buffer.
-
Glutamate Enzyme Mix (e.g., glutamate oxidase and peroxidase).
-
A suitable substrate for the detection reaction (e.g., Amplex Red).
-
L-glutamate standard solutions.
-
-
Procedure:
-
Prepare a standard curve using L-glutamate standards.
-
Add the sample or standard to a microplate well.
-
Add the reaction mixture containing the enzyme mix and substrate.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 570 nm for Amplex Red).[7]
-
Capillary Electrophoresis (CE) for Glutamate
CE offers high separation efficiency and is suitable for the analysis of small sample volumes.
-
Sample Preparation:
-
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm effective length).[11]
-
Background Electrolyte (BGE): Borate buffer at a specific pH (e.g., pH 9.6).[11]
-
Separation Voltage: Typically in the range of 20-30 kV.[11]
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Laser-induced fluorescence (LIF) with excitation and emission wavelengths appropriate for the fluorescent tag.
-
Ion Chromatography (IC) for Calcium
IC is a robust method for the direct determination of ions like calcium.
-
Sample Preparation:
-
Dilute the this compound sample in deionized water to fall within the linear range of the instrument.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
IC Conditions:
-
Column: A cation exchange column suitable for the separation of divalent cations.
-
Eluent: An acidic solution, such as a mixture of tartaric acid and ethylenediamine, is commonly used.[15]
-
Flow Rate: Typically 1.0 mL/min.[16]
-
Detection: Suppressed conductivity detection is the most common method.[17]
-
Injection Volume: 20-100 µL.
-
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. academic.oup.com [academic.oup.com]
- 4. JSM Central || Article Info [jsmcentral.org]
- 5. jsmcentral.org [jsmcentral.org]
- 6. A continuous spectrophotometric method based on enzymatic cycling for determining L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Concentration of extracellular L-glutamate released from cultured nerve cells measured with a small-volume online sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo monitoring of glutamate in the brain by microdialysis and capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of GABA, Glutamate and Carbamathione in Brain Microdialysis Samples by Capillary Electrophoresis with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Capillary electrophoretic separation of glutamate enantiomers in neural samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. kirj.ee [kirj.ee]
- 15. Ion chromatographic determination of calcium and magnesium cations in human saliva and urine with a piezoelectric detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | A High Precision Method for Calcium Determination in Seawater Using Ion Chromatography [frontiersin.org]
- 17. Simultaneous determination of inorganic anions, calcium and magnesium by suppressed ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Calcium Glutamate: A Procedural Guide
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the disposal of calcium glutamate, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing environmental impact and maintaining workplace safety.
I. Pre-Disposal Safety and Handling
Before initiating disposal, a thorough hazard assessment is paramount. While this compound is not generally classified as a hazardous substance, it is crucial to handle it with care to avoid unnecessary exposure or environmental release.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Hand Protection: Use chemical-impermeable gloves. Always inspect gloves before use and dispose of contaminated gloves in accordance with good laboratory practices.[1][2]
-
General Hygiene: Practice good industrial hygiene. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2][3]
II. Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves professional handling by a licensed waste disposal service, as discharging it into the environment or sewer systems must be avoided.[2][3]
Step 1: Segregate and Contain Waste
-
Collect waste this compound in a dedicated, suitable, and closed container to await disposal.[2][3]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety protocols. Mixing incompatible chemicals can lead to dangerous reactions.[4]
-
Ensure the container is chemically compatible with the waste, free from damage, and has a secure, leak-proof closure.[5] The original container is often a suitable choice if it is in good condition.[4]
Step 2: Label the Waste Container
-
Clearly label the container with its contents.[6] The label should unambiguously identify the material as "Waste this compound."
-
Proper labeling is critical for safe handling and consolidation by environmental health and safety personnel.[7]
Step 3: Store Waste Appropriately
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][7] This area should be at or near the point of waste generation.[7]
-
The storage area must be a dry, cool, and well-ventilated place, away from incompatible materials or foodstuff containers.[2][3]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health & Safety (EH&S) department or equivalent authority to schedule a waste pickup.[7]
-
The primary recommended disposal method is through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[2] Your EH&S department will manage this final disposal process.
Step 5: Manage Contaminated Packaging and Spills
-
Contaminated Packaging: Empty containers can be triply rinsed (or the equivalent) and offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]
-
Spill Cleanup: In case of a spill, prevent further leakage if it is safe to do so.[2] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2] Avoid letting the chemical enter drains.[3]
III. Logistical and Safety Data Summary
The following table summarizes the key operational parameters for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Category | Non-hazardous chemical waste | Requires proper disposal to prevent environmental discharge.[2][3] |
| Container Requirements | Chemically compatible, sealed, leak-proof, and clearly labeled.[5][6] | To prevent spills, reactions, and ensure safe handling.[8] |
| Storage Location | Designated, secure Satellite Accumulation Area (SAA).[4][7] | To comply with regulations and ensure safety and containment. |
| Storage Conditions | Cool, dry, well-ventilated area, away from incompatibles.[2][3] | To maintain chemical stability and prevent accidental reactions. |
| Primary Disposal Method | Collection by EH&S for disposal at a licensed chemical destruction facility or by controlled incineration.[2][7] | To ensure environmentally sound and compliant disposal. |
| Empty Container Disposal | Triple-rinse for recycling, or puncture and dispose of in a sanitary landfill.[2] | To prevent reuse and manage residual chemical waste. |
IV. Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. scienceinteractive.com [scienceinteractive.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acewaste.com.au [acewaste.com.au]
Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Glutamate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling of calcium glutamate, from acquisition to disposal. Adherence to these procedures will help minimize risks and ensure the integrity of your work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to be used.
| Protection Type | Recommended Equipment | Specifications and Usage Notes |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[1][2] A face shield may be necessary if there is a risk of direct contact with dusts, mists, or aerosols.[3] | Equipment should conform to EN 166 (EU) or NIOSH (US) standards.[1][4][5][6] |
| Hand Protection | Chemical impermeable gloves.[1] | Gloves must be inspected before use.[1][5][6] Follow proper glove removal technique to avoid skin contact.[5][6] |
| Skin and Body Protection | Laboratory coat.[3] Additional protective clothing such as sleevelets, aprons, or disposable suits should be used based on the task to avoid skin exposure.[3][7] | Wear suitable protective clothing.[1][2][7] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[8][9] Use a full-face respirator if symptoms are experienced.[1] | Respiratory protection is required when dusts are generated. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every step.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed, properly labeled container.[1][3][8]
-
The storage area should be cool, dry, and well-ventilated.[1][5][7][8][10][11]
-
Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[1][4][7][10]
2. Handling and Use:
-
Handle in a well-ventilated area to minimize dust generation and accumulation.[1][7][8][9][10]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
3. Spill Management:
-
In case of a spill, evacuate personnel from the area.[1]
-
For minor spills, clean up immediately.[7][8][10] Use dry clean-up procedures and avoid generating dust.[7]
-
For major spills, alert the appropriate emergency response team.[7][10]
-
Collect spilled material using a vacuum or by sweeping and place it in a suitable, labeled container for disposal.[8][10]
-
Prevent spillage from entering drains or waterways.[5][7][10]
4. First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[1]
-
In case of skin contact: Take off contaminated clothing and wash the affected area with soap and water.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[1]
-
If ingested: Rinse mouth with water. Do not induce vomiting.[1]
-
In all cases of exposure, seek medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of surplus and non-recyclable solutions by sending them to a licensed disposal company.[6] The material can be removed to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
-
General Guidance: All disposal methods must be in accordance with local, state, and federal regulations. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge into sewer systems.[1]
Below is a diagram illustrating the workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. merck.com [merck.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. scienceinteractive.com [scienceinteractive.com]
- 7. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. phebra.com [phebra.com]
- 11. ruipugroup.com [ruipugroup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
